3,4-Diethoxy-3-cyclobutene-1,2-dione
描述
属性
IUPAC Name |
3,4-diethoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-11-7-5(9)6(10)8(7)12-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSFLZCLKYZYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200334 | |
| Record name | Squaric acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5231-87-8 | |
| Record name | Diethyl squarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5231-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squaric acid diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005231878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Squaric acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Diethoxy-3-cyclobutene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,4-Diethoxy-3-cyclobutene-1,2-dione from Squaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,4-diethoxy-3-cyclobutene-1,2-dione, commonly known as diethyl squarate, from squaric acid. Diethyl squarate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2] Its unique chemical reactivity allows for the synthesis of complex molecules with diverse functionalities.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Overview of the Synthesis
The synthesis of this compound from 3,4-dihydroxy-3-cyclobutene-1,2-dione (B22372) (squaric acid) is a dietherification reaction. The most efficient and widely used method involves the reaction of squaric acid with anhydrous ethanol (B145695) in the presence of a dehydrating agent, typically an orthoformate like triethyl orthoformate.[3][4] This method is lauded for its high yields, safety, and scalability.[3][4]
The general reaction is as follows:
Squaric Acid + 2 Ethanol → this compound + 2 H₂O
The orthoformate serves to remove the water generated during the esterification, driving the equilibrium towards the product.
Quantitative Data Summary
The following table summarizes the key quantitative data from various reported experimental protocols for the synthesis of diethyl squarate.
| Parameter | Method 1 | Method 2 |
| Starting Material | Squaric Acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) | Squaric Acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) |
| Reagents | Anhydrous Ethanol, Triethyl Orthoformate | Anhydrous Ethanol |
| Reaction Time | 48 hours[1][5] | Overnight[5] |
| Temperature | 80°C (Reflux)[1][5] | Reflux[5] |
| Yield | 97%[1][5] | 50%[5] |
| Purification | Flash Chromatography (DCM)[1][5] | Fast Column Chromatography[5] |
| Product Appearance | Yellowish oily substance[1][5] | Not specified |
| Reference | Guidechem[1], ChemicalBook[5] | ChemicalBook[5] |
Physical and Spectroscopic Properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₁₀O₄[6][7] |
| Molecular Weight | 170.16 g/mol [5][7] |
| Boiling Point | 95 °C at 0.1 mmHg[7][8][9] |
| Density | ~1.15 g/mL at 25 °C[1][7][8][9] |
| Refractive Index (n20/D) | 1.509[7][8] |
| ¹H NMR (300MHz, CDCl₃) | δ 4.72 (m, 4H), 1.44 (t, J=87.9Hz, 6H)[5] |
Detailed Experimental Protocols
Two primary methods for the synthesis are detailed below. Method A, utilizing triethyl orthoformate, is generally preferred due to its significantly higher yield.
Method A: High-Yield Synthesis using Triethyl Orthoformate
This protocol is adapted from a procedure reported to yield 97% of the desired product.[1][5]
Materials:
-
3,4-dihydroxy-3-cyclobutene-1,2-dione (squaric acid) (3.00 g, 26.4 mmol)[1][5]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Flash chromatography system
-
Dichloromethane (B109758) (DCM) for chromatography
Procedure:
-
To a round-bottom flask, add 3,4-dihydroxy-3-cyclobutene-1,2-dione (3.00 g, 26.4 mmol) and anhydrous ethanol (150 mL).[1][5]
-
Stir the mixture at room temperature to dissolve the squaric acid.
-
Add triethyl orthoformate (12.0 mL, 72.2 mmol) to the stirred solution at room temperature.[1][5]
-
Equip the flask with a reflux condenser and heat the mixture to 80°C.[1][5]
-
After 48 hours, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and obtain a crude yellow oil.[1][5]
-
Purify the crude product by flash chromatography using dichloromethane (DCM) as the eluent to yield this compound as a yellowish oily substance (3.57 g, 97% yield).[1][5]
Method B: Direct Esterification
This is a simpler method but results in a lower yield.
Materials:
-
Squaric acid (1.0023 g)[5]
-
Anhydrous ethanol (30 mL)[5]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Fast column chromatography system
Procedure:
-
Dissolve squaric acid (1.0023 g) in 30 mL of anhydrous ethanol in a round-bottom flask.[5]
-
Heat the solution to reflux and maintain it overnight.[5]
-
After the reaction is complete, concentrate the reaction solution under reduced pressure.[5]
-
Purify the resulting product by fast column chromatography to obtain the diethyl ester of squaric acid (0.7430 g, 50% yield).[5]
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: High-yield synthesis workflow for diethyl squarate.
Caption: Chemical reaction scheme for diethyl squarate synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Diethyl squarate synthesis - chemicalbook [chemicalbook.com]
- 6. CAS 5231-87-8: Diethyl squarate | CymitQuimica [cymitquimica.com]
- 7. This compound 98 5231-87-8 [sigmaaldrich.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. This compound light brown liquid China Manufacturers Suppliers Factory Exporter [dgtbcb.com]
Spectroscopic Profile of Squaric Acid Diethyl Ester: A Technical Guide
An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of squaric acid diethyl ester, tailored for researchers, scientists, and professionals in drug development.
Introduction
Squaric acid diethyl ester, also known as diethyl squarate, is a versatile organic compound with the chemical formula C₈H₁₀O₄.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals and functional materials, including photosensitive squaraine dyes.[1][2] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and utilization in synthetic chemistry. This guide provides a comprehensive overview of the NMR, IR, and MS spectroscopic data for squaric acid diethyl ester, complete with experimental protocols and data interpretation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for squaric acid diethyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 4.85 | Quartet (q) | 4H | -OCH₂- | 7.1 |
| 1.48 | Triplet (t) | 6H | -CH₃ | 7.1 |
Solvent: acetone-d₆, Spectrometer Frequency: 400 MHz[3]
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| 186.42 | C=O |
| 180.83 | C=C-O |
| 70.65 | -OCH₂- |
| 16.06 | -CH₃ |
Solvent: acetone-d₆, Spectrometer Frequency: 100 MHz[3]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1830 | Strong | C=O stretch (asymmetric) |
| 1700 | Strong | C=O stretch (symmetric) |
| 1630 | Medium | C=C stretch |
Sample preparation: KBr pellet[4]
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 170 | 40 | [M]⁺ (Molecular Ion) |
| 113 | - | [M - C₂H₅O]⁺ |
| 29 | 100 (Base Peak) | [C₂H₅]⁺ |
| 27 | - | [C₂H₃]⁺ |
Ionization method: Electron Ionization (EI)[4][5]
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Synthesis of Squaric Acid Diethyl Ester
A common and efficient method for the synthesis of diethyl squarate involves the reaction of squaric acid with triethyl orthoformate in ethanol (B145695).[1]
Procedure:
-
In a 150 mL round-bottom flask, 3,4-dihydroxy-3-cyclobutene-1,2-dione (B22372) (squaric acid) (3.00 g, 26.4 mmol) is mixed with anhydrous ethanol (150 mL) and triethyl orthoformate (12.0 mL, 72.2 mmol).[1]
-
The mixture is stirred at room temperature and then heated to 80°C to reflux for 48 hours.[1]
-
After the reaction is complete, the mixture is concentrated under reduced pressure.[1]
-
The resulting crude yellowish oil is purified by flash chromatography using dichloromethane (B109758) (DCM) as the eluent to yield diethyl squarate as a yellowish oily substance.[1]
NMR Spectroscopy
Sample Preparation: A small amount of the purified diethyl squarate is dissolved in a deuterated solvent, such as acetone-d₆ or chloroform-d₃, in an NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. For ¹³C NMR, the chemical shifts are also referenced to the solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized using Electron Ionization (EI).
Data Acquisition: The mass spectrum is obtained by scanning a range of mass-to-charge (m/z) ratios, and the relative abundance of each ion is recorded.
Data Interpretation and Structural Elucidation
The spectroscopic data presented are consistent with the structure of squaric acid diethyl ester.
-
¹H NMR: The quartet at 4.85 ppm corresponds to the four methylene (B1212753) protons (-OCH₂-), which are adjacent to a methyl group, hence the quartet splitting. The triplet at 1.48 ppm corresponds to the six methyl protons (-CH₃), which are adjacent to a methylene group, resulting in a triplet. The integration values of 4H and 6H are consistent with the number of protons in each environment.[3]
-
¹³C NMR: The downfield signals at 186.42 and 180.83 ppm are characteristic of the carbonyl and olefinic carbons of the squarate ring system, respectively. The signals at 70.65 and 16.06 ppm correspond to the methylene and methyl carbons of the ethyl groups.[3]
-
IR Spectroscopy: The strong absorption bands at 1830 and 1700 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the two carbonyl groups in the four-membered ring. The band at 1630 cm⁻¹ is attributed to the C=C double bond stretching vibration within the ring.[4]
-
Mass Spectrometry: The molecular ion peak at m/z 170 confirms the molecular weight of diethyl squarate. The base peak at m/z 29 is due to the stable ethyl cation ([C₂H₅]⁺). The peak at m/z 113 likely results from the loss of an ethoxy radical ([M - C₂H₅O]⁺).[4][5]
Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of squaric acid diethyl ester. The presented NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive understanding of the structural features of this important chemical intermediate. This information is invaluable for researchers and scientists involved in the synthesis, characterization, and application of squaric acid derivatives in drug discovery and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis and Structural Analysis of New (−)-Cytisine Squaramides [mdpi.com]
- 3. Diethyl squarate synthesis - chemicalbook [chemicalbook.com]
- 4. Diethyl squarate | C8H10O4 | CID 123228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl squarate | 5231-87-8 [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 3,4-Diethoxy-3-cyclobutene-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diethoxy-3-cyclobutene-1,2-dione, also commonly known as diethyl squarate, is a versatile synthetic building block with significant applications in medicinal chemistry and materials science. Its unique strained four-membered ring structure and reactive dione (B5365651) functionality make it a valuable precursor for the synthesis of a wide range of compounds, including bioactive molecules and functional dyes. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and essential safety and handling information.
Core Physical and Chemical Properties
The fundamental physical and chemical identifiers for this compound are summarized in the table below.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Diethyl squarate, Squaric acid diethyl ester |
| CAS Number | 5231-87-8[1][2] |
| Molecular Formula | C₈H₁₀O₄[1] |
| Molecular Weight | 170.16 g/mol [1] |
| Appearance | Colorless to light brown liquid[3] |
Quantitative Physical Properties
A summary of the key quantitative physical properties of this compound is presented below, providing essential data for experimental design and process development.
| Property | Value | Conditions |
| Density | 1.15 g/mL | at 25 °C[4] |
| Boiling Point | 95 °C | at 0.1 mmHg[4] |
| Refractive Index | 1.509 | at 20 °C (n20/D)[4] |
| Flash Point | > 110 °C (> 230 °F) | Closed cup[4] |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble | Ethanol (B145695), Ether[3] |
Spectral Data
The following table summarizes the key spectral data for this compound, which are crucial for its identification and characterization.
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | δ 4.85 (q, J = 7.1 Hz, 4H), 1.48 (t, J = 7.1 Hz, 6H) in Acetone-d₆ |
| ¹³C NMR | δ 186.42, 180.83, 170.33, 70.65, 16.06 in Acetone-d₆ |
| Mass Spectrum (EI) | Major fragments at m/z 29, 27, 31 |
| Infrared (IR) | Characteristic C=O and C=C stretching frequencies |
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physical properties are provided below.
Synthesis of this compound
A common and efficient method for the synthesis of diethyl squarate involves the esterification of squaric acid.[5]
Materials:
-
Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione)
-
Anhydrous ethanol
-
Triethyl orthoformate
-
Dichloromethane (B109758) (for chromatography)
Procedure:
-
To a stirred solution of 3,4-dihydroxy-3-cyclobutene-1,2-dione (B22372) (3.00 g, 26.4 mmol) in anhydrous ethanol (150 mL), add triethyl orthoformate (12.0 mL, 72.2 mmol) at room temperature.
-
Heat the mixture to reflux at 80°C and maintain for 48 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The resulting crude yellow oil is then purified by flash chromatography using dichloromethane as the eluent to yield this compound as a yellow oil (3.57 g, 97% yield).
Determination of Physical Properties
The following are general standard operating procedures for the determination of the physical properties of liquid organic compounds like diethyl squarate.
1. Density Determination: The density of a liquid can be determined using a pycnometer or a digital density meter. The procedure using a pycnometer is as follows:
-
Clean and dry a pycnometer of a known volume.
-
Weigh the empty pycnometer.
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and thermostat to a specific temperature (e.g., 25°C).
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the volume of the pycnometer.
2. Boiling Point Determination (under reduced pressure): The boiling point at reduced pressure is determined by vacuum distillation.
-
Place the liquid sample in a distillation flask.
-
Assemble a vacuum distillation apparatus, including a manometer to measure the pressure.
-
Gradually reduce the pressure inside the apparatus to the desired level (e.g., 0.1 mmHg).
-
Heat the distillation flask.
-
The temperature at which the liquid boils and the vapor condenses and is collected in the receiving flask is recorded as the boiling point at that specific pressure.
3. Refractive Index Measurement: An Abbe refractometer is commonly used to measure the refractive index of liquids.
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Apply a small amount of the liquid sample to the prism of the refractometer.
-
Close the prism and allow the temperature to equilibrate to 20°C.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index value from the scale.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.[1][6][7]
GHS Hazard Classification:
-
Health Hazards: Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319), May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334), May cause respiratory irritation (H335).[1][4]
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection.[1][7]
-
Response: IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.[1]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Keep refrigerated.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Goggles (European standard - EN 166).[1]
-
Hand Protection: Protective gloves.[1]
-
Respiratory Protection: Use a chemical fume hood. For larger scale or emergency use, a full-face respirator with an organic vapor filter is recommended.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound from squaric acid.
Caption: Synthesis workflow for this compound.
References
- 1. fishersci.de [fishersci.de]
- 2. usbio.net [usbio.net]
- 3. CAS 5231-87-8: Diethyl squarate | CymitQuimica [cymitquimica.com]
- 4. 3,4-ジエトキシ-3-シクロブテン-1,2-ジオン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Diethyl squarate | 5231-87-8 [chemicalbook.com]
- 6. Diethyl squarate | C8H10O4 | CID 123228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Diethyl Squarate: A Comprehensive Technical Guide to its Mechanism of Action in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl squarate, the diethyl ester of squaric acid, is a versatile and highly reactive building block in organic synthesis. Its unique four-membered ring structure, featuring a combination of vinylogous ester and ketone functionalities, imparts a distinct electrophilic character that drives its participation in a variety of organic transformations. This technical guide provides an in-depth exploration of the core mechanisms of action of diethyl squarate, with a focus on its utility in nucleophilic substitution reactions, its role in the formation of functional materials, and its emerging applications in bioconjugation and medicinal chemistry. Detailed experimental protocols for key reactions, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in the field.
Introduction
Diethyl squarate (3,4-diethoxy-3-cyclobutene-1,2-dione) is a valuable reagent in organic chemistry, prized for its ability to readily undergo reactions to form a diverse array of complex molecules.[1] Its high reactivity stems from the strained four-membered ring and the presence of two electron-withdrawing carbonyl groups, which make the vinylic carbons susceptible to nucleophilic attack.[2] This guide will delve into the fundamental reaction mechanisms that govern the chemistry of diethyl squarate, providing a detailed understanding for its application in pharmaceutical development, materials science, and beyond.[1][3]
Core Mechanism of Action: Nucleophilic Addition-Elimination
The predominant mechanism of action for diethyl squarate in organic reactions is a nucleophilic addition-elimination pathway. This two-step process is central to the synthesis of a wide range of squaric acid derivatives, including squaramides, squaraine dyes, and other functionalized molecules.[4]
Mechanism with Amines:
The reaction with primary and secondary amines is a cornerstone of diethyl squarate chemistry. The lone pair of the amine nitrogen acts as the nucleophile, attacking one of the electrophilic vinylic carbons of the squarate ring. This addition step leads to the formation of a tetrahedral intermediate. Subsequently, an ethoxide group is eliminated, and the carbonyl group is reformed, resulting in a monosubstituted squaramate ester. This product can then undergo a second nucleophilic addition-elimination with another amine to yield a disubstituted squaramide.[4]
Reaction with Thiols:
Similar to amines, thiols can react with diethyl squarate via a nucleophilic addition-elimination mechanism. The sulfur atom of the thiol acts as the nucleophile. The reactivity of thiols can be influenced by the reaction conditions, such as pH, which affects the concentration of the more nucleophilic thiolate anion.[5]
Quantitative Data
The efficiency of reactions involving diethyl squarate is dependent on various factors including the nucleophile, solvent, temperature, and presence of catalysts.
Reaction Yields
The synthesis of squaramides from diethyl squarate and primary amines generally proceeds with good to excellent yields.
| Nucleophile (Amine) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzylamine | Methanol | Room Temp | 33 | [6] |
| 2-Aminopyridine | Dichloromethane | Room Temp | 73 | [7] |
| Aniline | Ethanol | Room Temp | 95 (with Zn(OTf)₂) | [8] |
| Various substituted anilines and benzylamines | Ethanol/Water | Room Temp | 81-99 | [8] |
| Pyridine derivatives | Ethanol | Room Temp | 76-84 | [9] |
Table 1: Selected Reaction Yields for the Synthesis of Squaramides from Diethyl Squarate.
Reaction Kinetics
Kinetic studies provide valuable insights into the reactivity of diethyl squarate. The reaction with amines is a second-order process.
| Reactant 1 | Reactant 2 | Rate Constant (k) | Conditions | Reference |
| Dibutyl squarate | Benzylamine | k₁ = 6.3 x 10⁻² M⁻¹s⁻¹ | Room Temperature | [4] |
| Monosubstituted squaramide ester | Benzylamine | k₂ = 5.6 x 10⁻⁴ M⁻¹s⁻¹ | Room Temperature | [4] |
Table 2: Kinetic Data for the Reaction of a Squarate Ester with Benzylamine.
The data clearly shows that the second substitution occurs at a significantly slower rate, approximately two orders of magnitude slower than the first. This is attributed to the electron-donating effect of the newly introduced amino group, which reduces the electrophilicity of the squarate ring.[4]
Cycloaddition Reactions: An Area of Limited Exploration
While diethyl squarate's role as an electrophile in nucleophilic substitutions is well-established, its participation in cycloaddition reactions, particularly as a dienophile in [4+2] Diels-Alder reactions, is not well-documented in the literature. The electron-deficient nature of the double bond in diethyl squarate would theoretically make it a suitable dienophile for reaction with electron-rich dienes in a normal-electron-demand Diels-Alder reaction.[10] Conversely, in an inverse-electron-demand Diels-Alder scenario, diethyl squarate would need to act as the diene, which is structurally not feasible.
There is more potential for diethyl squarate to participate in [2+2] photocycloadditions, given its carbonyl functionalities which can be photochemically excited.[11] However, specific examples of such reactions involving diethyl squarate are not prevalent in the reviewed literature. Further research in this area could unveil novel synthetic pathways.
Applications and Associated Mechanisms
Synthesis of Squaraine Dyes
Diethyl squarate is a key precursor in the synthesis of squaraine dyes, which are known for their intense and sharp absorption bands in the visible and near-infrared regions.[12] The synthesis typically involves the condensation of an electron-rich aromatic or heteroaromatic compound with squaric acid or its derivatives, like diethyl squarate. The mechanism follows the nucleophilic addition-elimination pathway, where the electron-rich nucleophile attacks the squarate ring.
Cross-linking of Polymers
Diethyl squarate serves as an effective cross-linking agent for polymers containing nucleophilic side chains, such as the lysine (B10760008) residues in gelatin.[3] This property is exploited in the formation of hydrogels for biomedical applications, including 3D cell culture scaffolds and drug delivery systems.[1][3] The cross-linking mechanism involves the reaction of two nucleophilic groups from different polymer chains with a single molecule of diethyl squarate, forming stable squaramide bridges.[3]
Bioconjugation and Chemical Probes
The selective reactivity of diethyl squarate with amines makes it a valuable tool in chemical biology for the conjugation of small molecules to proteins and other biomolecules.[4] This has led to the development of chemical probes for studying biological processes. The workflow for designing such probes often involves the synthesis of a squarate-functionalized ligand that can then react with a specific residue, typically a lysine, on a target protein.[4]
Experimental Protocols
General Procedure for the Synthesis of a Monosubstituted Squaramate Ester
This protocol is adapted from the synthesis of squaramides using primary amines.[7][8]
-
Materials: Diethyl squarate, primary amine (e.g., aniline), ethanol, zinc triflate (optional, as catalyst).
-
Procedure: a. Dissolve diethyl squarate (1.0 eq) in ethanol. b. If using a catalyst, add zinc triflate (0.1-0.2 eq). c. Slowly add a solution of the primary amine (1.0 eq) in ethanol to the diethyl squarate solution at room temperature with stirring. d. Stir the reaction mixture at room temperature for 1-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). e. Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol. f. If the product does not precipitate, remove the solvent under reduced pressure. g. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
General Procedure for the Synthesis of a Symmetrical Disubstituted Squaramide
This protocol is a general method for the synthesis of symmetrical squaramides.[8]
-
Materials: Diethyl squarate, primary amine (2.0 eq or more), ethanol or other suitable solvent.
-
Procedure: a. Dissolve diethyl squarate (1.0 eq) in the chosen solvent. b. Add the primary amine (at least 2.0 eq) to the solution. c. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). d. Cool the reaction mixture to induce precipitation of the product. e. Collect the solid product by filtration and wash with a suitable solvent. f. The product can be further purified by recrystallization.
Protocol for Gelatin Hydrogel Cross-linking with Diethyl Squarate
This protocol is based on the method described for the preparation of gelatin-based hydrogels.[3]
-
Materials: Gelatin, buffer solution (e.g., borate (B1201080) buffer, pH 9.3), diethyl squarate.
-
Procedure: a. Prepare a desired concentration of gelatin solution (e.g., 5% or 10% w/v) in the buffer at a temperature that ensures gelatin dissolution (e.g., 40 °C). b. Add diethyl squarate as the cross-linker to the gelatin solution. The amount of diethyl squarate will determine the cross-linking density. c. Stir the mixture at the same temperature for a specified time (e.g., 90 minutes) to allow for the cross-linking reaction to occur. d. Cast the resulting solution into a mold and allow it to cool and solidify to form the hydrogel. e. The hydrogel can then be washed to remove any unreacted reagents.
Conclusion
Diethyl squarate is a powerful and versatile electrophile in organic synthesis, with its reactivity primarily governed by the nucleophilic addition-elimination mechanism. This reactivity has been extensively utilized in the synthesis of squaramides, squaraine dyes, and for the cross-linking of polymers. The quantitative data on reaction yields and kinetics underscore the efficiency and predictability of these transformations. While its role in cycloaddition reactions remains an area for further investigation, the established chemistry of diethyl squarate continues to provide a robust platform for the development of new materials, pharmaceuticals, and chemical biology tools. This guide serves as a comprehensive resource for understanding and applying the fundamental mechanisms of action of this important synthetic building block.
References
- 1. Page loading... [guidechem.com]
- 2. Squarate Cross-Linked Gelatin Hydrogels as Three-Dimensional Scaffolds for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squarate Cross-Linked Gelatin Hydrogels as Three-Dimensional Scaffolds for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Diethyl squarate synthesis - chemicalbook [chemicalbook.com]
- 8. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]
- 9. ddg-pharmfac.net [ddg-pharmfac.net]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Structure and Bonding in Squaric Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squaric acid and its derivatives, particularly its esters, represent a unique class of compounds characterized by a planar, four-membered ring with remarkable electronic and reactive properties. This guide provides a comprehensive overview of the structure, bonding, and reactivity of squaric acid esters. It delves into their synthesis, spectroscopic characterization, and the nature of their chemical interactions, with a particular focus on their reactions with amine nucleophiles, a cornerstone of their application in bioconjugation and medicinal chemistry. This document summarizes key quantitative data, provides detailed experimental protocols for characterization, and visualizes reaction pathways to serve as a valuable resource for professionals in drug development and chemical research.
Introduction
Squaric acid, 3,4-dihydroxycyclobut-3-ene-1,2-dione, is a strong diprotic acid with a unique, nearly square-shaped molecular structure.[1] Its derivatives, especially squaric acid esters, have garnered significant attention due to their versatile applications in various fields, including the synthesis of dyes, catalysts, and bioactive compounds.[2] In the realm of drug development and chemical biology, squaric acid esters are particularly valued as amine-reactive crosslinkers for bioconjugation, peptide stapling, and the construction of complex molecular architectures.[3][4]
The reactivity of squaric acid esters is dominated by the electrophilic nature of the four-membered ring, making them susceptible to nucleophilic attack, most notably by primary and secondary amines. This reactivity, coupled with the stability of the resulting squaramide linkage, underpins their utility in covalently modifying proteins and other biomolecules.[4] Understanding the intricate details of their structure and bonding is paramount to harnessing their full potential in designing novel therapeutics and research tools.
Structure and Bonding
Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to understand the electronic structure of squaric acid and its derivatives. These studies reveal a delocalized π-system within the four-membered ring, contributing to its planarity and stability.
Synthesis of Squaric Acid Esters
The synthesis of dialkyl squarates is typically achieved through the esterification of squaric acid. Several methods have been reported, with the use of orthoformates being an efficient and scalable approach.[5][6]
General Synthesis of Diethyl Squarate
A common and effective method for the synthesis of diethyl squarate involves the reaction of squaric acid with triethyl orthoformate in ethanol.[3]
Reaction Scheme:
Caption: Synthesis of diethyl squarate from squaric acid and triethyl orthoformate.
Spectroscopic Characterization
The structure of squaric acid esters can be elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of squaric acid esters. The chemical shifts of the protons and carbons are influenced by the electronic environment of the cyclobutenedione ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Diethyl and Dimethyl Squarate
| Compound | Nucleus | Chemical Shift (ppm) | Solvent |
| Diethyl Squarate | ¹H | 4.72 (q, 4H), 1.44 (t, 6H) | CDCl₃ |
| ¹³C | 187.5, 182.5, 70.5, 15.5 | CDCl₃ | |
| Dimethyl Squarate | ¹H | 4.34 (s, 6H) | CD₂Cl₂ |
| ¹³C | 189.35, 184.35, 60.29 | CD₃OD |
Data sourced from references[3][7].
FTIR Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups in squaric acid esters. The most prominent absorption bands are due to the C=O and C=C stretching vibrations of the cyclobutenedione ring.
Table 2: Characteristic FTIR Absorption Bands for Diethyl Squarate
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O stretch | ~1790 | Strong |
| C=C stretch | ~1700 | Strong |
| C-O stretch | ~1300-1000 | Strong |
Data interpreted from reference[8].
Reactivity with Amines
The reaction of squaric acid esters with primary and secondary amines is a cornerstone of their application in bioconjugation. The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.
Reaction Pathway
The initial reaction of a dialkyl squarate with a primary amine yields a mono-substituted squaramate ester. This intermediate is less reactive than the starting diester, allowing for the sequential introduction of a second, different amine to form asymmetrical squaramides.[4][9][10][11]
Caption: Reaction pathway of diethyl squarate with primary amines.
Reaction Kinetics
The kinetics of the reaction of squaric acid esters with amines have been studied to understand their reactivity profile. The second-order rate constants for the reaction of dibutyl squarate with benzylamine (B48309) have been reported, demonstrating the deactivation of the squarate core after the first substitution.
Table 3: Second-Order Rate Constants for the Reaction of Dibutyl Squarate with Benzylamine
| Reaction Step | Rate Constant (k) [M⁻¹s⁻¹] |
| First Substitution (k₁) | 6.3 x 10⁻² |
| Second Substitution (k₂) | 5.6 x 10⁻⁴ |
Data sourced from reference[3].
Experimental Protocols
Synthesis of Diethyl Squarate
Materials:
-
Squaric acid
-
Anhydrous ethanol
-
Triethyl orthoformate
-
Dichloromethane (B109758) (for chromatography)
Procedure: [3]
-
Dissolve squaric acid (1.0 eq) in anhydrous ethanol.
-
Add triethyl orthoformate (2.7 eq) to the solution at room temperature.
-
Heat the mixture to reflux (80 °C) and maintain for 48 hours.
-
Remove the solvent under reduced pressure to obtain a crude yellow oil.
-
Purify the crude product by flash chromatography on silica gel using dichloromethane as the eluent to yield diethyl squarate as a yellow oil.
NMR Spectroscopy
Sample Preparation: [12][13][14][15]
-
Dissolve 5-25 mg of the squaric acid ester in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
FTIR Spectroscopy
Sample Preparation (for liquid samples): [2][8][16][17]
-
Place a small drop of the liquid squaric acid ester onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Place a second salt plate on top of the first and gently press to form a thin, uniform film of the liquid between the plates.
-
Mount the sandwiched plates in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of Experimental Workflow
Caption: General workflow for the synthesis and characterization of diethyl squarate.
Conclusion
Squaric acid esters are versatile molecules with a rich chemistry that is central to their application in various scientific disciplines. Their unique structure and predictable reactivity with amines make them invaluable tools in drug development and bioconjugation. This guide has provided a foundational understanding of their structure, bonding, synthesis, and characterization. The presented data and protocols offer a practical resource for researchers and scientists working with these remarkable compounds. Further exploration into the crystallographic details of simple squaric acid esters will undoubtedly provide deeper insights into their fascinating properties and pave the way for new applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. Light-Driven Photoconversion of Squaramides with Implications in Anion Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diethyl squarate(5231-87-8) IR Spectrum [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. ejournal.upi.edu [ejournal.upi.edu]
- 11. researchgate.net [researchgate.net]
- 12. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 13. journals.iucr.org [journals.iucr.org]
- 14. mdpi.com [mdpi.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. Diethyl squarate(5231-87-8) 1H NMR [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Diethyl Squarate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of diethyl squarate, a versatile reagent in organic synthesis. While precise quantitative solubility data is not widely published, this document compiles available qualitative information and presents a general methodology for its experimental determination.
Introduction to Diethyl Squarate
Diethyl squarate (CAS No. 5231-87-8), the diethyl ester of squaric acid, is a key building block in the synthesis of various organic compounds, including dyes, polymers, and pharmaceutical intermediates. Its chemical structure, featuring a four-membered ring and two ethoxy groups, dictates its solubility properties, rendering it generally soluble in organic solvents and insoluble in water. Understanding its solubility is crucial for reaction setup, purification processes, and formulation development.
Qualitative Solubility of Diethyl Squarate
Based on available chemical literature and safety data sheets, the solubility of diethyl squarate in common organic solvents can be summarized as follows. It is important to note that these are qualitative descriptions and solubility can be temperature-dependent.
| Solvent Family | Solvent | Qualitative Solubility |
| Alcohols | Ethanol | Soluble |
| Methanol | Likely Soluble | |
| Ethers | Diethyl Ether | Soluble |
| Tetrahydrofuran (THF) | Likely Soluble | |
| Halogenated | Dichloromethane | Likely Soluble |
| Chloroform | Likely Soluble | |
| Ketones | Acetone | Likely Soluble |
| Esters | Ethyl Acetate | Likely Soluble |
| Amides | Dimethylformamide (DMF) | Likely Soluble |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Likely Soluble |
| Aqueous | Water | Insoluble |
Note: "Likely Soluble" is inferred from the general solubility of similar organic esters and the stated solubility in broad categories of organic solvents. Experimental verification is recommended.
Experimental Protocol for Solubility Determination
The following provides a general methodology for the quantitative determination of diethyl squarate solubility in a specific organic solvent. This protocol can be adapted based on available laboratory equipment and the desired precision.
Objective: To determine the saturation solubility of diethyl squarate in a selected organic solvent at a controlled temperature.
Materials:
-
Diethyl squarate (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials for sample collection
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of diethyl squarate to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the mixture to settle for a short period to let the excess solid precipitate.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Record the exact volume of the filtered solution.
-
-
Quantification (Gravimetric Method):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of diethyl squarate to avoid degradation.
-
Once the solvent is completely evaporated, weigh the vial containing the dried diethyl squarate residue.
-
Calculate the solubility as the mass of the dissolved diethyl squarate per volume of solvent (e.g., in mg/mL or g/100mL).
-
-
Quantification (Spectroscopic/Chromatographic Method):
-
Calibration Curve: Prepare a series of standard solutions of diethyl squarate of known concentrations in the chosen solvent.
-
Measure the absorbance (UV-Vis) at the wavelength of maximum absorbance (λmax) or the peak area (HPLC) for each standard.
-
Plot a calibration curve of absorbance/peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
Use the calibration curve to determine the concentration of diethyl squarate in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for diethyl squarate and the chosen solvent before starting the experiment.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of diethyl squarate.
Caption: General workflow for determining the solubility of diethyl squarate.
Conclusion
While quantitative solubility data for diethyl squarate in a wide array of common organic solvents remains to be extensively documented in publicly accessible literature, its qualitative behavior as a soluble compound in non-polar and polar aprotic and protic organic solvents is well-established. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust starting point for researchers. Careful execution of these methods will enable the generation of reliable and accurate solubility data, facilitating the effective use of diethyl squarate in various scientific and industrial applications.
Diethyl Squarate: A Review of its Thermal Stability and Decomposition
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of diethyl squarate. The information is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. While diethyl squarate is known for its utility as a versatile building block in organic synthesis, detailed quantitative data on its thermal properties is not extensively available in publicly accessible literature. This guide summarizes the known information and outlines standard methodologies for its thermal analysis.
Physicochemical Properties
To understand the thermal behavior of diethyl squarate, it is essential to first consider its fundamental physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₄ | [1] |
| Molecular Weight | 170.16 g/mol | [1] |
| Appearance | Clear yellow to light brownish liquid | [2] |
| Boiling Point | 95 °C @ 0.1 mm Hg | [2] |
| Density | 1.15 g/mL at 25 °C | [2] |
Thermal Stability and Decomposition Products
Under normal storage conditions, diethyl squarate is considered to be a stable compound. However, upon heating, it is expected to decompose. The hazardous decomposition products resulting from combustion are primarily carbon monoxide (CO) and carbon dioxide (CO₂).[3]
A study on the thermal analysis of a copolymer, poly(ethylene brassylate-co-squaric acid), provides some insight into the decomposition of the squarate moiety. The thermal degradation of this copolymer, analyzed by simultaneous thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS), indicated the release of carbon dioxide as a major degradation product from the ester groups. Carbon monoxide was also detected.[3] This suggests a likely decomposition pathway for the squarate ring involving decarboxylation and decarbonylation.
Despite extensive searches, specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for pure diethyl squarate, including onset decomposition temperature, peak decomposition temperature, and associated enthalpy changes, were not found in the reviewed literature. Similarly, detailed kinetic parameters such as activation energy for its thermal decomposition are not publicly available.
Proposed Decomposition Pathway
Based on the decomposition products identified from a squaric acid-containing copolymer, a general decomposition pathway for diethyl squarate can be proposed. The initial steps likely involve the cleavage of the ester groups and subsequent fragmentation of the cyclobutene (B1205218) ring.
Caption: Proposed thermal decomposition pathway of diethyl squarate.
Experimental Protocols for Thermal Analysis
For researchers intending to investigate the thermal stability and decomposition of diethyl squarate, the following established methodologies are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset and completion temperatures of decomposition.
Objective: To determine the thermal stability and decomposition profile of diethyl squarate.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of diethyl squarate into a suitable TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Purge Gas: Use an inert gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures and enthalpies of processes like melting, crystallization, and decomposition.
Objective: To determine the enthalpy of decomposition and to observe any phase transitions of diethyl squarate prior to decomposition.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of diethyl squarate into a hermetically sealed DSC pan to prevent evaporation before decomposition.
-
Instrument Setup:
-
Purge Gas: Use an inert gas like nitrogen at a constant flow rate.
-
Temperature Program: Heat the sample from ambient temperature through its decomposition range at a constant heating rate (e.g., 10 °C/min). An empty, sealed pan should be used as a reference.
-
-
Data Analysis: Record the heat flow as a function of temperature. Exothermic or endothermic peaks will indicate thermal events. The area under the decomposition peak can be integrated to determine the enthalpy of decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Objective: To identify the specific chemical compounds produced during the thermal decomposition of diethyl squarate.
Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
Procedure:
-
Sample Preparation: A small amount of diethyl squarate (typically in the microgram range) is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a set pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (helium).
-
GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
MS Detection and Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparing them to spectral libraries.
Caption: Workflow for the thermal analysis of diethyl squarate.
Conclusion
While diethyl squarate is a valuable reagent in chemical synthesis, a comprehensive, publicly available dataset on its thermal stability and decomposition is currently lacking. The primary decomposition products upon combustion are known to be carbon monoxide and carbon dioxide. Further research utilizing standard thermal analysis techniques such as TGA, DSC, and Py-GC-MS is required to generate quantitative data on its decomposition profile, energetics, and the full range of decomposition products under various conditions. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
In-Depth Technical Guide: Safety and Handling of CAS 5231-87-8 (Diethyl Squarate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and toxicological profile of CAS 5231-87-8, commonly known as Diethyl Squarate. The information is intended to support risk assessment and ensure safe laboratory practices when working with this compound.
Chemical Identification and Physical Properties
| Identifier | Value | Reference |
| CAS Number | 5231-87-8 | [1][2][3][4][5][6][7][8][9] |
| Common Name | Diethyl Squarate | [2][6][7][8] |
| Synonyms | 3,4-Diethoxy-3-cyclobutene-1,2-dione, Squaric acid diethyl ester | [2][6][8] |
| Molecular Formula | C₈H₁₀O₄ | [8] |
| Molecular Weight | 170.16 g/mol | [10] |
| Appearance | Clear yellow to light brownish liquid | |
| Boiling Point | 95 °C at 0.1 mmHg | [6] |
| Flash Point | > 110 °C (> 230 °F) | [6] |
| Density | 1.15 g/mL at 25 °C |
Hazard Identification and Classification
Diethyl squarate is classified as a hazardous substance. The primary hazards are associated with its sensitizing and irritant properties.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Danger | H315: Causes skin irritation.[1][6] |
| Serious Eye Damage/Irritation | Category 2A | Danger | H319: Causes serious eye irritation.[1][6] |
| Respiratory Sensitization | Category 1 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][6] |
| Skin Sensitization | Category 1 | Danger | H317: May cause an allergic skin reaction.[1][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Danger | H335: May cause respiratory irritation.[6] |
Toxicological Information
Detailed quantitative toxicological data for diethyl squarate is limited. The primary toxicological concerns are its potent sensitizing effects.
| Endpoint | Value | Reference |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available | [3] |
| LD50/LC50 | Data not available | [2] |
| Occupational Exposure Band Limit | ≤ 0.1 ppm | [11] |
Note: The absence of specific LD50/LC50 values does not imply a lack of toxicity. The substance should be handled with care due to its known sensitizing properties.
Experimental Protocols
Diethyl squarate is used as a positive control in the OECD Test Guideline 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA) .[12][13][14][15] This assay is a key component of integrated testing strategies for skin sensitization.
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing cysteine and lysine (B10760008).[12][13][15] This reactivity is considered the molecular initiating event in the adverse outcome pathway for skin sensitization.[12][15]
Methodology Overview:
-
Peptide Solutions: Standardized solutions of a cysteine-containing peptide and a lysine-containing peptide are prepared.[13]
-
Test Chemical Incubation: The test chemical (in this case, diethyl squarate as a positive control) is incubated with each peptide solution for a defined period under controlled temperature and pH.[13]
-
Analysis: The concentration of the remaining, unreacted peptide is determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
Peptide Depletion Calculation: The percentage of peptide depletion is calculated by comparing the peak area of the peptide in the presence of the test chemical to the peak area of the reference controls.
-
Reactivity Classification: Based on the mean cysteine and lysine depletion, the chemical is categorized into one of four reactivity classes: minimal, low, moderate, or high.
Signaling Pathways
Adverse Outcome Pathway (AOP) for Skin and Respiratory Sensitization
The toxicity of diethyl squarate is primarily driven by its ability to act as a sensitizer. The underlying mechanism is described by the Adverse Outcome Pathway (AOP) for skin and respiratory sensitization. The process begins with the chemical (a hapten) binding to endogenous proteins, which triggers a cascade of immunological responses.
Caption: Adverse Outcome Pathway for Chemical Sensitization.
Safety and Handling Precautions
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Ensure eyewash stations and safety showers are readily accessible.[4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4][8]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[6]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid breathing vapors or mist.[3] Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and acids.[3][6] Keep the container tightly closed.[3] For long-term storage, keep in a cool, dry place.[3]
First Aid Measures
-
Inhalation: Move the person to fresh air.[1][6] If breathing is difficult, give oxygen.[1] Seek medical attention.[1][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.[1] If skin irritation or a rash occurs, get medical advice/attention.[6]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[6] Continue rinsing.[6] Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention.[6]
Spill and Disposal Procedures
-
Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[3] Ensure adequate ventilation and wear appropriate PPE during cleanup.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.[8]
Logical Workflow for Handling and Safety
The following diagram illustrates a logical workflow for ensuring safety when handling CAS 5231-87-8.
Caption: Safe Handling Workflow for CAS 5231-87-8.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. CAS 5231-87-8: Diethyl squarate | CymitQuimica [cymitquimica.com]
- 8. fishersci.de [fishersci.de]
- 9. 5231-87-8 | this compound - Capot Chemical [capotchem.com]
- 10. Diethyl squarate | C8H10O4 | CID 123228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. x-cellr8.com [x-cellr8.com]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. flashpointsrl.com [flashpointsrl.com]
An In-depth Technical Guide to the Synthesis of Squaric Acid Esters with Diverse Alkyl Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of squaric acid esters, molecules of significant interest in medicinal chemistry and drug development due to their unique structural and electronic properties. Squaric acid derivatives serve as versatile scaffolds and bioisosteric replacements for common functional groups, leading to the development of novel therapeutic agents. This document details the most effective synthetic methodologies for preparing both symmetrical and unsymmetrical squaric acid esters with a variety of alkyl substituents, presents quantitative data in accessible formats, and outlines detailed experimental protocols. Furthermore, it explores the role of these compounds in modulating key signaling pathways, offering insights for their application in drug discovery.
Synthesis of Symmetrical Dialkyl Squarates
The most efficient and widely adopted method for the synthesis of symmetrical dialkyl squarates is the reaction of squaric acid with an alcohol in the presence of a trialkyl orthoformate. This method is lauded for its high yields, operational simplicity, safety, and scalability, making it suitable for producing multigram quantities of the desired esters.[1] The orthoformate acts as a dehydrating agent, driving the equilibrium towards the formation of the ester.
The general reaction scheme is as follows:
Caption: General synthesis of symmetrical dialkyl squarates.
Quantitative Data for Symmetrical Dialkyl Squarate Synthesis
The orthoformate method has been successfully applied to a range of primary, secondary, and tertiary alcohols, affording the corresponding dialkyl squarates in good to excellent yields. A summary of the reaction conditions and yields for various alkyl groups is presented in Table 1.
| Alkyl Group (R) | Alcohol | Orthoformate | Reaction Time (h) | Temperature | Yield (%) | Reference |
| Methyl | Methanol (B129727) | Trimethyl orthoformate | 24 | Reflux | 89 | [1][2] |
| Ethyl | Ethanol (B145695) | Triethyl orthoformate | 48 | Reflux (80°C) | 97 | [3][4] |
| Isopropyl | Isopropanol | Triisopropyl orthoformate | 24 | Reflux | 81 | [1] |
| n-Butyl | n-Butanol | Tri-n-butyl orthoformate | 24 | Reflux | 92 | [1] |
| t-Butyl | t-Butanol | Trimethyl orthoformate | 24 | Reflux | 77 | [1] |
Table 1: Synthesis of Symmetrical Dialkyl Squarates via the Orthoformate Method.
Detailed Experimental Protocols for Symmetrical Dialkyl Squarates
1.2.1. Synthesis of Dimethyl Squarate [1][2]
A 500-mL round-bottomed flask is charged with squaric acid (20.52 g, 180.0 mmol), methanol (180 mL), and trimethyl orthoformate (38.78 g, 365.4 mmol). The mixture is equipped with a reflux condenser and a drying tube. The reaction is heated to reflux with stirring for 4 hours. Subsequently, 50 mL of the solvent is removed by distillation over 2 hours to eliminate the methyl formate (B1220265) byproduct. The remaining solution is then refluxed for an additional 18 hours. After cooling, the volatile components are removed under reduced pressure. The resulting pale yellow solid is dissolved in methylene (B1212753) chloride and purified by flash chromatography on silica (B1680970) gel to afford dimethyl squarate as a white solid.
1.2.2. Synthesis of Diethyl Squarate [3][4]
In a reaction vessel, squaric acid (3.00 g, 26.4 mmol) is dissolved in anhydrous ethanol (150 mL). Triethyl orthoformate (12.0 mL, 72.2 mmol) is added to the stirred solution at room temperature. The mixture is then heated to reflux at 80°C for 48 hours. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is purified by flash chromatography to yield diethyl squarate as a yellow oil.
1.2.3. Synthesis of Di-tert-butyl Squarate [1]
For the synthesis of di-tert-butyl squarate, a notable modification is employed due to the limited availability of tri-tert-butyl orthoformate. The reaction is carried out by refluxing a solution of squaric acid in tert-butanol (B103910) in the presence of trimethyl orthoformate. The use of trimethyl orthoformate leads to the in situ generation of methanol, which competes with tert-butanol in the esterification process. This results in the formation of a mixture of di-tert-butyl squarate and dimethyl squarate. The products are then separated by chromatography.
Synthesis of Unsymmetrical Squaric Acid Esters
Unsymmetrical squaric acid esters, particularly monoester-monoamides, are of great interest in drug design and bioconjugation as they allow for the introduction of two different functionalities onto the squaric acid core.[5] The synthesis of these compounds is typically achieved through a stepwise approach, taking advantage of the differential reactivity of the ester groups in the dialkyl squarate starting material.
The general workflow for the synthesis of unsymmetrical squaric acid monoester-monoamides is depicted below:
Caption: Synthesis of unsymmetrical squaric acid monoester-monoamides.
The key to this synthesis is the reduced reactivity of the second ester group after the first has been converted to an amide, allowing for the isolation of the monosubstituted product.[6]
Detailed Experimental Protocol for Unsymmetrical Squaric Acid Ester-Amide
2.1.1. General Procedure for the Synthesis of Ethyl Squarate Monoamides
To a solution of diethyl squarate (1 equivalent) in a suitable solvent such as methanol or ethanol at room temperature, the desired primary or secondary amine (1 equivalent) is added. The reaction mixture is stirred for a specified period (typically 1 to 24 hours), during which the formation of the mono-substituted product can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure squaric acid monoester-monoamide. For less nucleophilic amines, such as anilines, the addition of a Lewis acid catalyst like zinc triflate (Zn(OTf)₂) may be necessary to promote the reaction.[2]
Application in Drug Development: Targeting Signaling Pathways
Squaric acid and its ester derivatives have emerged as valuable pharmacophores in drug discovery, primarily due to their ability to act as bioisosteric mimics of phosphate (B84403) and carboxylate groups.[4][7] This property allows them to interact with biological targets such as enzymes involved in critical signaling pathways.
Inhibition of Protein Tyrosine Phosphatases (PTPs)
One of the most significant applications of squaric acid derivatives is in the development of inhibitors for protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play crucial roles in regulating signal transduction pathways by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is implicated in various diseases, including cancer, diabetes, and autoimmune disorders.[3][7]
Squaric acid-based molecules can act as phosphate mimics and bind to the active site of PTPs, thereby inhibiting their enzymatic activity.[7] This inhibition can modulate downstream signaling events. For instance, inhibition of PTP1B, a negative regulator of the insulin (B600854) signaling pathway, can enhance insulin sensitivity, making it a target for the treatment of type 2 diabetes.[7]
The mechanism of PTP inhibition by a squaric acid derivative can be visualized as follows:
Caption: Inhibition of PTP signaling by a squaric acid derivative.
Inhibition of Matrix Metalloproteases (MMPs)
Squaric acid-based peptidomimetics have also been developed as inhibitors of matrix metalloproteases (MMPs).[4] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is associated with diseases such as cancer, arthritis, and cardiovascular disease. The squaric acid core in these inhibitors is designed to chelate the active site zinc ion, a mechanism similar to that of hydroxamic acid-based MMP inhibitors.[8] By blocking the activity of MMPs, these squaric acid derivatives can prevent tissue degradation and disease progression.
Conclusion
The synthesis of squaric acid esters with diverse alkyl groups offers a powerful platform for the development of novel molecules with significant potential in medicinal chemistry. The orthoformate-mediated synthesis of symmetrical dialkyl squarates provides an efficient and scalable route to these key intermediates. Furthermore, the stepwise synthesis of unsymmetrical squaric acid esters allows for the introduction of varied functionalities, crucial for tuning the biological activity and pharmacokinetic properties of drug candidates. The ability of the squaric acid moiety to act as a bioisostere for phosphate and carboxylate groups has led to the successful design of potent enzyme inhibitors targeting key signaling pathways involved in a range of diseases. This technical guide provides researchers and drug development professionals with the essential knowledge and methodologies to explore the vast potential of squaric acid chemistry in their quest for new and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Squaric acids: a new motif for designing inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Squaric Acid-Based Peptidic Inhibitors of Matrix Metalloprotease-1 (MMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. Be squared: expanding the horizon of squaric acid-mediated conjugations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Squaric acid-based peptidic inhibitors of matrix metalloprotease-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Diethyl squarate as a linker in bioconjugation protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl squarate is a versatile bifunctional linker that has gained significant traction in the field of bioconjugation. Its unique reactivity profile allows for the efficient and selective coupling of amine-containing molecules to biomolecules such as proteins, antibodies, and peptides.[1][2] The squarate core, a four-membered ring system, reacts sequentially with two different primary amines, enabling the formation of stable, asymmetric squaramide linkages.[3][4] This two-step reactivity, with the second amidation step being significantly slower than the first, provides a high degree of control over the conjugation process.[3]
These application notes provide an overview of the chemistry of diethyl squarate and detailed protocols for its use in key bioconjugation applications, including the synthesis of neoglycoproteins, antibody-drug conjugates (ADCs), and stapled peptides.
Chemical Properties and Reactivity
Diethyl squarate (3,4-diethoxy-3-cyclobutene-1,2-dione) is an electrophilic reagent that reacts readily with primary amines under mild conditions.[1][2] The reaction proceeds via a nucleophilic addition-elimination mechanism at one of the vinylogous ester groups. The key features of diethyl squarate chemistry include:
-
High Selectivity for Amines: Diethyl squarate exhibits a strong preference for reacting with primary amines over other nucleophilic functional groups commonly found in biomolecules, such as hydroxyls and thiols.[5]
-
pH-Dependent Reactivity: The reaction is highly dependent on pH, with optimal conditions typically being slightly alkaline, around pH 9.[6] Maintaining a stable pH is crucial for efficient and reproducible conjugations, as a drop in pH can significantly slow down or even terminate the reaction.[6]
-
Two-Step Conjugation: The reaction with the first amine to form a squaramate monoester is relatively fast. The subsequent reaction with a second amine to form the stable diamide (B1670390) is slower, allowing for the isolation of the intermediate or a one-pot, two-step conjugation strategy.[7]
-
Stable Linkage: The resulting squaramide bond is chemically stable under physiological conditions.[3]
Applications in Bioconjugation
Neoglycoprotein Synthesis
Neoglycoproteins, proteins or peptides that have been chemically modified with carbohydrates, are valuable tools for studying carbohydrate-protein interactions. Diethyl squarate provides a straightforward method for conjugating amine-functionalized carbohydrates to proteins.
Experimental Protocol: Conjugation of an Amino-Functionalized Carbohydrate to Bovine Serum Albumin (BSA)
This protocol is adapted from a procedure for conjugating a lactose (B1674315) derivative to BSA.[6]
Materials:
-
Amine-functionalized carbohydrate
-
Diethyl squarate
-
Bovine Serum Albumin (BSA)
-
Borate Buffer (0.5 M, pH 9.0): Dissolve 30.9 g boric acid and 26.1 g KCl in ~900 mL of water. Adjust pH to 9.0 with solid KOH and bring the final volume to 1 L.[6]
-
Phosphate Buffered Saline (PBS)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Amicon Ultra centrifugal filter units (10 kDa MWCO)
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Step 1: Formation of the Squaramate Ester Intermediate.
-
Dissolve the amine-functionalized carbohydrate in the Borate Buffer (0.5 M, pH 9.0) to a final concentration of 40 mM.
-
Add a 1.5 to 2-fold molar excess of diethyl squarate to the carbohydrate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The progress of this first step can be monitored by TLC or LC-MS if desired.
-
-
Step 2: Conjugation to BSA.
-
Dissolve BSA in the Borate Buffer (0.5 M, pH 9.0) to a concentration of 10 mg/mL.
-
Add the squaramate ester intermediate solution from Step 1 to the BSA solution. A typical starting molar ratio of squaramate intermediate to BSA is 20:1.[6]
-
Incubate the reaction mixture at room temperature overnight with gentle stirring.
-
Monitor the progress of the conjugation by taking aliquots at various time points (e.g., 2, 4, 8, 24 hours) and analyzing them by MALDI-TOF mass spectrometry to determine the average number of carbohydrates conjugated per BSA molecule.[8]
-
-
Purification of the Neoglycoprotein.
-
Upon completion of the reaction (as determined by MALDI-TOF MS), quench the reaction by adding a small amount of an amine-containing buffer like Tris to consume any unreacted squaramates.
-
Purify the neoglycoprotein from excess reagents and unconjugated carbohydrate using a size-exclusion chromatography column equilibrated with PBS.
-
Alternatively, concentrate and wash the conjugate using an Amicon Ultra centrifugal filter unit (10 kDa MWCO) with PBS.
-
-
Characterization.
-
Determine the final concentration of the purified neoglycoprotein using a protein assay (e.g., BCA assay).
-
Confirm the degree of glycosylation (average number of carbohydrates per protein) by MALDI-TOF mass spectrometry.[8]
-
Quantitative Data for Neoglycoprotein Synthesis
| Parameter | Value | Reference |
| Hapten Concentration | 0.4 - 40 mM | [6] |
| Buffer Concentration | 0.05 - 0.5 M Borate | [6] |
| pH | 9.0 | [6] |
| Initial Hapten:Protein Ratio | 20:1 | [6] |
| Conjugation Efficiency | Up to 97% | [7] |
Antibody-Drug Conjugate (ADC) Synthesis
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. The linker plays a critical role in the stability and efficacy of an ADC. Diethyl squarate can be used to conjugate amine-containing payloads to the lysine (B10760008) residues of an antibody.
Experimental Protocol: Conceptual Protocol for ADC Synthesis using Diethyl Squarate
This is a conceptual protocol based on the principles of squarate chemistry and general ADC conjugation procedures.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-containing cytotoxic payload
-
Diethyl squarate
-
Borate Buffer (0.5 M, pH 9.0)
-
Hydrophobic Interaction Chromatography (HIC) column
-
Size-Exclusion Chromatography (SEC) column
-
LC-MS system
Procedure:
-
Step 1: Formation of the Payload-Squaramate Intermediate.
-
Dissolve the amine-containing payload in an appropriate organic solvent (e.g., DMSO).
-
React the payload with a molar excess of diethyl squarate at room temperature. The reaction progress can be monitored by LC-MS.
-
Purify the payload-squaramate intermediate if necessary.
-
-
Step 2: Antibody Conjugation.
-
Buffer exchange the mAb into the Borate Buffer (0.5 M, pH 9.0).
-
Add the payload-squaramate intermediate to the mAb solution at a defined molar ratio (e.g., 5:1 to 20:1 linker-payload to antibody) to target a specific Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction at room temperature for 4-24 hours with gentle agitation.
-
-
Purification of the ADC.
-
Remove unreacted payload and linker by size-exclusion chromatography or tangential flow filtration.[]
-
Fractionate the ADC species with different DARs using hydrophobic interaction chromatography (HIC).[10]
-
-
Characterization.
-
Determine the average DAR and drug distribution using HIC-UV and/or LC-MS.
-
Assess the level of aggregation using size-exclusion chromatography.
-
Confirm the integrity of the conjugated antibody by SDS-PAGE.
-
Plasma Stability Assay for ADCs
The stability of the linker is crucial for the in vivo performance of an ADC.
Procedure:
-
Incubate the purified ADC in plasma (e.g., human, mouse) at 37°C.[11][12]
-
Take aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[13]
-
Isolate the ADC from the plasma using affinity capture (e.g., Protein A beads).[12]
-
Analyze the captured ADC by LC-MS to determine the change in DAR over time, which indicates linker stability.[11]
Peptide Stapling
Peptide stapling is a strategy to constrain a peptide in a specific conformation, often an α-helix, to enhance its stability, cell permeability, and binding affinity to its target. Diethyl squarate can be used to "staple" peptides by reacting with two amine-containing amino acid side chains (e.g., lysine) within the peptide sequence.[5][14]
Experimental Protocol: On-Resin Peptide Stapling with Diethyl Squarate
This protocol is based on the on-resin stapling methodology described in the literature.[5][15]
Materials:
-
Peptide synthesized on a solid-phase resin with two lysine residues at appropriate positions for stapling (e.g., i, i+4 or i, i+7).
-
Diethyl squarate
-
Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Synthesis: Synthesize the peptide on a suitable resin (e.g., Rink amide) using standard Fmoc-based solid-phase peptide synthesis. The lysine side chains intended for stapling should be protected with a group that can be selectively removed on-resin (e.g., Alloc).
-
Side-Chain Deprotection: Selectively deprotect the two lysine side chains on the resin.
-
Stapling Reaction:
-
Wash the resin thoroughly with DMF.
-
Prepare a solution of diethyl squarate (e.g., 10 equivalents) and triethylamine (e.g., 20 equivalents) in DMF.
-
Add the stapling solution to the resin and react at an elevated temperature (e.g., 65°C) for 24 hours.[15]
-
-
Cleavage and Deprotection:
-
Wash the resin extensively with DMF, DCM, and methanol.
-
Cleave the stapled peptide from the resin and remove all protecting groups using a standard cleavage cocktail.
-
-
Purification and Characterization:
-
Purify the crude stapled peptide by preparative RP-HPLC.
-
Confirm the identity and purity of the stapled peptide by analytical RP-HPLC and mass spectrometry.
-
The helicity of the stapled peptide can be assessed using circular dichroism (CD) spectroscopy.[15]
-
Quantitative Data for Peptide Stapling
| Parameter | Value/Condition | Reference |
| Stapling Positions | i, i+1; i, i+4; i, i+7 | [15] |
| Reaction Solvent | DMF | [15] |
| Base | Triethylamine | [15] |
| Temperature | 65°C | [15] |
| Reaction Time | 24 hours | [15] |
| Yield (over 2 steps) | 31-79% | [15] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | - Suboptimal pH (too low) - Hydrolysis of diethyl squarate or squaramate intermediate - Inactive biomolecule | - Ensure the reaction buffer is at the optimal pH (around 9.0) and has sufficient buffering capacity.[6] - Use freshly prepared diethyl squarate solutions. - Confirm the activity and amine availability of the biomolecule. |
| Poor Reproducibility | - Inconsistent pH of the reaction mixture - Degradation of diethyl squarate | - Use a buffer with higher buffering capacity (e.g., 0.5 M borate).[6] - Prepare fresh solutions of diethyl squarate for each experiment. |
| Protein Aggregation | - High protein concentration - Changes in protein conformation upon conjugation | - Optimize the protein concentration. - Screen different buffer conditions (pH, ionic strength). - Consider using hydrophilic linkers or excipients to improve solubility.[16] |
| Incomplete Stapling | - Steric hindrance - Insufficient reaction time or temperature | - Ensure the lysine residues are positioned for efficient stapling. - Increase the reaction time or temperature. |
Visualizations
Caption: Reaction scheme of diethyl squarate bioconjugation.
Caption: General workflow for diethyl squarate bioconjugation.
Caption: Troubleshooting guide for low conjugation yield.
References
- 1. Page loading... [guidechem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Assessing Squarates as Amine-Reactive Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Squaric esters as peptide stapling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of glycoconjugates by dialkyl squarate chemistry revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of diethyl squarate for the coupling of oligosaccharide amines to carrier proteins and characterization of the resulting neoglycoproteins by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 11. ADC Plasma Stability Assay [iqbiosciences.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Squaric esters as peptide stapling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction of 3,4-Diethoxy-3-cyclobutene-1,2-dione with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between 3,4-diethoxy-3-cyclobutene-1,2-dione (also known as diethyl squarate) and primary amines. This reaction is a cornerstone for the synthesis of squaramides, a class of compounds with significant applications in drug discovery and materials science. The protocols outlined below offer detailed, step-by-step procedures for the synthesis of various squaramide derivatives.
Introduction
The reaction of this compound with primary amines is a versatile and efficient method for the synthesis of mono- and di-substituted squaramides. These products are of particular interest in medicinal chemistry as they are considered bioisosteres of ureas, thioureas, and guanidines, capable of participating in strong hydrogen bonding interactions with biological targets.[1][2][3] Squaramides have been incorporated into a wide range of biologically active molecules, including inhibitors of enzymes and modulators of protein-protein interactions.[4][5] The rigid, planar structure of the squaramide core provides a unique scaffold for rational drug design.[4][5]
The reaction proceeds via a nucleophilic addition-elimination mechanism at the electrophilic carbons of the cyclobutene (B1205218) ring. The stepwise nature of the reaction allows for the synthesis of both symmetrical and unsymmetrical squaramides by controlling the stoichiometry of the amine reactants.
Reaction Pathway
The general reaction pathway for the formation of squaramides from this compound is depicted below. The reaction can be stopped at the mono-substituted intermediate or driven to completion to form the di-substituted product.
Caption: General reaction scheme for the synthesis of squaramides.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of various squaramides under different reaction conditions.
Table 1: Synthesis of Symmetrical Squaramides
| Entry | Primary Amine (R-NH₂) | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | EtOH/H₂O | None | 0.33 | 97 | [6] |
| 2 | 4-Methoxybenzylamine | EtOH/H₂O | None | 0.33 | 84 | [6] |
| 3 | 4-(Trifluoromethyl)benzylamine | EtOH/H₂O | None | 0.33 | 97 | [6] |
| 4 | 4-Nitrobenzylamine | EtOH/H₂O | None | 0.33 | 81 | [6] |
| 5 | Aniline | EtOH | Zn(OTf)₂ | 16 | 95 | [6] |
Table 2: Synthesis of Unsymmetrical Squaramides
| Entry | First Amine (R¹-NH₂) | Second Amine (R²-NH₂) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 3'-Aminouridine derivative | Ethanolamine | - | - | - | [7] |
| 2 | 3'-Aminouridine derivative | 2-Aminophenol | - | - | - | [7] |
| 3 | 5'-Aminothymidine | Diethylamine | - | - | 27 | [7] |
| 4 | 2-Aminomethylbenzimidazole | n-Propylamine | - | - | - | [8] |
Note: Detailed conditions and yields for some unsymmetrical syntheses were not fully specified in the cited abstracts.
Experimental Protocols
The following are detailed protocols for the synthesis of mono-substituted, symmetrical di-substituted, and unsymmetrical di-substituted squaramides.
Protocol 1: Synthesis of Mono-substituted Squaramide Esters
This protocol describes the synthesis of a mono-amino-substituted cyclobutenedione by reacting diethyl squarate with one equivalent of a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 eq)
-
Ethanol (B145695) (EtOH)
-
Triethylamine (TEA) (optional, as a base)
Procedure:
-
Dissolve this compound in ethanol at room temperature in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, dissolve the primary amine in ethanol.
-
Slowly add the amine solution to the diethyl squarate solution dropwise over 10-15 minutes.
-
If the amine salt is used, add one equivalent of a non-nucleophilic base like triethylamine.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica (B1680970) gel.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for mono-substituted squaramide synthesis.
Protocol 2: Synthesis of Symmetrical N,N'-Disubstituted Squaramides
This protocol details the synthesis of symmetrical squaramides by reacting diethyl squarate with two equivalents of a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (2.2 eq)
-
Ethanol (EtOH) or an Ethanol/Water mixture[6]
-
Lewis acid catalyst (e.g., Zn(OTf)₂) (optional, for less reactive amines)[6]
Procedure:
-
Dissolve this compound in the chosen solvent system in a round-bottom flask.
-
Add the primary amine (2.2 equivalents) to the solution. For less nucleophilic amines like anilines, a Lewis acid catalyst such as Zinc Triflate (Zn(OTf)₂) may be added.[6]
-
Stir the reaction mixture at room temperature or heat as required. Reactions with aliphatic amines are often rapid at room temperature, while aromatic amines may require heating.[6][9]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the symmetrical squaramide often precipitates from the reaction mixture.
-
Collect the solid product by suction filtration and wash with the reaction solvent and then with a non-polar solvent like diethyl ether to remove impurities.
-
If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography.
-
Dry the purified product under vacuum and characterize by appropriate analytical methods.
Caption: Workflow for symmetrical squaramide synthesis.
Protocol 3: Synthesis of Unsymmetrical N,N'-Disubstituted Squaramides
This protocol describes a stepwise approach for synthesizing unsymmetrical squaramides by sequential addition of two different primary amines.
Materials:
-
Mono-substituted squaramide ester (from Protocol 1) (1.0 eq)
-
Second primary amine (1.1 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent[10]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if the second amine is a salt)
Procedure:
-
Isolate and purify the mono-substituted squaramide ester as described in Protocol 1.
-
Dissolve the mono-substituted intermediate in an appropriate solvent such as DCM.
-
Add the second, different primary amine (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat to 50 °C.[10] The second substitution is generally slower than the first.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude unsymmetrical squaramide by flash column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Caption: Workflow for unsymmetrical squaramide synthesis.
Applications in Drug Development
Squaramides are valuable scaffolds in drug design due to their ability to act as hydrogen bond donors and acceptors, mimicking the interactions of peptide bonds or other functional groups.[3][4] Their rigid nature helps in pre-organizing ligands for optimal binding to biological targets.
Signaling Pathway Example: Kinase Inhibition
Many kinase inhibitors utilize a "hinge-binding" motif to anchor to the ATP-binding site of the kinase. Squaramides can be designed to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.
Caption: Squaramide inhibitor binding to a kinase active site.
This schematic illustrates how a squaramide-containing molecule can be rationally designed to interact with key features of a kinase active site, leading to inhibition of its catalytic activity and downstream signaling. The development of such targeted inhibitors is a major focus in modern drug discovery, particularly in oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Squaramides as Bioisosteres in Contemporary Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openmedscience.com [openmedscience.com]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]
- 7. Synthesis and evaluation of squaramide and thiosquaramide inhibitors of the DNA repair enzyme SNM1A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of squaramido-tethered bisbenzimidazoles as synthetic anion transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ddg-pharmfac.net [ddg-pharmfac.net]
- 10. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Squaramides from Diethyl Squarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of mono- and di-substituted squaramides, versatile scaffolds with applications in drug discovery, organocatalysis, and materials science. The procedures outlined below utilize diethyl squarate as a readily available starting material and can be adapted for a wide range of primary and secondary amines.
Introduction
Squaramides are a class of compounds characterized by a central four-membered squaric acid core. Their unique electronic and structural features, including the ability to act as both hydrogen bond donors and acceptors, make them valuable building blocks in medicinal chemistry and supramolecular chemistry. The synthesis of squaramides is typically achieved through the nucleophilic substitution of the ethoxy groups of diethyl squarate with amines. This process can be controlled to yield mono-substituted, symmetrical di-substituted, or unsymmetrical di-substituted squaramides.
General Reaction Scheme
The synthesis proceeds via a nucleophilic addition-elimination mechanism. The first substitution of an ethoxy group by an amine is generally faster than the second, allowing for the isolation of the mono-substituted intermediate if desired.
Reaction Mechanism:
-
Nucleophilic Attack: The amine nitrogen attacks one of the electrophilic carbonyl carbons of the diethyl squarate.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: The ethoxy group is eliminated as ethanol (B145695), regenerating the carbonyl and forming the squaramide C-N bond.
Experimental Protocols
Protocol 1: Synthesis of Mono-Substituted Squaramides (Ethyl 2-(alkyl/arylamino)-3,4-dioxocyclobut-1-en-1-olate)
This protocol describes the synthesis of a mono-substituted squaramide by reacting diethyl squarate with one equivalent of an amine.
Materials:
-
Diethyl squarate
-
Primary or secondary amine (e.g., benzylamine, aniline)
-
Anhydrous ethanol or methanol (B129727)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
To a solution of diethyl squarate (1.0 eq) in anhydrous ethanol or methanol (0.1-0.5 M), add the amine (1.0 eq) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 1-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the reaction may be gently heated to reflux.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure mono-substituted squaramide.
Protocol 2: Synthesis of Symmetrical Di-Substituted Squaramides
This protocol outlines the synthesis of a symmetrical di-substituted squaramide using two equivalents of the same amine.
Materials:
-
Diethyl squarate
-
Primary or secondary amine (e.g., propargylamine, morpholine)
-
Anhydrous ethanol or methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Dissolve diethyl squarate (1.0 eq) in anhydrous ethanol or methanol (0.1-0.5 M) in a round-bottom flask.
-
Add the amine (2.0-2.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux for 2-48 hours, monitoring by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, cool the mixture and collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[1]
Protocol 3: Synthesis of Unsymmetrical Di-Substituted Squaramides
This protocol describes a two-step synthesis of an unsymmetrical di-substituted squaramide by sequential addition of two different amines. A one-pot synthesis is also a viable, more efficient alternative.[2]
Step 1: Synthesis of the Mono-Substituted Intermediate
-
Follow Protocol 1 to synthesize and isolate the mono-substituted squaramide using the first amine.
Step 2: Synthesis of the Unsymmetrical Di-Substituted Squaramide
-
Dissolve the purified mono-substituted squaramide (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
-
Add the second, different amine (1.0-1.2 eq) to the solution.
-
Stir the reaction at room temperature or heat as necessary for 2-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the resulting unsymmetrical squaramide by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various squaramides from diethyl squarate.
| Entry | Amine 1 | Amine 2 | Product Type | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 1 | Benzylamine | - | Mono-substituted | Methanol | RT | 1 | 33 | |
| 2 | (-)-Cytisine | - | Mono-substituted | Ethanol | Reflux | 6 | - | [1] |
| 3 | (-)-Cytisine | (-)-Cytisine | Symmetrical Di-substituted | Ethanol | RT | Overnight | - | [1] |
| 4 | 3'-Amino-3'-deoxythymidine | - | Mono-substituted | - | - | - | - | |
| 5 | 3'-Aminouridine | - | Mono-substituted | - | - | - | 98 | |
| 6 | Benzylamine | Aniline | Unsymmetrical Di-substituted | Ethanol | RT | 16 | 95 | [3] |
| 7 | Ethanolamine | - | Mono-substituted | - | - | - | 93 |
Note: "-" indicates data not specified in the cited source. RT = Room Temperature.
Mandatory Visualizations
Experimental Workflow for Squaramide Synthesis
The following diagram illustrates the general workflow for the synthesis of mono-substituted, symmetrical di-substituted, and unsymmetrical di-substituted squaramides from diethyl squarate.
References
Application Notes and Protocols for Peptide and Protein Modification Using Diethyl Squarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing diethyl squarate for the targeted modification of peptides and proteins. The unique reactivity of diethyl squarate offers a powerful tool for bioconjugation, enabling the development of advanced therapeutics, diagnostic probes, and research reagents.
Introduction
Diethyl squarate is an electrophilic reagent that reacts selectively with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides.[1] This reactivity has been harnessed for various bioconjugation applications, including the synthesis of protein-glycan conjugates, PEGylated proteins, and targeted covalent inhibitors.[2][3]
The reaction proceeds via a sequential addition-elimination mechanism. The first reaction with an amine yields a stable mono-squaramide ester, which is less reactive than the parent diethyl squarate.[1] This attenuated reactivity is a key advantage, as it allows for greater control and selectivity in protein modification compared to more reactive reagents like N-hydroxysuccinimide (NHS) esters.[1] The resulting squaramide linkage is highly stable in biological environments.
Key Applications
-
Bioconjugation: Covalent attachment of small molecules, such as drugs, fluorescent dyes, or carbohydrates, to proteins and peptides.[4]
-
PEGylation: Modification of therapeutic proteins with polyethylene (B3416737) glycol (PEG) to improve their pharmacokinetic properties.[2]
-
Targeted Covalent Inhibitors: Development of highly specific inhibitors that form a permanent covalent bond with their target protein, often at a lysine residue within a binding site.[1]
-
Neoglycoconjugate Synthesis: Creation of synthetic glycoproteins for immunological studies and vaccine development.[4]
Data Presentation
Table 1: Reaction Conditions for Squarate-Mediated BSA Conjugation
The following table summarizes the conditions and outcomes for the conjugation of various squarate monoesters to Bovine Serum Albumin (BSA). The hapten-to-carrier ratio indicates the degree of labeling.
| Hapten (Squarate Monoester) | Hapten Concentration (mM) | Buffer Concentration (M Borate (B1201080), pH 9) | Reaction Time (h) | Hapten-Carrier Ratio |
| Methyl Squarate Amide | 40 | 0.5 | 48 | 14.4 |
| Ethyl Squarate Amide | 40 | 0.5 | 48 | 13.9 |
| Butyl Squarate Amide | 40 | 0.5 | 72 | 12.8 |
| Decyl Squarate Amide | 40 | 0.5 | 96 | 11.5 |
| Methyl Squarate Amide | 4 | 0.5 | 96 | 8.2 |
| Methyl Squarate Amide | 0.4 | 0.5 | 120 | 3.1 |
| Methyl Squarate Amide | 40 | 0.05 | 4 | 2.5 (pH dropped to 7.2) |
Data synthesized from[4].
Table 2: Comparison of Second-Order Rate Constants for Amine-Reactive Electrophiles
This table compares the reactivity of dibutyl squarate and its mono-squaramide ester with a standard NHS ester towards benzylamine, a model primary amine.
| Electrophile | Reaction | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Dibutyl Squarate | First Amidation | 6.3 x 10⁻² |
| Squaramide Ester | Second Amidation | 5.6 x 10⁻⁴ |
| Succinimidyl Ester | Acylation | ~1 x 10² |
Data synthesized from[1]. N-hydroxy succinimidyl esters react approximately four orders of magnitude faster than the mono-squaramide ester.[1]
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Hapten to a Protein (e.g., BSA)
This protocol is adapted from procedures described for the synthesis of neoglycoconjugates.[2][4] It involves the pre-formation of the squarate monoamide ester before reaction with the target protein.
Materials:
-
Diethyl squarate
-
Amine-containing hapten (e.g., a peptide with a free lysine or an amino-linker)
-
Target protein (e.g., BSA)
-
Anhydrous ethanol (B145695) or methanol
-
0.5 M Borate buffer, pH 9.0
-
Desalting column or dialysis tubing (10 kDa MWCO)
-
Phosphate (B84403) Buffered Saline (PBS)
Procedure:
-
Formation of the Squarate Monoamide Ester:
-
Dissolve the amine-containing hapten in anhydrous ethanol or methanol.
-
Add a 2 to 5-fold molar excess of diethyl squarate to the hapten solution.
-
Stir the reaction at room temperature for 1-4 hours. The progress of the reaction can be monitored by TLC or LC-MS to confirm the formation of the mono-substituted product.
-
Remove the solvent under reduced pressure to obtain the crude squarate monoamide ester. This can be purified by flash chromatography if necessary, but is often used directly in the next step.
-
-
Protein Conjugation:
-
Dissolve the target protein (e.g., BSA) in 0.5 M borate buffer (pH 9.0) to a final concentration of 5-10 mg/mL.
-
Dissolve the crude squarate monoamide ester from step 1 in a small amount of a compatible solvent (e.g., DMSO) and then add it to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation. A typical starting hapten-to-protein molar ratio is 20:1.[4]
-
Incubate the reaction mixture at room temperature with gentle stirring. The reaction time can vary from 4 to 96 hours, depending on the desired degree of labeling.[4]
-
It is crucial to monitor the pH of the reaction mixture and maintain it at pH 9.0. If the pH drops, it can be adjusted by adding small aliquots of a base (e.g., 1 M NaOH) or additional borate buffer.[4]
-
-
Purification of the Conjugate:
-
After the desired reaction time, remove unreacted hapten and byproducts by size exclusion chromatography using a desalting column equilibrated with PBS.
-
Alternatively, the reaction mixture can be dialyzed against PBS (3 x 1 L changes) for 24-48 hours at 4°C.
-
The purified protein conjugate can be concentrated by ultrafiltration if necessary.
-
-
Characterization:
-
The degree of labeling can be determined by MALDI-TOF mass spectrometry, by comparing the mass of the modified protein to the unmodified protein.[4]
-
SDS-PAGE analysis can be used to confirm the integrity of the modified protein.
-
Protocol 2: One-Pot Conjugation of a Hapten to a Protein
This protocol is a simplified procedure where the squarate monoamide ester is formed in situ followed by the addition of the protein.[2]
Materials:
-
Diethyl squarate
-
Amine-containing hapten
-
Target protein (e.g., BSA)
-
0.5 M Phosphate buffer, pH 7.0
-
0.5 M Borate buffer, pH 9.0 or solid KOH
-
Desalting column or dialysis tubing (10 kDa MWCO)
-
PBS
Procedure:
-
In Situ Formation of Squarate Monoamide Ester:
-
Dissolve the amine-containing hapten in 0.5 M phosphate buffer, pH 7.0.[2]
-
Add a 2-fold molar excess of diethyl squarate to the hapten solution.[2]
-
Stir the reaction at room temperature for up to 24 hours to allow for the formation of the monoamide ester and the hydrolysis of excess diethyl squarate.[2]
-
-
Protein Conjugation:
-
Prepare a solution of the target protein in a suitable buffer.
-
Add the protein solution to the reaction mixture from step 1.
-
Adjust the pH of the final mixture to 9.0 by adding 0.5 M borate buffer (pH 9.0) or solid KOH.[2]
-
Incubate the reaction at room temperature with gentle stirring for 24-48 hours.
-
-
Purification and Characterization:
-
Follow steps 3 and 4 from Protocol 1 to purify and characterize the protein conjugate.
-
Mandatory Visualizations
Caption: Experimental workflow for the two-step protein modification using diethyl squarate.
Caption: Logical workflow for the protein conjugation protocol.
Caption: Signaling pathway inhibition by a squarate-based covalent modifier.
References
- 1. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of glycoconjugates by dialkyl squarate chemistry revisited - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Diethyl Squarate in the Synthesis of Photosensitive Squaraine Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Squaraine dyes are a significant class of organic molecules characterized by a unique donor-acceptor-donor (D-A-D) structure.[1] They feature an electron-deficient central four-membered oxocyclobutenolate ring derived from squaric acid, with electron-donating aromatic or heteroaromatic groups at opposite ends.[2] This zwitterionic and planar structure results in exceptional photophysical properties, including sharp and intense absorption bands in the red to near-infrared (NIR) region (630-670 nm), high molar extinction coefficients (ε ~10⁵ M⁻¹·cm⁻¹), and good photostability.[3][4] These characteristics make them highly valuable as photosensitizers in various applications, most notably in photodynamic therapy (PDT) for cancer treatment, where they can generate cytotoxic reactive oxygen species (ROS) upon light activation.[3][5] Diethyl squarate, an ester derivative of squaric acid, serves as a key and reactive precursor in the synthesis of these versatile dyes.
General Synthesis of Squaraine Dyes
The synthesis of squaraine dyes typically involves the condensation reaction between squaric acid or its derivatives, like diethyl squarate, and electron-rich nucleophiles.[6][7] The most common method for preparing symmetrical squaraines is the condensation of one equivalent of squaric acid with two equivalents of an aryl donor group, such as N,N-dialkyl anilines, pyrroles, or indolenine derivatives.[2] The reaction is often carried out in a mixed solvent system like n-butanol/toluene to facilitate the azeotropic removal of water, driving the reaction to completion.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Squarate from Squaric Acid
This protocol details the esterification of squaric acid to yield diethyl squarate, a more reactive intermediate for subsequent condensation reactions.
Materials:
-
Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione)
-
Anhydrous ethanol (B145695)
-
Triethyl orthoformate
-
Dichloromethane (B109758) (DCM) for chromatography
Procedure: [8]
-
To a stirred solution of squaric acid (3.00 g, 26.4 mmol) in anhydrous ethanol (150 mL), add triethyl orthoformate (12.0 mL, 72.2 mmol) at room temperature.
-
Heat the mixture to reflux at 80°C and maintain for 48 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure to obtain a crude yellow oil.
-
Purify the crude product by flash chromatography using dichloromethane as the eluent.
-
The final product is diethyl squarate, obtained as a yellow oil (yields up to 97% have been reported).[8]
Protocol 2: Synthesis of a Symmetrical Indolenine-Based Squaraine Dye
This protocol describes the synthesis of a symmetrical squaraine dye via the condensation of a quaternized indolenine salt with an activated squaric acid derivative. While the example uses a dicyanomethylene squarate, the principle is analogous for diethyl squarate, which would be activated in situ or used under similar condensation conditions.
Materials:
-
Quaternized 3H-indolium salt (e.g., 1-octyl-2,3,3-trimethyl-3H-indolium iodide)
-
Dibutyl dicyanomethylene squarate (as an activated squarate derivative)
-
n-Butanol
-
Pyridine
-
Triethylamine (B128534) (for unsymmetrical synthesis)
Procedure for Symmetrical Dye (Adapted from[9]):
-
Quaternization of Indolenine: React 2,3,3-trimethylindolenine (B142774) with an alkyl halide (e.g., 1-iodooctane) at elevated temperature (e.g., 145°C) for 3 hours to form the corresponding quaternary ammonium (B1175870) salt.[9]
-
Condensation: In a round-bottom flask, combine the 3H-indolium salt (2.0 equivalents) and the dialkyl squarate derivative (1.0 equivalent) in a mixture of n-butanol and pyridine.
-
Heat the reaction mixture to reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Isolate the product by precipitation, filtration, and washing with a suitable solvent like ethyl acetate. Further purification can be achieved by column chromatography.
Protocol 3: Synthesis of an Unsymmetrical Squaraine Dye
Unsymmetrical squaraines are synthesized in a stepwise manner, allowing for the introduction of two different donor groups.
Procedure for Unsymmetrical Dye (Adapted from):
-
Formation of Semi-Squaraine: React one equivalent of a quaternized heterocyclic base (e.g., 3H-indolium salt) with one equivalent of a dialkyl squarate derivative in the presence of a base like triethylamine in ethanol. This reaction is typically performed at room temperature to selectively form the mono-substituted intermediate (semi-squaraine).[10]
-
Second Condensation: To the crude semi-squaraine intermediate, add one equivalent of a different quaternized heterocyclic base (e.g., a benzothiazolium salt).
-
Add a solvent mixture such as n-butanol:benzene and heat the reaction to reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture and isolate the unsymmetrical squaraine dye using standard purification techniques like precipitation and chromatography.
Data Presentation: Photophysical Properties
The photophysical properties of squaraine dyes are critical for their application as photosensitizers. The following table summarizes key data for representative symmetrical (11, 17) and unsymmetrical (16) squaraine dyes synthesized from squarate derivatives. Data is presented for different solvents to illustrate solvatochromic effects.
| Dye | Solvent | λabs (nm) | λfl (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Fluorescence Quantum Yield (Φfl) |
| 11 | 1,4-Dioxane | 682 | 694 | 309,000 | 0.19 |
| Chloroform | 684 | 696 | 355,000 | 0.14 | |
| Ethanol | 680 | 694 | 288,000 | 0.17 | |
| DMF | 681 | 695 | 302,000 | 0.14 | |
| DMSO | 682 | 695 | 295,000 | 0.13 | |
| 16 | 1,4-Dioxane | 692 | 703 | 240,000 | 0.17 |
| Chloroform | 694 | 705 | 251,000 | 0.13 | |
| Ethanol | 690 | 703 | 230,000 | 0.15 | |
| DMF | 692 | 704 | 237,000 | 0.12 | |
| DMSO | 693 | 704 | 240,000 | 0.11 | |
| 17 | 1,4-Dioxane | 706 | 717 | 129,000 | 0.05 |
| Chloroform | 708 | 720 | 138,000 | 0.04 | |
| Ethanol | 704 | 717 | 121,000 | 0.04 | |
| DMF | 706 | 718 | 125,000 | 0.03 | |
| DMSO | 707 | 719 | 123,000 | 0.03 |
Data sourced from. Dyes 11 and 17 are symmetrical; dye 16 is unsymmetrical.
Visualizations
Synthesis Workflow
The general workflow for synthesizing symmetrical and unsymmetrical squaraine dyes from diethyl squarate involves one or two key condensation steps.
Caption: General workflow for symmetrical and unsymmetrical squaraine dye synthesis.
Mechanism of Action in Photodynamic Therapy
Squaraine dyes function as photosensitizers in PDT by absorbing light and transferring energy to molecular oxygen, producing highly reactive singlet oxygen (¹O₂) which induces cell death.
Caption: Photosensitization mechanism of squaraine dyes in Photodynamic Therapy (PDT).
References
- 1. DSpace [repository.tcu.edu]
- 2. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Squaraine dye - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. EP1339800B1 - Squaraine based dyes and process for preparation thereof - Google Patents [patents.google.com]
- 8. Diethyl squarate synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.blucher.com.br [pdf.blucher.com.br]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Diethyl Squarate in Carbohydrate Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of diethyl squarate in the conjugation of carbohydrates to proteins and other amine-containing molecules. This technique is a cornerstone in the development of glycoconjugate vaccines, diagnostic reagents, and tools for glycobiology research.
Introduction
Squaric acid chemistry offers a robust and versatile method for covalently linking biomolecules. Diethyl squarate, an ester of squaric acid, is a widely used homobifunctional crosslinker that reacts sequentially with two primary amine groups. The conjugation process is a two-step reaction, allowing for controlled and efficient coupling of an amino-functionalized carbohydrate to a protein carrier, such as Bovine Serum Albumin (BSA), which is often used in vaccine development.[1][2][3] The key advantages of this method include mild reaction conditions and the ability to control the degree of carbohydrate incorporation.[4]
The reaction proceeds through an initial nucleophilic attack of an amine on the diethyl squarate to form a stable monoamide monoester intermediate. This intermediate is then reacted with a second amine, typically on a protein, at a basic pH to form a stable diamide (B1670390) linkage.[2] Maintaining the pH between 8.5 and 9.0 is crucial for the second step to ensure an efficient and reproducible conjugation process.[1][5]
Reaction Scheme and Workflow
The overall workflow for carbohydrate conjugation using diethyl squarate involves the activation of the carbohydrate, conjugation to the protein, and subsequent purification and analysis of the glycoconjugate.
Caption: Workflow for carbohydrate-protein conjugation using diethyl squarate.
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including the nature of the dialkyl squarate, the linker used to functionalize the carbohydrate, and the reaction conditions such as hapten and buffer concentrations. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Dialkyl Squarates for Conjugation Efficiency
| Dialkyl Squarate | Linker Type | Hapten Conc. (mM) | Buffer Conc. (M) | Time to Max. Loading (h) | Maximum Loading (moles of hapten/mole of BSA) | Reference |
| Dimethyl Squarate | Amino Amide | 40 | 0.5 | 4 | 18 | [1] |
| Diethyl Squarate | Amino Amide | 40 | 0.5 | 6 | 17 | [1] |
| Dibutyl Squarate | Amino Amide | 40 | 0.5 | 8 | 16 | [1] |
| Didecyl Squarate | Amino Amide | 40 | 0.5 | 10 | 15 | [1] |
| Dimethyl Squarate | Hydrazide | 40 | 0.5 | 24 | 12 | [1] |
| Diethyl Squarate | Hydrazide | 40 | 0.5 | 24 | 11 | [1] |
Data from conjugation of a lactose (B1674315) derivative to BSA at a 20:1 initial hapten-protein ratio.
Table 2: Effect of Hapten and Buffer Concentration on Conjugation
| Hapten (Dimethyl Squarate Derivative) | Hapten Conc. (mM) | Buffer Conc. (M Borate (B1201080), pH 9) | Time to Max. Loading (h) | Maximum Loading (moles of hapten/mole of BSA) | Reference |
| Amino Amide | 40 | 0.5 | 4 | 18 | [1] |
| Amino Amide | 40 | 0.05 | 24 | 15 | [1] |
| Amino Amide | 4 | 0.5 | 24 | 10 | [1] |
| Amino Amide | 0.4 | 0.5 | >48 | 5 | [1] |
These results highlight that higher concentrations of both hapten and buffer lead to faster and more efficient conjugation.[1][5]
Experimental Protocols
The following are detailed protocols for the synthesis of a carbohydrate-protein conjugate using diethyl squarate.
Protocol 1: Activation of Amino-Functionalized Carbohydrate with Diethyl Squarate
This protocol describes the formation of the squarate monoester intermediate.
Materials:
-
Amine-functionalized carbohydrate
-
Diethyl squarate
-
Anhydrous ethanol (B145695) or acetonitrile (B52724)
-
Triethylamine (optional, as a base)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the amine-functionalized carbohydrate in anhydrous ethanol or acetonitrile to a final concentration of 10-50 mM.
-
Add a 1.5 to 2-fold molar excess of diethyl squarate to the carbohydrate solution.
-
If the carbohydrate is in a salt form (e.g., hydrochloride), add an equimolar amount of a non-nucleophilic base like triethylamine.
-
Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel or used directly in the next step after removal of excess diethyl squarate.
Protocol 2: Conjugation of Activated Carbohydrate to a Carrier Protein
This protocol details the coupling of the squarate monoester to a protein such as BSA.
Materials:
-
Carbohydrate squarate monoester
-
Carrier protein (e.g., BSA)
-
Borate buffer (0.5 M, pH 9.0)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (10-14 kDa MWCO)
-
Stir plate
Procedure:
-
Dissolve the carrier protein (e.g., BSA) in 0.5 M borate buffer (pH 9.0) to a concentration of 10-20 mg/mL.
-
Dissolve the carbohydrate squarate monoester in a small amount of a compatible solvent (e.g., DMSO or the borate buffer) and add it to the protein solution. The initial molar ratio of hapten to protein is typically between 20:1 and 50:1.[1]
-
Stir the reaction mixture at room temperature for 24-48 hours. It is critical to maintain the pH of the reaction mixture between 8.5 and 9.0.[1][5] The pH may decrease during the reaction and can be adjusted by the addition of small amounts of a suitable base (e.g., 0.1 M NaOH).
-
After the desired reaction time, purify the glycoconjugate by extensive dialysis against PBS at 4°C to remove unreacted carbohydrate and other small molecules.
-
The purified glycoconjugate can be lyophilized for long-term storage.
Protocol 3: Characterization of the Glycoconjugate
1. Determination of Carbohydrate Loading by MALDI-TOF Mass Spectrometry:
- Prepare samples of the native protein and the glycoconjugate at a concentration of approximately 1 mg/mL in water.
- Mix the sample solution 1:1 with a suitable MALDI matrix (e.g., sinapinic acid in 50% acetonitrile, 0.1% TFA).
- Spot the mixture onto the MALDI target plate and allow it to air dry.
- Acquire the mass spectra in the appropriate mass range.
- The average number of carbohydrate molecules conjugated per protein molecule (loading) can be calculated from the increase in the average molecular weight of the conjugate compared to the native protein.[4]
2. SDS-PAGE Analysis:
- Run samples of the native protein and the glycoconjugate on an SDS-PAGE gel.
- The glycoconjugate will typically show a shift to a higher apparent molecular weight compared to the unconjugated protein, and the band may appear more diffuse due to the heterogeneity of conjugation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process for optimizing the carbohydrate conjugation reaction using diethyl squarate.
Caption: Decision tree for optimizing carbohydrate conjugation.
Conclusion
Diethyl squarate remains a valuable and widely used reagent for the synthesis of glycoconjugates. While other dialkyl squarates, such as dimethyl squarate, may offer advantages in terms of reactivity and handling, the principles and protocols outlined here for diethyl squarate are broadly applicable.[1][2] Careful control of reaction parameters, particularly pH and reactant concentrations, is key to achieving high-yield, reproducible conjugations for applications in research and drug development.
References
- 1. Preparation of glycoconjugates by dialkyl squarate chemistry revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Conjugation of Bacterial Polysaccharides to Proteins by Squaric Acid Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of diethyl squarate for the coupling of oligosaccharide amines to carrier proteins and characterization of the resulting neoglycoproteins by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of glycoconjugates by dialkyl squarate chemistry revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethyl Squarate: A Versatile Crosslinking Agent for Polymer Scaffolds in Biomedical Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl squarate, an ester of squaric acid, has emerged as a highly effective homobifunctional crosslinking agent for polymers containing primary or secondary amine groups. Its unique reactivity allows for the formation of stable squaramide linkages, making it an invaluable tool in the development of biocompatible and biodegradable hydrogels for tissue engineering, drug delivery, and regenerative medicine. This document provides detailed application notes and experimental protocols for the use of diethyl squarate in crosslinking common biopolymers such as gelatin and chitosan (B1678972).
Chemical Properties and Reaction Mechanism
Diethyl squarate (DES) is a reactive organic compound that readily undergoes nucleophilic substitution reactions with primary and secondary amines. The reaction proceeds in a stepwise manner, where the first ethoxy group is substituted by an amine to form a stable squaric acid monoamide ester. A second amine can then replace the remaining ethoxy group to form a stable, symmetrical N,N'-disubstituted squaramide, effectively crosslinking two polymer chains. This reaction is highly efficient and proceeds under mild conditions, making it suitable for crosslinking sensitive biomacromolecules. The reaction byproduct, ethanol, is generally considered biocompatible and is easily removed.[1]
The crosslinking of polymers with diethyl squarate can be monitored using Fourier Transform Infrared (FTIR) spectroscopy. The conversion of the ester carbonyls of diethyl squarate to squaramides results in a characteristic shift in the infrared spectrum.[2][3] Specifically, the C=O stretching vibration of the squarate ester at approximately 1811 cm⁻¹ shifts to around 1804 cm⁻¹ upon formation of the squaramide.[2]
Diagram of the Reaction Mechanism
Caption: Reaction of diethyl squarate with amine-containing polymers.
Applications in Polymer Science
The ability of diethyl squarate to form stable crosslinks has led to its use in a variety of applications, particularly in the biomedical field. Crosslinked polymers exhibit enhanced mechanical properties, controlled swelling behavior, and tunable degradation rates, making them ideal for:
-
Tissue Engineering Scaffolds: Diethyl squarate-crosslinked hydrogels, particularly those derived from natural polymers like gelatin and chitosan, can serve as three-dimensional scaffolds that mimic the extracellular matrix.[2][4] These scaffolds provide a supportive environment for cell adhesion, proliferation, and differentiation, promoting the regeneration of tissues such as cartilage and bone.[5][6]
-
Controlled Drug Delivery: The crosslinked network of hydrogels can encapsulate therapeutic agents, such as small molecule drugs and growth factors, and release them in a sustained manner.[2][4] The release rate can be controlled by modulating the crosslinking density of the polymer matrix.[7]
-
Biocompatible Coatings and Adhesives: The ability of diethyl squarate to react with surface amine groups makes it useful for modifying the surface of materials to improve their biocompatibility or to create bioadhesives.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on polymers crosslinked with diethyl squarate and related squaric acid.
Table 1: Mechanical Properties of Squarate-Crosslinked Polymers
| Polymer | Crosslinker | Young's Modulus | Tensile Strength (σ) | Elongation at Break (%) | Reference |
| Chitosan Film | Squaric Acid (1 wt. %) | 2.1 GPa | 60 MPa | 10% | [8] |
| Chitosan Film | Squaric Acid (3 wt. %) | 2.5 GPa | 75 MPa | 8% | [8] |
| Gelatin Hydrogel (15 wt%) | - | 81 kPa | 24 kPa | - | [9] |
| Gelatin/Elastin Hydrogel | Squaric Acid (1%) | Increased | Decreased | Decreased | [4] |
Table 2: Swelling Properties and Pore Size of Diethyl Squarate-Crosslinked Gelatin Hydrogels
| Gelatin Concentration | Equilibrium Swelling Degree (g water / g dry hydrogel) | Equilibrium Water Content (%) | Average Pore Diameter (μm) | Reference |
| 5% w/v | 9.9 ± 1.0 | 90.0 ± 1.0 | 31.8 ± 4.8 | [2] |
| 10% w/v | 6.3 ± 0.7 | 84.1 ± 1.7 | 12.0 ± 2.4 | [2] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of diethyl squarate-crosslinked polymer hydrogels.
Protocol 1: Preparation of Diethyl Squarate-Crosslinked Gelatin Hydrogels
This protocol is adapted from Stucchi et al. (2021).[2]
Materials:
-
Gelatin from porcine skin
-
Diethyl squarate (DES)
-
Sodium carbonate/sodium bicarbonate buffer (0.05 M, pH 9.3)
-
Deionized water
Equipment:
-
Analytical balance
-
Magnetic stirrer with hotplate
-
pH meter
-
Freeze-dryer
Procedure:
-
Preparation of Gelatin Solution:
-
For a 5% (w/v) hydrogel, dissolve 100 mg of gelatin in 2 mL of 0.05 M sodium carbonate/sodium bicarbonate buffer (pH 9.3) at 40°C with stirring until fully dissolved.
-
For a 10% (w/v) hydrogel, dissolve 200 mg of gelatin in 2 mL of the same buffer under the same conditions.
-
-
Crosslinking Reaction:
-
To the gelatin solution, add 5 μL of diethyl squarate.
-
Continue stirring the mixture at 40°C for 90 minutes.
-
-
Gelation:
-
Cool the reaction mixture to room temperature to allow for complete gelation.
-
-
Lyophilization (Optional):
-
For characterization studies such as SEM, freeze the hydrogel and then lyophilize for 72 hours to obtain a porous scaffold.
-
Protocol 2: Preparation of Diethyl Squarate-Crosslinked Chitosan Hydrogels (Adapted)
This protocol is an adaptation based on general chitosan hydrogel preparation methods, incorporating diethyl squarate as the crosslinker.[10][11]
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid solution (1% v/v)
-
Diethyl squarate (DES)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
Equipment:
-
Analytical balance
-
Magnetic stirrer
-
pH meter
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve 2 g of chitosan in 100 mL of 1% acetic acid solution with vigorous stirring until a clear, viscous solution is obtained.
-
-
Crosslinking Reaction:
-
While stirring, add a predetermined amount of diethyl squarate (e.g., 0.5-2% w/w of chitosan) to the chitosan solution.
-
Continue stirring at room temperature for 4-6 hours to allow for the initial crosslinking reaction.
-
-
Gelation:
-
Slowly add 1 M NaOH solution dropwise to the chitosan-DES mixture with constant stirring to raise the pH to approximately 7.0-7.4, inducing gelation.
-
Cast the resulting hydrogel into a mold of the desired shape.
-
-
Washing:
-
Immerse the hydrogel in deionized water for 24-48 hours, changing the water periodically to remove any unreacted reagents and byproducts.
-
Protocol 3: Characterization of Crosslinked Hydrogels
Swelling Studies:
-
Weigh the lyophilized hydrogel sample (W_dry).
-
Immerse the sample in deionized water or a buffer solution of desired pH at a specific temperature (e.g., 25°C or 37°C).
-
At regular time intervals, remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_swollen).
-
Continue until the weight becomes constant, indicating equilibrium swelling.
-
Calculate the swelling degree (SD) using the formula: SD = (W_swollen - W_dry) / W_dry.[2]
Scanning Electron Microscopy (SEM):
-
Mount a small piece of the lyophilized hydrogel onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Observe the morphology of the hydrogel under the SEM to determine pore size and structure.[2]
Rheological Measurements:
-
Use a rheometer with parallel plate geometry to measure the viscoelastic properties of the hydrogel.
-
Perform frequency sweeps at a constant strain to determine the storage modulus (G') and loss modulus (G''). A higher G' indicates a more elastic, well-crosslinked gel.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Squarate Cross-Linked Gelatin Hydrogels as Three-Dimensional Scaffolds for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 4. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolving functional hydrogel strategies for cartilage engineering: from fundamentals to functional regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Controlled release of growth factors based on biodegradation of gelatin hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Material properties in unconfined compression of gelatin hydrogel for skin tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN103937009A - Preparing method of chitosan hydrogel - Google Patents [patents.google.com]
pH Dependence of Diethyl Squarate Reactions with Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl squarate is a versatile reagent widely used in bioconjugation, drug discovery, and materials science.[1] Its reactions with primary and secondary amines to form stable squaramide linkages are fundamental to these applications.[2][3] The key to mastering this chemistry lies in understanding and controlling the reaction pH. The pH governs the nucleophilicity of the amine, the stability of the squarate ester, and the rates of competing side reactions, thereby dictating the overall yield and selectivity of the desired conjugation.[2][4]
This document provides detailed notes on the critical role of pH in these reactions, summarizes key kinetic data, and offers experimental protocols for researchers.
Reaction Pathways and the Influence of pH
The reaction of diethyl squarate with an amine proceeds through a sequential nucleophilic addition-elimination mechanism.[5] However, this primary pathway is in constant competition with pH-dependent side reactions, primarily hydrolysis and, in specific cases, intramolecular cyclization.[2][6]
-
Aminolysis (Desired Reaction): The reaction is initiated by the nucleophilic attack of a deprotonated amine on one of the electrophilic carbonyl carbons of the squarate ring. For this to occur, the amine must be in its neutral, nucleophilic form (R-NH₂), not its protonated, non-nucleophilic ammonium (B1175870) form (R-NH₃⁺). This equilibrium is directly controlled by the pH of the solution and the pKa of the amine.[7]
-
Hydrolysis (Side Reaction): Squaramate esters are susceptible to hydrolysis, particularly in neutral or alkaline media (pH 7 and above).[1][4] The rate of hydrolysis increases significantly with pH due to the increased concentration of hydroxide (B78521) ions (OH⁻), a potent nucleophile.[2][4] In some cases, neighboring amine groups on the squaramate molecule can catalyze this hydrolysis through anchimeric assistance, a phenomenon known as Neighboring Group Participation (NGP).[1][2][8] This NGP effect can lower the stability of the squaramate ester to pH 5.[2][8]
-
Intramolecular Cyclization (Side Reaction): If the amine-containing substrate also possesses a suitably positioned terminal nucleophilic group (like another amine or a thiol), it can undergo a rapid intramolecular cyclization reaction to form a cyclic squaramide.[1][2][8] This reaction is also strongly pH-dependent, as the nucleophilicity of the terminal group is governed by pH.[1]
The interplay between these pathways is critical. At low pH, the amine is protonated and unreactive. As the pH increases towards and beyond the amine's pKa, the concentration of the nucleophilic free amine increases, accelerating the desired aminolysis. However, further increasing the pH into the alkaline range dramatically accelerates the competing hydrolysis reaction, which can significantly reduce the yield of the desired conjugate.[2][4]
Quantitative Data Presentation
The reaction kinetics of diethyl squarate and its derivatives are highly sensitive to pH and the structure of the amine. The following tables summarize key quantitative data from literature sources.
Table 1: Amine Substitution Reaction Kinetics
This table presents the second-order rate constants for the sequential reaction of dibutyl squarate with benzylamine (B48309) at room temperature. The second substitution to form the diamide (B1670390) is significantly slower.[5]
| Reaction Step | Reactants | Rate Constant (k) |
| First Substitution (k₁) | Dibutyl Squarate + Benzylamine | 6.3 x 10⁻² M⁻¹s⁻¹[5] |
| Second Substitution (k₂) | Squaramide Ester + Benzylamine | 5.6 x 10⁻⁴ M⁻¹s⁻¹[5] |
Table 2: pH-Dependent Hydrolysis of Squaramate Esters
This table shows the observed pseudo-first-order rate constants (kₒₑₛ) for the hydrolysis of various squaramate esters at 37°C. Note the significant increase in hydrolysis rate at higher pH and for esters containing basic neighboring groups (5a-8b) that provide anchimeric assistance.[2][4]
| Compound | pH 7 (kₒₑₛ x 10⁻⁵ s⁻¹) | pH 8 (kₒₑₛ x 10⁻⁵ s⁻¹) | pH 9 (kₒₑₛ x 10⁻⁵ s⁻¹) |
| 1a (No NGP) | — | — | 1.10[2] |
| 5a (Primary Amine NGP) | 0.02[2] | 0.43[2] | 3.62[2] |
| 6a (Secondary Amine NGP) | 0.31[2] | 1.03[2] | 4.85[2] |
| 8b (Primary Amine NGP) | 1.01[2] | 2.91[2] | 16.1[2] |
Table 3: pH-Dependent Intramolecular Cyclization
This table illustrates the effect of pH on the observed rate constant (kₒₑₛ) for the rapid intramolecular cyclization of a squaramate ester (Compound 9b) at 37°C. The reaction accelerates significantly as the pH increases from acidic to neutral.[4]
| pH | kₒₑₛ (x 10⁻⁵ s⁻¹) |
| 5.0 | 0.65[4] |
| 7.0 | 3.85[4] |
| > 8.0 | Too rapid to measure[4] |
Experimental Protocols
The following protocols provide standardized methods for reacting diethyl squarate with amines and for analyzing the reaction kinetics.
Protocol 1: General Synthesis of a Squaramate Monoamide Monoester
This protocol describes a general procedure for the reaction of diethyl squarate with a primary amine to yield the mono-substituted product.[2][4]
-
Materials:
-
Diethyl squarate
-
Primary amine of interest
-
Anhydrous solvent (e.g., acetonitrile (B52724) or methanol)
-
Stir plate and magnetic stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
-
Procedure: a. Dissolve the primary amine (1.0 equivalent) in the anhydrous solvent in the reaction vessel. b. In a separate container, prepare a solution of diethyl squarate (1.0 equivalent) in the same solvent. c. Slowly add the diethyl squarate solution to the stirring amine solution at room temperature. d. Allow the reaction to stir for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS. e. Upon completion, remove the solvent under reduced pressure. f. Purify the resulting crude product by flash chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the desired squaramate monoamide monoester.[9]
-
pH Considerations:
-
This reaction is typically performed in an organic solvent without explicit pH control. The basicity of the amine itself is usually sufficient to drive the reaction.
-
For reactions in aqueous buffers (e.g., protein conjugation), the pH should be carefully controlled. A pH range of 8.5-9.0 is often used as a compromise to ensure sufficient amine nucleophilicity while minimizing rapid hydrolysis of the squarate.[3][10]
-
Protocol 2: Kinetic Analysis of Squaramate Ester Hydrolysis via UV-Vis Spectrophotometry
This protocol details a method for monitoring the rate of hydrolysis of a squaramate ester across a range of pH values.[2][4][11]
-
Materials & Equipment:
-
Squaramate ester stock solution (e.g., 10 mM in DMSO or acetonitrile)
-
Aqueous buffers (e.g., 10 mM Acetate for pH 5, 10 mM PBS for pH 7-8, 10 mM Borate/Carbonate for pH 9-10)
-
Temperature-controlled UV-Vis spectrophotometer with cuvettes
-
Data analysis software
-
-
Procedure: a. Set the spectrophotometer to the desired temperature (e.g., 37°C). b. Prepare a blank for each buffer by filling a cuvette with the buffer solution and running a baseline correction. c. To initiate a kinetic run, add a small volume of the squaramate ester stock solution to the cuvette containing the pre-warmed buffer to achieve a final concentration of ~30 µM. Mix quickly and thoroughly. d. Immediately begin recording the UV-Vis spectrum (e.g., from 200-400 nm) at regular time intervals. The squaramate ester typically has a strong UV absorbance that will decrease over time as it hydrolyzes.[4] e. Continue data collection until the spectral changes are complete (i.e., the reaction has reached its endpoint). f. Repeat the procedure for each desired pH value.
-
Data Analysis: a. Plot the absorbance at the λₘₐₓ of the squaramate ester against time. b. Fit the resulting decay curve to a first-order exponential decay function to determine the observed rate constant (kₒₑₛ) for each pH. c. A plot of kₒₑₛ versus hydroxide ion concentration can be used to determine the second-order rate constant for base-catalyzed hydrolysis (kₒₕ).[4]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of glycoconjugates by dialkyl squarate chemistry revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of pH and Kinetic Isotope Effects to Establish Chemistry As Rate-Limiting in Oxidation of a Peptide Substrate by LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
One-Pot Synthesis Using 3,4-Diethoxy-3-cyclobutene-1,2-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of valuable organic compounds utilizing 3,4-diethoxy-3-cyclobutene-1,2-dione as a versatile building block. The focus is on the synthesis of unsymmetrical squaraine dyes, which have significant applications in biomedical research, particularly in photodynamic therapy (PDT) and cellular imaging.
Introduction
This compound, also known as diethyl squarate, is a reactive intermediate that serves as a cornerstone for the synthesis of a variety of cyclic and heterocyclic compounds.[1][2][3] Its strained four-membered ring and electrophilic carbonyl groups make it an ideal precursor for reactions with nucleophiles. One-pot syntheses involving this reagent are highly advantageous as they streamline synthetic routes, reduce waste, and improve overall efficiency.[4] This document outlines the one-pot synthesis of unsymmetrical squaraine dyes and touches upon its potential for the synthesis of other compound classes like furanones and quinones.
Application: One-Pot Synthesis of Unsymmetrical Squaraine Dyes
Unsymmetrical squaraine dyes are of particular interest in drug development due to their strong absorption in the near-infrared (NIR) region, high molar extinction coefficients, and excellent photostability.[5][6] These properties make them ideal candidates for applications such as photodynamic therapy and in vivo imaging. The synthesis of unsymmetrical squaraines can be efficiently achieved in a one-pot, two-step sequence starting from this compound.[6][7]
Reaction Scheme
The general reaction scheme for the one-pot synthesis of an unsymmetrical squaraine dye is depicted below. The process involves the initial formation of a semi-squaraine intermediate by reacting this compound with a primary or secondary amine (typically an N-alkylated heterocyclic salt). This is followed by the in-situ reaction with a second, different amine to yield the final unsymmetrical dye.
Caption: General workflow for the one-pot synthesis of unsymmetrical squaraine dyes.
Experimental Protocol: Synthesis of a Representative Unsymmetrical Squaraine Dye
This protocol describes a general method for the synthesis of an unsymmetrical squaraine dye. Specific quantities can be adjusted based on the molecular weights of the chosen heterocyclic precursors.
Materials:
-
This compound
-
First N-alkylated indolium salt (e.g., 2,3,3-trimethyl-1-octyl-3H-indolium iodide)
-
Second N-alkylated indolium salt (different from the first)
-
Anhydrous Ethanol
-
Triethylamine (TEA)
-
n-Butanol
-
Toluene
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
Procedure:
Step 1: Formation of the Semi-Squaraine Intermediate
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the first N-alkylated indolium salt (1.0 mmol) in anhydrous ethanol (15 mL).
-
Add triethylamine (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the formation of the semi-squaraine intermediate by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting materials), do not isolate the intermediate. Proceed directly to Step 2.
Step 2: Synthesis of the Unsymmetrical Squaraine Dye
-
To the reaction mixture containing the crude semi-squaraine intermediate, add the second N-alkylated indolium salt (1.0 mmol).
-
Add a 1:1 mixture of n-butanol and toluene (20 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the unsymmetrical squaraine dye as a colored solid.
Data Presentation
The following table summarizes representative quantitative data for a synthesized unsymmetrical squaraine dye.
| Parameter | Value | Reference |
| Yield | 49-60% | [8][9] |
| Appearance | Deeply colored solid | [10] |
| λmax (Absorption) | 628-704 nm (in Chloroform) | [7] |
| λmax (Emission) | 656-724 nm (in Chloroform) | [7] |
| Molar Absorptivity (ε) | > 105 L mol-1 cm-1 | [5] |
Application in Drug Development: Photodynamic Therapy
Squaraine dyes are promising photosensitizers for Photodynamic Therapy (PDT), a non-invasive cancer treatment.[5][11] Upon irradiation with light of a specific wavelength, these dyes generate reactive oxygen species (ROS) that induce localized tumor cell death, primarily through apoptosis.[5][12]
Signaling Pathway in Squaraine-Mediated PDT
Many squaraine dyes accumulate in the mitochondria of cancer cells.[1][11] Upon light activation, the dye transitions to an excited triplet state and transfers energy to molecular oxygen, generating singlet oxygen (¹O₂), a highly reactive ROS.[5] This initiates a cascade of events leading to apoptosis.
Caption: Signaling pathway of squaraine-mediated photodynamic therapy leading to apoptosis.
The generated ROS cause damage to the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[5] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the programmed cell death of the cancer cell.[13][14][15]
Future Directions: Synthesis of Furanones and Quinones
This compound is also a valuable precursor for the one-pot synthesis of other biologically relevant heterocyclic compounds, such as furanones and quinones.[1][2][3] For instance, the reaction with active methylene (B1212753) compounds can lead to the formation of substituted furanones, while reactions with certain alkynes can yield quinone derivatives.[16] Detailed protocols for these transformations are currently under development and represent an exciting area for future research.
Conclusion
The one-pot synthesis of unsymmetrical squaraine dyes using this compound offers an efficient and versatile route to a class of molecules with significant potential in drug development, particularly in the field of photodynamic therapy. The detailed protocols and an understanding of the underlying signaling pathways provided herein serve as a valuable resource for researchers in chemistry, biology, and medicine. Further exploration of one-pot reactions with this versatile reagent is expected to yield a wider array of bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Pot economy and one-pot synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Cyanine dyes in the mitochondria-targeting photodynamic and photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Squaraine dyes for photodynamic therapy: mechanism of cytotoxicity and DNA damage induced by halogenated squaraine dyes plus light (>600 nm) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photodynamic therapy induces caspase-3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photodynamic therapy induces caspase-dependent apoptosis in rat CNV model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Immobilizing Molecules on Solid Supports Using Diethyl Squarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing diethyl squarate for the covalent immobilization of amine-containing molecules, such as proteins, peptides, and small molecule ligands, onto solid supports. This technique offers a robust and specific method for preparing functionalized surfaces for a variety of applications, including biosensors, affinity chromatography, and solid-phase synthesis.
Introduction to Diethyl Squarate Chemistry
Diethyl squarate is a versatile bifunctional crosslinker that reacts selectively with primary and secondary amines. The reaction proceeds through a sequential addition-elimination mechanism, forming a stable squaramide linkage. A key feature of squarate chemistry is the ability to perform a two-step reaction. The first reaction with an amine yields a mono-substituted squaramide ester, which is less reactive than the parent diethyl squarate. This intermediate can then react with a second amine, allowing for controlled, stepwise conjugation. This property is particularly useful for immobilizing molecules onto amine-functionalized solid supports.
The reaction of diethyl squarate with amines is generally carried out under mild conditions, typically at room temperature and neutral to slightly basic pH. This makes it suitable for immobilizing sensitive biomolecules without compromising their biological activity.
Comparison of Amine-Reactive Chemistries
The choice of crosslinking chemistry is critical for successful immobilization. Below is a comparison of diethyl squarate with other common amine-reactive chemistries.
| Feature | Diethyl Squarate | N-Hydroxysuccinimide (NHS) Esters | Isothiocyanates | Reductive Amination |
| Target Group | Primary & Secondary Amines | Primary Amines | Primary Amines | Primary & Secondary Amines |
| Reaction pH | 7.0 - 9.0 | 7.0 - 8.5 | 8.0 - 9.5 | 6.0 - 8.0 |
| Reaction Speed | Moderate | Fast | Moderate | Slow |
| Bond Stability | Stable Squaramide | Stable Amide | Stable Thiourea | Stable Secondary Amine |
| Key Advantages | Two-step reaction possible, good stability. | High reactivity, well-established protocols. | Forms stable bond. | Specific reaction with aldehydes/ketones. |
| Key Disadvantages | Slower kinetics than NHS esters.[1] | Susceptible to hydrolysis.[1] | Can have side reactions with other nucleophiles. | Requires a reducing agent.[1] |
Experimental Workflow and Protocols
The overall workflow for immobilizing molecules using diethyl squarate involves three main stages: surface functionalization with amine groups, activation of the surface with diethyl squarate, and finally, immobilization of the target molecule.
Experimental workflow for immobilization.
Protocol 1: Amine Functionalization of Silicon Wafers
This protocol describes the preparation of an amine-functionalized silicon surface using 3-aminopropyltriethoxysilane (B1664141) (APTES).
Materials:
-
Silicon wafers
-
Acetone (B3395972), methanol (B129727) (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
3-Aminopropyltriethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Cleaning: Clean the silicon wafers by sonicating in acetone for 15 minutes, followed by methanol for 15 minutes. Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
Hydroxylation: Immerse the cleaned wafers in Piranha solution for 30 minutes to generate hydroxyl groups on the surface.
-
Rinsing: Rinse the wafers extensively with DI water to remove all traces of the Piranha solution.
-
Drying: Dry the wafers thoroughly under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes.
-
Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the dried wafers in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.
-
Washing: After incubation, wash the wafers by sonicating in toluene for 5 minutes, followed by sonication in ethanol (B145695) for 5 minutes to remove any unbound APTES.
-
Curing: Cure the amine-functionalized wafers by baking in an oven at 110°C for 30 minutes.
-
Storage: Store the amine-functionalized wafers in a desiccator until further use.
Protocol 2: Immobilization of a Peptide on Amine-Functionalized Beads
This protocol details the immobilization of a peptide with a primary amine onto amine-functionalized magnetic beads using diethyl squarate.
Materials:
-
Amine-functionalized magnetic beads
-
Diethyl squarate
-
Peptide containing a primary amine (e.g., N-terminal amine or lysine (B10760008) side chain)
-
Coupling Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5
-
Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Magnetic stand
Procedure:
-
Bead Preparation: Resuspend the amine-functionalized magnetic beads in their storage buffer. Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.
-
Washing: Wash the beads three times with the Coupling Buffer. For each wash, resuspend the beads in the buffer, place on the magnetic stand, and discard the supernatant.
-
Activation with Diethyl Squarate:
-
Prepare a 100 mM solution of diethyl squarate in anhydrous DMF or DMSO.
-
Resuspend the washed beads in Coupling Buffer.
-
Add the diethyl squarate solution to the bead suspension to a final concentration of 10 mM.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Washing: Wash the squarate-activated beads three times with Coupling Buffer to remove excess diethyl squarate.
-
Peptide Immobilization:
-
Dissolve the amine-containing peptide in Coupling Buffer to a concentration of 1-5 mg/mL.
-
Resuspend the activated beads in the peptide solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching:
-
Pellet the beads using the magnetic stand and remove the supernatant containing unbound peptide.
-
Resuspend the beads in Quenching Buffer and incubate for 30 minutes at room temperature to block any remaining reactive squarate groups.
-
-
Final Washing: Wash the peptide-immobilized beads three times with PBST.
-
Storage: Resuspend the beads in a suitable storage buffer (e.g., PBS with a preservative) and store at 4°C.
Quantitative Data and Characterization
The efficiency of immobilization can be assessed using various surface characterization techniques. The following table summarizes typical quantitative data that can be obtained.
| Parameter | Method | Typical Values/Observations |
| Amine Surface Density | X-ray Photoelectron Spectroscopy (XPS) | Presence of N1s peak confirms amine functionalization. |
| Ligand Immobilization | Fluorescence Microscopy/Spectroscopy | Qualitative and quantitative assessment of fluorescently labeled molecules. |
| Immobilized Protein Quantity | Micro-BCA or Bradford Assay | Provides a quantitative measure of total immobilized protein. |
| Surface Coverage | Atomic Force Microscopy (AFM) | Visualization of surface morphology and coverage. |
| Peptide Loading on Beads | Quantitative Amino Acid Analysis | 0.1 - 0.25 µmol of peptide per mg of resin has been reported for other immobilization chemistries and can serve as a benchmark.[2] |
Logical Relationships in Immobilization
The success of the immobilization process is dependent on a series of logical relationships between the different components and steps.
Factors influencing immobilization density.
These application notes provide a foundational understanding and practical protocols for utilizing diethyl squarate in the immobilization of molecules on solid supports. For specific applications, optimization of reaction conditions, such as buffer pH, reagent concentrations, and incubation times, is recommended to achieve the desired immobilization efficiency and functionality.
References
Troubleshooting & Optimization
Preventing hydrolysis of diethyl squarate during reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of diethyl squarate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is diethyl squarate and why is it prone to hydrolysis?
A1: Diethyl squarate is a reactive organic compound, an ester of squaric acid, widely used in chemical synthesis, particularly for creating complex molecules in drug development and materials science.[1][2] Its reactivity, especially the electrophilic nature of the four-membered ring, makes it susceptible to nucleophilic attack by water, leading to hydrolysis. This process breaks down the ester bonds, forming squaric acid and ethanol (B145695), which can lead to impurities in the final product and lower reaction yields.
Q2: Under what conditions is diethyl squarate most likely to hydrolyze?
A2: Diethyl squarate is most susceptible to hydrolysis in the presence of water, and this process is significantly accelerated under neutral to alkaline (basic) pH conditions.[3][4] Even trace amounts of moisture in solvents or on glassware can contribute to hydrolysis. While generally more stable under acidic conditions, prolonged exposure to aqueous acidic environments should also be minimized.
Q3: How can I detect hydrolysis of diethyl squarate in my reaction?
A3: Hydrolysis can be monitored by thin-layer chromatography (TLC), where the formation of squaric acid (a more polar byproduct) can be observed as a separate spot from the diethyl squarate.[5] Additionally, the formation of free squaric acid can sometimes be detected by the formation of a colored complex with ferric chloride.[6]
Q4: What are the best solvents to use for reactions with diethyl squarate to avoid hydrolysis?
A4: Anhydrous (dry) organic solvents are highly recommended.[7][8] Solvents such as anhydrous acetonitrile (B52724), dichloromethane (B109758) (DCM), and ethanol have been successfully used in reactions involving diethyl squarate.[4][7][8] It is crucial to ensure the solvent is properly dried before use. The extent of hydrolysis has been observed to be greater in alcohols compared to acetone (B3395972) when excess water is present.[6]
Q5: Can I use a base in my reaction with diethyl squarate?
A5: The use of a base should be approached with caution. While some reactions may require a base, strong bases can promote the hydrolysis of diethyl squarate. If a base is necessary, it is advisable to use a non-nucleophilic, hindered base and to carry out the reaction at a low temperature to minimize the rate of hydrolysis. The addition of a base should be done slowly and with careful monitoring of the reaction progress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of a polar impurity by TLC. | Hydrolysis of diethyl squarate to squaric acid. | - Ensure strictly anhydrous conditions: Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or commercially available anhydrous solvents.[7] - Use molecular sieves: Add activated molecular sieves (e.g., 4Å) to the reaction mixture to scavenge any residual moisture.[6] - Control the pH: If possible, maintain a slightly acidic pH. Avoid basic conditions where hydrolysis is more rapid.[3] |
| Reaction fails to go to completion or is sluggish. | Deactivation of reagents by water or hydrolysis of the starting material. | - Verify the quality of starting materials: Ensure that the diethyl squarate has been stored properly and has not been exposed to moisture. - Work under an inert atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent the introduction of atmospheric moisture. |
| Formation of multiple unidentified byproducts. | Complex side reactions initiated by the presence of water and/or base. | - Lower the reaction temperature: Running the reaction at a lower temperature can reduce the rate of hydrolysis and other side reactions. - Optimize reagent addition: Add reagents slowly and in a controlled manner to maintain a low concentration of any species that might promote hydrolysis. |
| Difficulty in purifying the product from squaric acid. | Significant hydrolysis has occurred. | - Modify the work-up: Use a non-aqueous work-up if possible. If an aqueous wash is necessary, use cold, slightly acidic water or brine and minimize the contact time. - Purification strategy: Squaric acid is highly polar and can often be removed by column chromatography on silica (B1680970) gel. |
Stability of Squarate Esters in Different Solvents and pH
The following table summarizes the relative stability of squarate esters under various conditions, based on studies of diethyl squarate and its derivatives. This data can be used to guide the selection of reaction conditions.
| Condition | Relative Stability | Notes |
| Anhydrous Organic Solvents (e.g., DCM, Acetonitrile) | High | The absence of water is key to preventing hydrolysis. |
| Aqueous Acidic Solution (pH 3-5) | High | Squaramate esters, derivatives of diethyl squarate, show high stability for over three weeks under these conditions.[3] |
| Aqueous Neutral Solution (pH ~7) | Moderate to Low | Hydrolysis is more pronounced compared to acidic conditions and can occur over time. |
| Aqueous Alkaline Solution (pH > 8) | Low | Hydrolysis is significantly accelerated under basic conditions.[3] |
| Alcohols (in the presence of water) | Lower than Acetone | Studies have shown that with added water, hydrolysis is more significant in alcohols than in acetone.[6] |
Experimental Protocol: Synthesis of a Squaramide under Anhydrous Conditions
This protocol describes a general procedure for the reaction of diethyl squarate with a primary amine to form a mono-substituted squaramide, with a focus on minimizing hydrolysis.
Materials:
-
Diethyl squarate
-
Primary amine
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Activated 4Å molecular sieves
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Preparation of Glassware and Reagents:
-
Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120 °C for at least 4 hours.
-
Assemble the glassware while hot and allow it to cool to room temperature under a stream of inert gas.
-
Ensure that the diethyl squarate is of high quality and has been stored under anhydrous conditions.
-
Use a freshly opened bottle of anhydrous solvent or a solvent that has been appropriately dried.
-
-
Reaction Setup:
-
To the reaction flask, add activated 4Å molecular sieves.
-
Dissolve the primary amine in the anhydrous solvent and add it to the reaction flask.
-
Dissolve the diethyl squarate in the anhydrous solvent in a separate flask.
-
-
Reaction Execution:
-
Slowly add the diethyl squarate solution to the stirred solution of the primary amine at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the hydrolysis of diethyl squarate.
Caption: Troubleshooting workflow for diethyl squarate hydrolysis.
Signaling Pathway for Diethyl Squarate Amination and Hydrolysis
The diagram below illustrates the competing reaction pathways of diethyl squarate with an amine and water.
Caption: Competing pathways for diethyl squarate reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 5231-87-8: Diethyl squarate | CymitQuimica [cymitquimica.com]
- 3. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Squaric acid and esters: analysis for contaminants and stability in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diethyl squarate synthesis - chemicalbook [chemicalbook.com]
- 8. Diethyl squarate | 5231-87-8 [chemicalbook.com]
Technical Support Center: Optimizing Reactions of Diethyl Squarate and Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of diethyl squarate and amines to synthesize squaramates and squaramides.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism between diethyl squarate and an amine?
The reaction proceeds through a nucleophilic addition-elimination mechanism. The amine attacks one of the carbonyl carbons of the diethyl squarate ring, leading to the formation of a tetrahedral intermediate. Subsequently, an ethoxy group is eliminated, resulting in the formation of a mono-substituted squaramate ester. This process can be repeated with a second amine to form a disubstituted squaramide.[1]
Q2: What are the typical solvents used for this reaction?
Commonly used solvents include acetonitrile, ethanol, dichloromethane, and diethyl ether.[2][3][4][5][6] The choice of solvent can influence reaction rates and solubility of reactants and products. Acetonitrile is frequently used for the synthesis of squaramate esters.[2][3]
Q3: Is a catalyst or base required for this reaction?
The reaction between diethyl squarate and amines is often conducted at room temperature without the need for a catalyst or coupling reagents, which is one of its key advantages.[2][3][7] However, a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is sometimes added, particularly when using amine salts or to neutralize any acidic byproducts.[4][7][8]
Q4: What is the typical stoichiometry of reactants?
For the synthesis of a mono-substituted squaramate ester, one equivalent of the amine is reacted with one equivalent of diethyl squarate.[2][3] To synthesize a symmetrical disubstituted squaramide, two or more equivalents of the amine are used. For unsymmetrical squaramides, the reaction is typically performed in a stepwise manner, adding one equivalent of the first amine, isolating the intermediate, and then reacting it with the second amine.[1]
Troubleshooting Guides
Low or No Product Yield
Q: I am getting a low yield or no desired product. What are the possible causes and solutions?
A: Low or no yield can be attributed to several factors. Here is a systematic guide to troubleshooting this issue.
| Possible Cause | Explanation | Recommended Solution |
| Hydrolysis of Diethyl Squarate or Product | Diethyl squarate and the resulting squaramate ester can undergo hydrolysis, especially in the presence of water and at neutral to alkaline pH.[2][3][9] This leads to the formation of squaric acid or squaramic acids, reducing the yield of the desired product. | Ensure all glassware is oven-dried and use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon). Molecular sieves can be added to the solvent to remove trace amounts of water.[9] |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. While many reactions proceed well at room temperature, less nucleophilic amines may require longer reaction times or gentle heating. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR). If the reaction is sluggish, consider extending the reaction time. Gentle heating may be applied, but be cautious as this can also promote side reactions. |
| Poor Nucleophilicity of the Amine | Amines with electron-withdrawing groups or significant steric hindrance may exhibit lower reactivity. | For less reactive amines, consider using a more polar solvent to better solvate the transition state. Increasing the reaction temperature or reaction time may also be beneficial. In some cases, the use of a catalyst might be explored, although it is not typically required. |
| Formation of Side Products | Besides hydrolysis, intramolecular cyclization can occur if the amine substituent contains a terminal nucleophilic group (e.g., another amine or a thiol).[2][3] Also, with primary and secondary amines, overalkylation can lead to a mixture of products.[10] | Carefully analyze the crude reaction mixture by LC-MS or NMR to identify any major side products. If intramolecular cyclization is a possibility, protecting the terminal nucleophilic group may be necessary. To avoid overalkylation when synthesizing a primary amine, use a large excess of ammonia.[11] |
Unexpected Peaks in Analytical Data
Q: I see unexpected peaks in my NMR or LC-MS analysis. What could they be?
A: The presence of unexpected peaks often indicates the formation of side products or the presence of unreacted starting materials.
| Potential Species | Typical Analytical Signature | Reason for Formation |
| Squaric Acid | Will have a distinct NMR and mass spectrum from the desired product. Can be detected by the formation of a colored complex with ferric chloride.[9] | Hydrolysis of diethyl squarate due to the presence of water. |
| Squaramic Acid | Will show a mass corresponding to the hydrolyzed product. | Hydrolysis of the squaramate ester product.[2] |
| Disubstituted Squaramide | In a reaction intended for mono-substitution, a peak corresponding to the mass of the disubstituted product may be observed. | Use of excess amine or prolonged reaction times can lead to the formation of the disubstituted product. |
| Cyclized Product | The mass will correspond to the product of intramolecular cyclization. | Occurs when the amine contains a terminal nucleophilic group that reacts with the squaramate.[2][3] |
Experimental Protocols
General Procedure for the Synthesis of a Squaramate Ester
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation : Ensure all glassware is thoroughly dried in an oven.
-
Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl squarate (1 equivalent).
-
Solvent Addition : Dissolve the diethyl squarate in an appropriate anhydrous solvent (e.g., acetonitrile, ~0.1-0.5 M).
-
Amine Addition : Slowly add a solution of the amine (1 equivalent) in the same anhydrous solvent to the reaction mixture at room temperature with stirring.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours to overnight.
-
Work-up : Once the reaction is complete, the product can be isolated. If the product precipitates, it can be collected by filtration and washed with a cold solvent.[12] If the product is soluble, the solvent can be removed under reduced pressure.
-
Purification : The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Common Solvents and Bases for Diethyl Squarate Reactions
| Solvent | Base | Typical Temperature | Notes | Reference(s) |
| Acetonitrile | None or DIPEA | Room Temperature | A common solvent for synthesizing squaramate esters. | [2][3][7] |
| Ethanol | None or Triethylamine | Room Temperature to Reflux | Often used, but can be a competing nucleophile at higher temperatures. | [8][13] |
| Dichloromethane | Triethylamine | Room Temperature | A good solvent for many organic reactions. | [4][5] |
| Diethyl Ether | None | Room Temperature | Product may precipitate from the reaction mixture. | [6] |
Table 2: Effect of Reaction Conditions on Yield (Illustrative Examples)
| Amine | Solvent | Base | Temperature | Time | Yield | Reference |
| Aniline | EtOH/H₂O | None | Room Temp. | 5 min | High | [13] |
| 2-Aminopyridine | Dichloromethane | Triethylamine | Room Temp. | Overnight | 73% | [5] |
| Cystamine dihydrochloride | Acetonitrile | DIPEA | Not specified | Not specified | Not specified | [2][3] |
| N,N-bis(3-aminopropyl)methylamine | Diethyl Ether | None | Room Temp. | Overnight | 74% | [6] |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the formation of a squaramate ester.
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for troubleshooting low product yield.
Hydrolysis Side Reaction
Caption: Competing hydrolysis side reactions of diethyl squarate and the product.
References
- 1. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04362F [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Diethyl squarate synthesis - chemicalbook [chemicalbook.com]
- 5. Diethyl squarate | 5231-87-8 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ddg-pharmfac.net [ddg-pharmfac.net]
- 9. Squaric acid and esters: analysis for contaminants and stability in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 13. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]
Technical Support Center: Purification of Products from Diethyl Squarate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl squarate and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a squaraine dye from diethyl squarate has a low yield. What are the common causes and how can I improve it?
A1: Low yields in squaraine dye synthesis are a frequent issue. Several factors can contribute to this:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time or increasing the temperature. Microwave heating has been reported to significantly reduce reaction times and, in some cases, improve yields for both symmetrical and unsymmetrical squaraine dyes.[1][2]
-
Side Reactions: The primary side reaction is the hydrolysis of diethyl squarate or the squaraine product. This is particularly problematic in the presence of water, and the rate of hydrolysis can be influenced by the pH and solvent.[3][4][5] Using anhydrous solvents and inert atmospheres can mitigate this. Molecular sieves can also be used to remove trace amounts of water.[3]
-
Purification Losses: Squaraine dyes can be sensitive, and significant product loss can occur during workup and purification.[2] It is crucial to choose an appropriate purification method. Column chromatography and recrystallization are common, but care must be taken to avoid product degradation on the stationary phase or during heating.[6]
-
Multi-step Synthesis: The synthesis of unsymmetrical squaraine dyes is a multi-step process, which can lead to lower overall yields due to the need for purification at each step.[1][2]
Q2: I am observing an unexpected, highly polar byproduct in my reaction mixture. What could it be?
A2: A common highly polar byproduct in reactions involving diethyl squarate is squaric acid.[3] This results from the hydrolysis of the diethyl squarate starting material or the squarate-containing product.
-
Identification: Squaric acid is a white solid and will appear as a baseline spot on a normal-phase TLC plate. It can be detected by the formation of a colored complex with ferric chloride.[3]
-
Prevention: To minimize hydrolysis, ensure all solvents and reagents are anhydrous. The stability of squaramate esters is pH-dependent; they are more stable in acidic conditions and hydrolyze more rapidly under neutral to basic conditions.[4][5]
Q3: My purified squaraine dye appears to be a mixture of isomers. Is this common?
A3: Yes, the formation of stereoisomers is possible with certain squaraine dyes.[6] The specific isomers formed will depend on the structure of the dye. Characterization by NMR spectroscopy can help identify the presence of different isomers.[6]
Troubleshooting Guides
Problem: Product is lost during aqueous workup.
If you suspect your product is being lost during the extraction process, consider the following:
-
Product Solubility: Your product may have some solubility in the aqueous layer.[7] To check this, you can take a small sample of the aqueous layer and analyze it by TLC or another appropriate method. If your product is present, you may need to perform additional extractions with an organic solvent or saturate the aqueous layer with salt to decrease the polarity and improve partitioning into the organic phase.
-
Emulsion Formation: Emulsions can trap product at the interface between the aqueous and organic layers. If an emulsion forms, try adding brine, gently swirling the mixture, or filtering the emulsion through a pad of celite.
-
pH Sensitivity: Your product might be sensitive to the pH of the aqueous wash.[7] If you are using an acidic or basic wash, test the stability of a small sample of your crude product to these conditions before performing the full-scale workup.
Problem: Difficulty with chromatographic purification.
Flash column chromatography is a common method for purifying products from diethyl squarate reactions.[6][8][9][10] If you are facing challenges, here are some tips:
-
Streaking on TLC: If your compound streaks on the TLC plate, it may be due to its acidic nature or strong interaction with the silica (B1680970) gel. Adding a small amount of a modifying solvent, such as acetic acid or triethylamine (B128534), to the eluent can often resolve this issue.
-
Product Degradation on the Column: Some squaraine dyes can be unstable on silica gel. If you observe product degradation, consider using a less acidic stationary phase, such as alumina, or deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent system.
-
Poor Separation: If you are unable to achieve good separation between your product and impurities, try a different solvent system. A systematic approach to solvent selection, using a range of polarities and solvent classes, is often effective.
Experimental Protocols
General Protocol for Flash Column Chromatography of a Squaraine Dye
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane (B109758) (DCM). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using the desired eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).[11] Ensure the silica bed is well-compacted and free of air bubbles.
-
Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified squaraine dye.[6]
General Protocol for Recrystallization of a Squaric Acid Derivative
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol is a commonly used solvent for recrystallizing squaraine dyes.[6]
-
Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The product should crystallize out of the solution. The cooling process can be further slowed by insulating the flask. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Data Presentation
| Purification Method | Typical Solvents | Common Issues |
| Flash Column Chromatography | Dichloromethane, Hexane/Ethyl Acetate | Product streaking, degradation on silica, poor separation |
| Recrystallization | Ethanol, Methanol | Poor crystal formation, oiling out, low recovery |
| Precipitation | Dichloromethane/n-heptane | Formation of an amorphous solid instead of crystals |
Visualizations
Caption: A troubleshooting decision tree for low reaction yields.
Caption: A general workflow for product purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Squaraine Dyes | Encyclopedia MDPI [encyclopedia.pub]
- 3. Squaric acid and esters: analysis for contaminants and stability in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04362F [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Shortwave infrared-absorbing squaraine dyes for all-organic optical upconversion devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. Page loading... [guidechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Diethyl squarate synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis and Characterization of Newly Designed and Highly Solvatochromic Double Squaraine Dye for Sensitive and Selective Recognition towards Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,4-Diethoxy-3-cyclobutene-1,2-dione (Diethyl Squarate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-diethoxy-3-cyclobutene-1,2-dione (diethyl squarate).
Troubleshooting Guides
This section addresses common issues encountered during reactions involving diethyl squarate, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Monosubstituted Squaramate Ester
Question: I am trying to synthesize a monosubstituted squaramate ester by reacting diethyl squarate with a primary amine, but I am getting a low yield of my desired product and a significant amount of the disubstituted squaramide. How can I improve the selectivity for the mono-adduct?
Answer:
Achieving high selectivity for the monosubstituted product can be challenging due to the reactivity of the intermediate squaramate ester. Here are several factors to consider and optimize:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Use of a 1:1 molar ratio of the amine to diethyl squarate is a good starting point.[1] An excess of the amine will favor the formation of the disubstituted product.
-
Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of the second substitution, which is generally slower than the first.[2]
-
Nucleophilicity of the Amine: Highly nucleophilic amines are more likely to lead to disubstitution. If you are using a very reactive amine, consider a less nucleophilic alternative if your synthetic route allows.
-
Solvent: The choice of solvent can influence the reaction outcome. Protic solvents like ethanol (B145695) can facilitate the reaction.[3] Some protocols also utilize acetonitrile.[1] Experiment with different solvents to find the optimal conditions for your specific substrates.
-
One-Pot Procedures: For the synthesis of unsymmetrical squaramides, a one-pot approach where the second amine is added after the formation of the initial squaramate ester can be effective and avoid the need for intermediate purification.[4][5]
Issue 2: Presence of Hydrolysis Byproducts
Question: My final product is contaminated with squaric acid or a squaramic acid derivative. How can I prevent hydrolysis during the reaction and workup?
Answer:
Diethyl squarate and the resulting squaramate esters are susceptible to hydrolysis, especially under basic conditions.[1] Here are some measures to minimize this side reaction:
-
Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: Avoid basic conditions during the reaction and workup. Squaramate esters are more stable at acidic to neutral pH.[1] If a base is required, consider using a non-nucleophilic hindered base and add it slowly at a low temperature.
-
Workup Procedure: During the aqueous workup, use neutral or slightly acidic water. Avoid prolonged contact with aqueous layers. Dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before solvent evaporation.
-
Molecular Sieves: The use of molecular sieves in the reaction mixture can help to scavenge any trace amounts of water and prevent hydrolysis.
Issue 3: Difficulty in Purifying the Product
Question: I am having trouble purifying my squaramate ester or squaramide product from unreacted starting materials and side products. What are the recommended purification methods?
Answer:
-
Flash Column Chromatography: This is the most common and effective method for purifying squarate derivatives.[6]
-
Stationary Phase: Silica (B1680970) gel is typically used.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly employed. The polarity of the eluent can be adjusted to achieve optimal separation. For example, a starting eluent of petroleum ether/ethyl acetate (B1210297) (6/1, v/v) has been reported.[7]
-
Gradient Elution: If there is a significant difference in polarity between your product and impurities, a gradient elution (gradually increasing the polarity of the eluent) can be very effective.
-
-
Filtration/Precipitation: In some cases, the desired squaramide product may precipitate out of the reaction mixture upon completion, allowing for isolation by simple filtration.[2][8] Washing the solid with a cold solvent can further enhance purity.
-
Aqueous Workup: A proper aqueous workup can remove some impurities. For instance, washing with a dilute acid solution can help remove unreacted amines.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions of diethyl squarate?
A1: The two primary side reactions of diethyl squarate are hydrolysis and reaction with nucleophiles, particularly amines.
-
Hydrolysis: Diethyl squarate can be hydrolyzed to 3-ethoxy-4-hydroxy-3-cyclobutene-1,2-dione and subsequently to squaric acid, especially in the presence of water and under basic conditions.[1]
-
Reaction with Amines: While often the desired reaction, uncontrolled reaction with amines can lead to a mixture of mono- and di-substituted products. The reactivity of the intermediate squaramate ester is lower than that of diethyl squarate, which can be exploited to favor monosubstitution.[9]
Q2: How can I control the formation of symmetrical vs. unsymmetrical squaramides?
A2:
-
Symmetrical Squaramides: To synthesize symmetrical squaramides, you would typically use two or more equivalents of the same amine with one equivalent of diethyl squarate.
-
Unsymmetrical Squaramides: For unsymmetrical squaramides, a sequential, one-pot approach is often employed. First, one equivalent of the first amine is reacted with one equivalent of diethyl squarate to form the monosubstituted squaramate ester. Then, one equivalent of the second, different amine is added to the reaction mixture.[4][5] It is often advantageous to start with the less nucleophilic amine in the first step.[2]
Q3: What is the influence of solvent on the reaction of diethyl squarate with amines?
A3: The solvent can play a crucial role in the reaction outcome. Ethanol is a commonly used polar protic solvent that can enhance the solubility of reactants and has been shown to improve reaction yields.[3] Acetonitrile is another frequently used solvent.[1] For less reactive amines, such as anilines, the addition of water to the solvent mixture (e.g., EtOH/H₂O) has been shown to accelerate the reaction, potentially by enhancing coordination with the carbonyl oxygens.[3]
Data Presentation
Table 1: Influence of Amine Substituents on Yields of Symmetrical Dimers [3]
| Entry | Benzylamine Derivative | Yield (%) |
| 1 | Unsubstituted | 97 |
| 2 | 4-Methoxy | 84 |
| 3 | 3,4-Dimethoxy | 78 |
| 4 | 4-(Trifluoromethyl) | 97 |
| 5 | 4-Nitro | 81 |
| 6 | 4-Bromo | 93 |
| 7 | 4-Chloro | 88 |
Reactions performed using dimethyl squarate on a paper-based platform in an EtOH/H₂O solvent system.
Table 2: Yields for the Synthesis of Unsymmetrical Squaramides [3]
| Entry | Benzylamine Derivative | Aniline Monomer | Yield (%) |
| 1 | Unsubstituted | Aniline | 99 |
| 2 | 4-Methoxy | Aniline | 97 |
| 3 | 3,4-Dimethoxy | Aniline | 95 |
| 4 | 4-(Trifluoromethyl) | Aniline | 91 |
| 5 | 4-Nitro | Aniline | 88 |
| 6 | 4-Bromo | Aniline | 95 |
| 7 | 4-Chloro | Aniline | 85 |
Reactions performed using a sequential addition approach on a paper-based platform.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Monosubstituted Squaramate Ester [7]
-
To a stirred solution of this compound (diethyl squarate, 1.1 equivalents) in absolute ethanol (0.1 M), add the desired primary amine (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 10-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to obtain the pure monosubstituted squaramate ester.
Protocol 2: One-Pot Synthesis of Unsymmetrical Squaramides [8]
-
To a solution of diethyl squarate (1.0 equivalent) in methanol (B129727) (0.4-0.8 M), add the first amine (1.0 equivalent) at room temperature.
-
Stir the reaction mixture for the required time (t₁) to form the monosubstituted intermediate (monitor by TLC).
-
Add the second amine (1.0 equivalent), dissolved in methanol, to the reaction mixture.
-
Continue stirring for the required time (t₂).
-
If the product precipitates, collect it by vacuum filtration and wash the solid with cold methanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]
- 4. One-pot synthesis of unsymmetrical squaramides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. rsc.org [rsc.org]
- 8. WO2016005407A1 - One-pot synthesis of squaramides - Google Patents [patents.google.com]
- 9. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Squaramide Synthesis Yields
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during squaramide synthesis, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My squaramide synthesis is resulting in a low yield. What are the common initial checks I should perform?
A1: When troubleshooting a low-yield squaramide synthesis, a systematic approach to evaluating your reaction setup and reagents is crucial. Here is a checklist of initial points to verify:
-
Reagent Purity:
-
Amine: Ensure the amine is pure and dry. Impurities can lead to side reactions.
-
Squarate Esters (e.g., diethyl squarate, dimethyl squarate): These reagents are susceptible to hydrolysis. Use a freshly opened bottle or purify the squarate ester before use.
-
-
Solvent:
-
Reaction Conditions:
-
Stoichiometry: Carefully check the molar ratios of your reactants. For symmetrical squaramides, a 1:2 ratio of squarate ester to amine is typically used. For unsymmetrical squaramides, a stepwise approach with a 1:1 ratio for the first amine addition is common.
-
Temperature: Many squaramide syntheses proceed efficiently at room temperature.[2] However, for less reactive amines, gentle heating might be necessary. Conversely, some reactions may benefit from cooling to control exothermic reactions and minimize side products.
-
Atmosphere: While not always essential, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive reagents.
-
Q2: I am working with a weakly nucleophilic amine (e.g., an aniline) and observing very slow reaction or low conversion. How can I improve the yield?
A2: Weakly nucleophilic amines often require activation of the squarate ester to facilitate the reaction. Here are several strategies to improve yields:
-
Use of a Lewis Acid Catalyst: The addition of a Lewis acid catalyst, such as Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), can significantly enhance the reaction rate and yield.[2][3] The Lewis acid coordinates to the carbonyl oxygens of the squarate, making it more electrophilic and susceptible to nucleophilic attack by the weak amine.[2]
-
Solvent Choice: While traditional methods often employ high-boiling point solvents like DMF or DMSO, recent studies have shown that solvents like ethanol (B145695) or even ethanol/water mixtures can be highly effective, sometimes eliminating the need for a catalyst.[2]
-
One-Pot Synthesis Protocols: For unsymmetrical squaramides involving one weakly nucleophilic amine, a one-pot procedure where the more reactive amine is added first, followed by the less reactive amine, can be highly efficient and improve overall yield by minimizing intermediate purification steps.[4]
Q3: My reaction mixture is complex, and I'm having difficulty purifying the final squaramide product. What are some effective purification strategies?
A3: Purification of squaramides can indeed be challenging due to their polarity and potential for strong hydrogen bonding. Here are some approaches:
-
Crystallization: If the squaramide is a solid, crystallization is often the most effective method for obtaining a high-purity product. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: Silica (B1680970) gel chromatography is a common purification technique. However, the polar nature of squaramides can lead to tailing and difficult separation.
-
Consider using a solvent system with a polar modifier, such as methanol (B129727) or a small amount of acetic acid, to improve elution.
-
For acid-sensitive compounds, be cautious with silica gel chromatography.[5]
-
-
Innovative Synthesis Platforms: Recent advancements offer methods that can minimize the need for extensive purification.
-
Paper-Based Synthesis: This sustainable method can produce high yields of squaramides that often do not require further purification.[1][2][6]
-
Solid-Phase Synthesis: Synthesizing squaramides on a solid support allows for easy removal of excess reagents and by-products by simple washing, with the final product cleaved from the resin in high purity.[7] This method is particularly advantageous for creating libraries of compounds.[7]
-
Q4: I am trying to synthesize an unsymmetrical squaramide, but I keep getting a mixture of the symmetrical and unsymmetrical products. How can I improve the selectivity?
A4: Achieving high selectivity in unsymmetrical squaramide synthesis requires careful control over the reaction conditions.
-
Stepwise Addition: The most common method is a stepwise approach. First, react the squarate ester with one equivalent of the first amine to form the mono-substituted intermediate. It is crucial to isolate and purify this intermediate before adding the second amine.
-
One-Pot Procedures: Efficient one-pot syntheses have been developed that save energy and reduce waste by eliminating intermediate purification.[4] These methods often rely on differences in the nucleophilicity of the amines and careful control of reaction time and temperature.
-
Control of Solvent: The choice of solvent can influence the selectivity for mono- or di-substitution. For instance, using methanol can favor the formation of mono-squaramides, while DMF may promote the formation of di-substituted products.[8]
Experimental Protocols
General High-Yield Protocol for Symmetrical Squaramide Synthesis (Paper-Based)
This protocol is adapted from a sustainable method that achieves high yields.[1][2][6]
-
Preparation: Dissolve dimethyl squarate in an ethanol/water solvent mixture.
-
Reaction Setup: Spot the dimethyl squarate solution onto a filter paper disc held in a suitable apparatus (e.g., a 3D-printed holder).
-
Amine Addition: Add the amine dropwise to the filter paper.
-
Reaction: Allow the reaction to proceed at room temperature. The reaction is often complete within minutes.
-
Work-up: The product can be extracted from the filter paper with a suitable solvent. In many cases, the resulting symmetric dimers do not require additional purification.[2]
Catalytic Protocol for Synthesis with Weakly Nucleophilic Anilines
This protocol is effective for anilines, which are less reactive.[2][3]
-
Reagents: Use dimethyl squarate (1 equivalent) and the desired aniline (B41778) (1 equivalent).
-
Catalyst: Add 10 mol% of Zinc trifluoromethanesulfonate (Zn(OTf)₂).
-
Solvent: Use ethanol as the solvent.
-
Reaction: Stir the mixture at room temperature for approximately 16 hours.
-
Purification: After the reaction is complete, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Squaramide Synthesis
| Method | Solvent | Catalyst | Temperature | Reaction Time | Typical Yield | Purification | Reference |
| Traditional Solution-Phase | DMF, DMSO | None or Lewis Acid | Room Temp to 120°C | 24-48 hours | Variable | Often Required | [2] |
| Catalytic (with Anilines) | Toluene-DMF or n-octanol | Zn(OTf)₂ | Room Temperature | 16 hours | High (e.g., 95%) | Required | [2][3][9] |
| Paper-Based Synthesis | EtOH/H₂O | None | Room Temperature | 5-10 minutes | Up to 99.5% | Often not required | [1][2] |
| One-Pot Unsymmetrical | Varies | None | Varies | Varies | Very Good | Simplified | [4] |
| Solid-Phase Synthesis | Dioxane | CuTC, TFP, Pd₂(dba)₃ | 50°C | 18 hours (coupling) | 16-38% | Cleavage from resin | [7] |
Visualizations
Caption: A troubleshooting flowchart for addressing low yields in squaramide synthesis.
Caption: Reaction pathways for symmetrical and unsymmetrical squaramide synthesis.
References
- 1. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-pot synthesis of unsymmetrical squaramides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Filter paper simplifies squaramide synthesis | Research | Chemistry World [chemistryworld.com]
- 7. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Diethyl squarate stability in different buffer systems
Welcome to the Technical Support Center for Diethyl Squarate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the stability of diethyl squarate and its derivatives in common buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for diethyl squarate and its derivatives (squaramate esters) in aqueous buffer systems?
A1: The primary degradation pathway for squaramate esters in aqueous solutions is hydrolysis.[1][2] However, the overall stability and degradation route can be complex and are significantly influenced by factors such as pH and the molecular structure of the compound.[3][4] In some cases, intramolecular cyclization can be a competing reaction pathway.[1][2]
Q2: How does pH affect the stability of squaramate esters?
A2: The pH of the buffer system is a critical factor. Generally, squaramate esters that lack basic neighboring groups are stable in aqueous solutions up to pH 9.[2][3][4] Above pH 9, hydrolysis becomes more significant.[2][4] For squaramate esters that contain basic groups like amines in their structure, the stability can be reduced to as low as pH 5 due to a phenomenon called anchimeric assistance or Neighbouring Group Participation (NGP), which accelerates the hydrolysis rate.[1][2]
Q3: What is Neighbouring Group Participation (NGP) and how does it affect stability?
A3: Neighbouring Group Participation (NGP) is a phenomenon where a functional group within the molecule, such as an amine, assists in a reaction at a nearby reactive center.[1][2] In the case of squaramate esters, a terminal amino group on the alkyl chain can act as a catalyst, enhancing the rate of hydrolysis.[1] This "anchimeric assistance" makes the molecule more susceptible to degradation, particularly in neutral or alkaline media (pH 7–10.5).[1]
Q4: Can other reactions compete with hydrolysis?
A4: Yes. For squaramate esters with a terminal nucleophilic group (like an amine or thiol) in a suitable position on the alkyl chain, a rapid intramolecular cyclization can occur, forming cyclic squaramides.[1][2][3] This cyclization can be so fast that it overrides the hydrolysis pathway, especially in the pH range of 4.5–7.[1]
Q5: What are the typical degradation products of a squaramate ester in a buffer?
A5: The typical degradation product from hydrolysis is the corresponding squaramic acid.[3] If intramolecular cyclization occurs, a cyclic squaramide is formed.[1][3]
Q6: Which analytical techniques are recommended for monitoring the stability of diethyl squarate derivatives?
A6: High-Performance Liquid Chromatography (HPLC) and UV-spectroscopy are commonly used techniques.[3][5][6] HPLC is effective for separating and quantifying the parent compound and its degradation products.[5][6] UV-spectroscopy is also a convenient method as squaramate esters exhibit a strong UV absorption band that changes upon hydrolysis to the corresponding squaramic acid, allowing for kinetic analysis.[3]
Troubleshooting Guide
Problem: My squaramate ester is degrading rapidly at a neutral pH (pH ~7.0), which was unexpected.
-
Possible Cause: Your squaramate ester likely contains a basic functional group, such as an amine, that is causing accelerated hydrolysis through Neighbouring Group Participation (NGP).[1][2] This effect is prominent from pH 7 onwards.[3]
-
Solution:
-
Review the structure of your compound for any basic groups that could provide anchimeric assistance.
-
If possible, conduct your experiment at a lower pH (e.g., pH 5-6) where the compound may exhibit greater stability.[1]
-
Consider if intramolecular cyclization is a possibility, which can also be pH-dependent and rapid at neutral pH.[1]
-
Problem: I am observing inconsistent reaction or degradation rates in my experiments.
-
Possible Cause 1: Buffer Selection. The pH of some buffers, like Tris, is highly sensitive to temperature changes.[7] A Tris buffer prepared at 4°C will have a significantly different pH at 37°C.[7]
-
Solution 1: Use a buffer with a low temperature coefficient, or ensure that the pH of your buffer is calibrated and maintained at the experimental temperature. Always control the temperature of your reaction precisely.
-
Possible Cause 2: Buffer Concentration. The activity of enzymes or the stability of compounds can be dependent on the concentration of the buffer components.[8]
-
Solution 2: Maintain a consistent buffer concentration across all experiments for reliable comparisons.
-
Possible Cause 3: Metal Ion Contamination. Trace metal ions can catalyze oxidative degradation.[9] Some buffers can chelate metal ions, offering protection, while others may form pro-oxidant complexes that accelerate degradation.[9]
-
Solution 3: Use high-purity water and reagents. If oxidative degradation is suspected, consider using a buffer known for its metal-chelating properties, such as citrate (B86180) or phosphate (B84403) buffers.[9]
Problem: The yield of my desired squaramate ester product is low when reacting diethyl squarate with an amine in an aqueous buffer.
-
Possible Cause: The diethyl squarate starting material may be hydrolyzing in the aqueous buffer before it has a chance to react with your amine. The rate of reaction with amines is often slower than that of other common aminophiles like NHS esters, allowing more time for hydrolysis to occur.[10][11]
-
Solution:
-
Minimize the time diethyl squarate spends in the aqueous buffer before adding the amine.
-
Consider performing the reaction in an organic solvent like acetonitrile (B52724) or methanol, where hydrolysis is not a concern.[3]
-
Ensure the pH of the buffer is not highly alkaline, as this will accelerate the hydrolysis of the ester.[2]
-
Data Summary: Stability of Squaramate Esters
The stability of squaramate esters derived from diethyl squarate is highly dependent on their structure and the pH of the buffer. The table below summarizes the pseudo-first-order observed rate constants (k_obs_) for the hydrolysis of various squaramate esters at 37°C. Esters 1a-4a lack strongly basic neighboring groups, while esters 5a-7a and 8b contain them.
| Compound | R Group | k_obs_ at pH 7 (10⁻⁵ s⁻¹) | k_obs_ at pH 8 (10⁻⁵ s⁻¹) | k_obs_ at pH 9 (10⁻⁵ s⁻¹) |
| 1a | n-butyl | — | — | 0.02 ± 0.01 |
| 5a | 2-(dimethylamino)ethyl | — | 0.43 ± 0.03 | 3.62 ± 0.02 |
| 6a | 2-(diethylamino)ethyl | — | 1.03 ± 0.01 | 4.85 ± 0.02 |
| 7a | 3-(dimethylamino)propyl | — | 2.38 ± 0.03 | 8.56 ± 0.14 |
| 8b | 2-aminoethyl | — | 2.91 ± 0.01 | 16.1 ± 0.2 |
Data adapted from a study on squaramate ester hydrolysis.[4] Note: "—" indicates that no significant hydrolysis was observed under these conditions.
Experimental Protocols
Protocol: Kinetic Analysis of Squaramate Ester Stability by UV-Spectroscopy
This protocol outlines a general method for assessing the stability of a squaramate ester in a selected buffer system by monitoring changes in UV absorbance over time.
1. Materials and Reagents:
-
Squaramate ester of interest
-
Buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic, sodium carbonate)
-
High-purity water
-
DMSO (for stock solution)
-
Calibrated pH meter
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder
2. Buffer Preparation:
-
Prepare a 10 mM stock solution of the desired buffer (e.g., carbonate buffer, phosphate buffer).
-
Adjust the pH to the target values (e.g., 7.0, 8.0, 9.0, 10.0) using NaOH or HCl.
-
Ensure the pH is measured at the intended experimental temperature, as the pKa of buffers can be temperature-dependent.[7]
3. Sample Preparation:
-
Prepare a concentrated stock solution of the squaramate ester (e.g., 30 mM) in DMSO.
-
For each kinetic run, dilute the stock solution into the pre-warmed buffer (37°C) in a quartz cuvette to a final concentration of approximately 30 µM.
-
Mix quickly by inversion to ensure a homogenous solution.
4. Data Acquisition:
-
Immediately place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer, pre-set to the experimental temperature (e.g., 37°C).
-
Record the UV-Vis spectrum at regular intervals over a period appropriate for the expected degradation rate. The wavelength of maximum absorbance for the squaramate ester should be monitored.[3]
-
The appearance of a new peak corresponding to the squaramic acid degradation product may also be observed.[3]
5. Data Analysis:
-
Plot the absorbance at the maximum wavelength of the squaramate ester against time.
-
Fit the data to a pseudo-first-order kinetic model (A_t_ = A_∞_ + (A_₀_ - A_∞)e^−k_obs_t) to determine the observed rate constant (k_obs).
Visualizations
Caption: Workflow for a typical squaramate ester stability study using UV-spectroscopy.
Caption: Competing degradation pathways for certain squaramate esters in aqueous buffers.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04362F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Buffers for Biochemical Reactions [promega.com]
- 8. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
Troubleshooting low efficiency in bioconjugation with diethyl squarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low efficiency in bioconjugation reactions using diethyl squarate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for bioconjugation with diethyl squarate and why is it so critical?
Maintaining the correct pH is the most crucial factor for successful bioconjugation with diethyl squarate.[1] The recommended pH is 9.0.[1][2] This pH provides a balance between promoting the reaction with primary amines on your biomolecule and minimizing the competing hydrolysis of the squarate ester.[3][4]
At a pH below 8.5, the reaction rate with amines can decrease significantly, potentially leading to incomplete conjugation.[1] Conversely, at a pH above 9.5, the rate of hydrolysis of the squarate ester increases, which reduces the amount of reagent available for conjugation and can lower your overall yield.[2]
It is also important to note that dissolving a high concentration of a protein, such as bovine serum albumin (BSA), can lower the pH of the buffer.[1] Therefore, it is essential to verify the pH of the reaction mixture after all components have been added and adjust if necessary.[1] Using a higher concentration buffer (e.g., 0.5 M) can help maintain a stable pH throughout the reaction.[1][2]
Q2: My conjugation efficiency is still low even at the optimal pH. What other reaction conditions should I consider?
If you are still experiencing low yields after optimizing the pH, several other factors could be at play. These include the molar ratio of reactants, reaction time and temperature, and the concentration of your reagents.
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Squarate:Biomolecule) | 10:1 to 20:1 | A molar excess of the diethyl squarate reagent is often used to drive the reaction to completion.[5] |
| Temperature | 4°C to 25°C (Room Temperature) | Most conjugations are performed at room temperature.[5] Lower temperatures (4°C) can be used to minimize protein degradation, but may require longer reaction times. |
| Reaction Time | 1 to 24 hours | The optimal time can vary depending on the reactivity of the biomolecule and the specific reaction conditions. It is advisable to monitor the reaction progress. |
| Hapten Concentration | 0.4 mM to 40 mM | Higher concentrations of the hapten and buffer can lead to faster and more efficient conjugation.[1] |
Q3: How can I minimize the hydrolysis of my diethyl squarate reagent?
Hydrolysis is a significant side reaction that competes with the desired bioconjugation.[3] Squaramate esters are susceptible to hydrolysis, especially at higher pH values.[3][4][5]
Key Strategies to Minimize Hydrolysis:
-
Strict pH Control: Maintain the reaction pH at 9.0.[1][2] Avoid pH values above 9.5 where hydrolysis becomes more rapid.[2]
-
Use Fresh Reagents: Prepare stock solutions of diethyl squarate immediately before use.
-
Temperature Management: While higher temperatures can speed up the conjugation, they can also accelerate hydrolysis.[5] Performing the reaction at room temperature is a common practice.[5]
The table below summarizes the stability of squaramate esters at different pH values.
| pH | Stability | Rate of Hydrolysis |
| 3-5 | High (stable for over three weeks) | Negligible |
| 7-9 | Moderate (hydrolysis occurs over days at pH 9) | Increases with pH |
| > 9.5 | Low | Rapid hydrolysis |
Data compiled from multiple sources.[3][4][6]
Q4: I suspect my protein is aggregating during the conjugation reaction. How can I prevent this?
Protein aggregation can be a significant cause of low yield.[5][7]
Troubleshooting Protein Aggregation:
-
Optimize Protein Concentration: High protein concentrations can promote aggregation.[5] Consider performing the reaction at a lower protein concentration.
-
Buffer Conditions: Screen different buffer conditions, including ionic strength.
-
Inclusion of Excipients: Additives such as arginine or polysorbates can sometimes help prevent aggregation.[5]
Troubleshooting Workflow
If you are experiencing low bioconjugation efficiency, follow this troubleshooting workflow to identify and resolve the issue.
References
- 1. Preparation of glycoconjugates by dialkyl squarate chemistry revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04362F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Removal of unreacted diethyl squarate from reaction mixtures
Welcome to the Technical Support Center for the purification of diethyl squarate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the removal of unreacted diethyl squarate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing diethyl squarate?
A1: Common impurities can include unreacted starting materials such as squaric acid, ethanol, and coupling agents. Side products may also be present, for instance, from the hydrolysis of diethyl squarate back to squaric acid, or byproducts from the esterification reaction itself.[1][2] One specific side product that can form when using trimethyl orthoformate in the synthesis of related squarates is 2,3,4,4-tetramethoxy-2-cyclobuten-1-one.[3]
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation of diethyl squarate from impurities.[3] A suitable mobile phase, such as a mixture of hexanes and ethyl acetate (B1210297), can be used to achieve good separation.[3] Staining with agents like iodine or potassium permanganate, or visualization under UV light, can help in identifying the spots.[4][5] For quantitative analysis of purity, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[1][6][7]
Q3: Diethyl squarate appears to be degrading during my workup. What could be the cause?
A3: Diethyl squarate is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts, which will convert it back to squaric acid.[1] It is important to work expeditiously and under neutral or slightly acidic conditions during aqueous workups. The use of a drying agent and avoiding prolonged exposure to moisture is recommended.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of diethyl squarate.
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Co-elution of diethyl squarate with impurities.
-
Broad peaks or streaking on TLC.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Optimize the eluent system using TLC. A good starting point for diethyl squarate is a mixture of hexanes and ethyl acetate or petroleum ether and ethyl acetate.[8] Adjust the polarity to achieve a retention factor (Rf) of ~0.3 for diethyl squarate. |
| Column Overload | Reduce the amount of crude material loaded onto the column. A general rule is to use 20-100g of silica (B1680970) gel for every 1g of sample. |
| Compound Degradation on Silica | Diethyl squarate can be sensitive to the acidic nature of silica gel. Consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent. Alternatively, use a less acidic stationary phase like alumina. |
| Streaking of Polar Impurities | If unreacted squaric acid is present, it can streak on the TLC plate and column. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove the acidic impurity before chromatography.[9] |
Issue 2: Low Recovery After Liquid-Liquid Extraction
Symptoms:
-
Low yield of diethyl squarate in the organic phase after extraction.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Extraction | Perform multiple extractions (2-3 times) with the organic solvent to maximize the recovery of diethyl squarate from the aqueous layer.[10] |
| Emulsion Formation | Vigorous shaking can lead to the formation of an emulsion between the aqueous and organic layers. To break an emulsion, try adding brine, gently swirling, or filtering the mixture through a pad of celite. |
| Incorrect pH of Aqueous Phase | Ensure the aqueous phase is neutral or slightly acidic. A basic aqueous phase can promote the hydrolysis of diethyl squarate, leading to its loss from the organic layer.[1] |
| Partial Solubility in Aqueous Phase | Although diethyl squarate has limited solubility in water, it is not completely insoluble.[10] Using a "salting out" technique by adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of diethyl squarate in the aqueous phase and improve its partitioning into the organic layer. |
Data Presentation: Comparison of Purification Methods
The following table summarizes the effectiveness of different purification methods for removing unreacted diethyl squarate. Please note that the yields and purities are typical and can vary based on the specific reaction conditions and scale.
| Purification Method | Typical Recovery Yield | Typical Purity | Advantages | Disadvantages |
| Flash Column Chromatography | 70-95%[3][8] | >98% | High resolution, suitable for a wide range of impurities. | Can be time-consuming and requires significant solvent usage. Potential for product degradation on silica. |
| Liquid-Liquid Extraction | >90% (of theoretical) | Moderate to High | Fast, simple, and effective for removing polar impurities like squaric acid. | May not effectively remove non-polar impurities. Emulsion formation can be an issue. |
| Vacuum Distillation | 70-80% | >97% | Effective for separating compounds with different boiling points. Good for large-scale purification. | Requires specialized equipment. Not suitable for heat-sensitive compounds. |
| Crystallization | 60-80% | >99% | Can yield very high purity product. | Finding a suitable solvent system can be challenging. Product loss in the mother liquor is common.[11] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of diethyl squarate from a crude reaction mixture using flash column chromatography.
Materials:
-
Crude diethyl squarate
-
Silica gel (230-400 mesh)[3]
-
Hexane
-
Ethyl acetate
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an optimal solvent system for separation using TLC. A common starting point is a 2:1 mixture of petroleum ether/ethyl acetate or hexanes/ethyl acetate.[8] The target Rf for diethyl squarate should be around 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a glass column.
-
Sample Loading: Dissolve the crude diethyl squarate in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the top of the silica gel bed.[3]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure diethyl squarate.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified diethyl squarate as a yellowish oil.[8]
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol is suitable for removing polar impurities, such as unreacted squaric acid, from a reaction mixture containing diethyl squarate.
Materials:
-
Reaction mixture containing diethyl squarate
-
Organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
Procedure:
-
Dissolution: Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove any unreacted squaric acid.[9] Vent the funnel frequently to release any pressure from CO2 evolution.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude diethyl squarate, which can be further purified if necessary.
Mandatory Visualizations
Caption: General workflow for the workup and purification of diethyl squarate.
Caption: Decision tree for selecting a purification method for diethyl squarate.
References
- 1. Squaric acid and esters: analysis for contaminants and stability in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. monash.edu [monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. separationmethods.com [separationmethods.com]
- 7. cipac.org [cipac.org]
- 8. Diethyl squarate synthesis - chemicalbook [chemicalbook.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. CAS 5231-87-8: Diethyl squarate | CymitQuimica [cymitquimica.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Managing the kinetics of sequential reactions with diethyl squarate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diethyl squarate in sequential reactions.
Frequently Asked Questions (FAQs)
Q1: What are sequential reactions in the context of diethyl squarate?
A1: Diethyl squarate is an electrophile characterized by a cyclobutenedione core with two vinylogous ester groups.[1] It can undergo two sequential conjugate addition-elimination reactions, typically with amine nucleophiles.[1][2] The first reaction involves an amine displacing one of the ethoxy groups to form a mono-substituted squaramide ester. This product is also an electrophile and can react with a second amine (which can be the same or different) to yield a di-substituted squaramide.[1][3] The key feature is that these two steps occur sequentially, not simultaneously.
Q2: Why is the second amidation reaction significantly slower than the first?
A2: The second substitution reaction is considerably slower due to the electronic properties of the intermediate mono-squaramide ester.[1] After the first amine adds, its nitrogen atom donates electron density into the cyclobutenedione ring. This donation reduces the electrophilicity of the ring, making the mono-squaramide a milder electrophile and thus less reactive towards the second amine nucleophile.[1][2] Kinetic studies on analogous systems, like dibutyl squarate, have shown the second reaction can be two orders of magnitude slower than the first.[1]
Q3: How can I control the reaction to selectively isolate the mono-substituted product?
A3: To favor the formation of the mono-substituted squaramide ester, you can manipulate the reaction kinetics by controlling the stoichiometry and reaction conditions.
-
Stoichiometry: Use a 1:1 molar ratio of diethyl squarate to your amine nucleophile.
-
Temperature: Conduct the reaction at room temperature or below to disfavor the slower second reaction.
-
Reaction Time: Monitor the reaction closely using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction once the diethyl squarate has been consumed but before significant amounts of the di-substituted product appear.
Q4: What are the common side reactions, and how can they be minimized?
A4: The primary competing side reaction is hydrolysis of the squaramate ester, which can occur under both acidic and alkaline conditions.[4][5] In some cases, particularly with substrates containing a suitably positioned internal nucleophile, an intramolecular cyclization can compete with hydrolysis or further substitution.[4][5][6]
-
Minimizing Hydrolysis: Work under anhydrous conditions whenever possible. If an aqueous medium is required, carefully control the pH. Squaramate esters are more stable at neutral or slightly acidic pH and tend to hydrolyze over days at pH 9.[4]
-
Minimizing Intramolecular Cyclization: The rate of this side reaction is highly dependent on the structure of the substituent and the pH.[4][6] If you suspect intramolecular cyclization, altering the pH might help favor the desired intermolecular reaction.
Q5: My reaction is proceeding very slowly or not at all. What are the potential issues?
A5: Several factors could be at play:
-
Nucleophile Reactivity: A very weak nucleophile (e.g., an aniline (B41778) with strong electron-withdrawing groups) will react much slower than a strong nucleophile (e.g., an aliphatic amine).
-
Solvent Effects: The choice of solvent can influence reaction rates.[7] Aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) are commonly used.[4][8]
-
Steric Hindrance: A bulky nucleophile or a sterically hindered squarate derivative can significantly slow down the reaction rate.
-
Reagent Quality: Ensure the diethyl squarate and amine are pure and that the solvent is anhydrous, as water can lead to hydrolysis.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | 1. Inactive reagents. 2. Reaction not at optimal temperature. 3. Incorrect solvent. 4. Competing hydrolysis due to moisture. | 1. Check the purity and integrity of starting materials. 2. Gently heat the reaction if both reagents are stable, or allow it to run for a longer period at room temperature. 3. Switch to a common solvent like anhydrous acetonitrile or THF.[4][9] 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Di-substituted Byproduct | 1. Molar ratio of amine to squarate is > 1:1. 2. Reaction time is too long. 3. Reaction temperature is too high. | 1. Use a strict 1:1 or slight excess of squarate. 2. Monitor the reaction by TLC and quench it as soon as the starting squarate is consumed. 3. Run the reaction at room temperature or 0°C. |
| Multiple Unidentified Spots on TLC | 1. Hydrolysis of starting material or product.[4] 2. Reagent decomposition. 3. Product instability during workup.[10] | 1. Ensure anhydrous conditions. Test product stability by exposing a small sample to your workup conditions (e.g., aqueous acid/base) and checking the TLC.[10] 2. Verify reagent purity via NMR or other analytical methods. 3. Use a neutral workup and avoid harsh pH conditions if the product is sensitive. |
| Product Lost During Workup | 1. Product is water-soluble. 2. Product adhered to silica (B1680970) gel during chromatography. 3. Product is volatile. | 1. Check the aqueous layer of your extraction for your product.[10] 2. Consider using a different stationary phase (e.g., neutral alumina) or adding a modifier like triethylamine (B128534) to the eluent. 3. Use care during solvent removal with a rotary evaporator; avoid high temperatures and excessive vacuum.[10] |
Quantitative Data: Reaction Kinetics
The reactivity of squarates can be tuned by their substituents. The following table, based on data for a model dibutyl squarate system, illustrates the significant difference in reaction rates for the two sequential amidation steps.
| Reaction Step | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k) |
| Step 1 (Fast) | Dibutyl Squarate | Benzylamine | 6.3 x 10⁻² M⁻¹s⁻¹[1] |
| Step 2 (Slow) | Mono-squaramide Ester | Benzylamine | 5.6 x 10⁻⁴ M⁻¹s⁻¹[1] |
Note: Data is for dibutyl squarate at room temperature and serves as a representative model for the kinetic behavior of diethyl squarate.
Experimental Protocols
Protocol 1: Synthesis of a Mono-substituted Squaramide Ester
This protocol describes a general procedure for the selective synthesis of a mono-adduct from diethyl squarate and a primary amine.
Materials:
-
Diethyl squarate (1.0 eq)
-
Primary amine (1.0 eq)
-
Anhydrous acetonitrile (or dichloromethane)
-
Triethylamine (optional, 1.1 eq, if starting with an amine salt)
-
Stir plate and stir bar
-
Round-bottom flask and nitrogen inlet
Procedure:
-
In a flame- or oven-dried round-bottom flask under a nitrogen atmosphere, dissolve diethyl squarate in anhydrous acetonitrile to a concentration of approximately 0.1 M.
-
In a separate flask, prepare a solution of the primary amine (1.0 eq) in anhydrous acetonitrile.
-
Add the amine solution dropwise to the stirred diethyl squarate solution at room temperature over 10-15 minutes.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 2:1 petroleum ether/ethyl acetate (B1210297) eluent) every 30 minutes.[8] The reaction is complete when the diethyl squarate spot is no longer visible.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-substituted squaramide ester.[8]
Visualizations
Caption: Sequential reaction of diethyl squarate with amines, showing the fast first step (k1) and slow second step (k2).
Caption: General experimental workflow for the synthesis and isolation of a squaramide product.
References
- 1. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Squarates as Amine-Reactive Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04362F [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Diethyl squarate synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
Technical Support Center: Diethyl Squarate Reactivity and Steric Hindrance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of steric hindrance on the reactivity of diethyl squarate. The information is tailored for professionals encountering challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of diethyl squarate?
Diethyl squarate is a versatile reagent used in the synthesis of various compounds, particularly squaramides.[1] Its reactivity stems from the electrophilic nature of the four-membered ring, making it susceptible to nucleophilic attack. The reaction typically proceeds via a nucleophilic addition-elimination mechanism. Diethyl squarate reacts preferentially with amine nucleophiles over alcohols and thiols.[2]
Q2: How does steric hindrance affect the reaction of diethyl squarate with nucleophiles?
Steric hindrance plays a crucial role in the reactivity of diethyl squarate.[3] Bulky nucleophiles, or nucleophiles with significant steric crowding around the reactive center, can experience difficulty approaching the electrophilic carbons of the squarate ring. This can lead to significantly slower reaction rates, lower yields, or even complete failure of the reaction.[4]
Q3: Are there differences in reactivity between primary, secondary, and tertiary amines with diethyl squarate?
Yes, the degree of substitution on the amine nucleophile significantly impacts the reaction. Generally, primary amines react more readily than secondary amines due to less steric bulk. Tertiary amines are typically unreactive as nucleophiles in this context because they lack a proton to be removed after the initial addition, and their steric bulk is prohibitive.[3] While tertiary amines can be used as non-nucleophilic bases in these reactions, they do not typically form stable squaramide products.
Q4: I am observing a slower reaction rate after the first nucleophilic substitution on diethyl squarate. Is this due to steric hindrance?
While steric hindrance can play a role, the decrease in reactivity after the first substitution is also significantly influenced by electronic effects. The initial addition of an amine to form a mono-substituted squaramide results in a product that is less electrophilic than the starting diethyl squarate.[2] This electronic deactivation, combined with any potential increase in steric bulk, contributes to a slower second substitution. For instance, the reaction of dibutyl squarate with benzylamine (B48309) shows a second-order rate constant for the first substitution (k₁) of 6.3 x 10⁻² M⁻¹s⁻¹, while the rate constant for the second substitution (k₂) is 5.6 x 10⁻⁴ M⁻¹s⁻¹, which is over 100 times slower.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low to No Product Yield | High Steric Hindrance of the Nucleophile: The nucleophile (e.g., a secondary amine with bulky substituents, ortho-substituted aniline) is too sterically hindered to attack the squarate ring effectively. Reactions with ortho-halogenated anilines have been reported to fail due to a combination of poor nucleophilicity and steric crowding.[4] Similarly, reactions with sterically hindered 2,6-dimethylphenyl substituents have resulted in low yields.[5] | - Increase Reaction Temperature: Heating the reaction can provide the necessary energy to overcome the activation barrier caused by steric repulsion. - Prolong Reaction Time: Allow the reaction to proceed for an extended period (monitor by TLC or LC-MS) to maximize product formation. - Use a Less Hindered Nucleophile: If possible, consider using an isomeric or analogous nucleophile with less steric bulk. - Employ a Catalyst: While many squaramide syntheses are catalyst-free, the use of a Lewis acid catalyst such as Zn(OTf)₂ may enhance the electrophilicity of the squarate and promote the reaction, although this may not be effective in all cases of severe steric hindrance. |
| Reaction Stalls or is Sluggish | Moderate Steric Hindrance: The nucleophile has some steric bulk that slows down the rate of reaction. | - Optimize Solvent: Use a polar aprotic solvent like acetonitrile (B52724) or DMF to facilitate the reaction. - Increase Concentration: Higher concentrations of reactants can increase the frequency of molecular collisions. |
| Formation of Side Products | Decomposition at High Temperatures: Prolonged heating to overcome steric hindrance may lead to the degradation of starting materials or products. | - Incremental Temperature Increase: Gradually increase the reaction temperature while monitoring for product formation and decomposition. - Alternative Activation Methods: Consider microwave-assisted synthesis, which can sometimes promote sterically hindered reactions at lower overall reaction times. |
Quantitative Data on Reactivity
| Nucleophile Type | Example | Expected Reactivity with Diethyl Squarate | Yield/Rate Data Reference |
| Primary Amine (unhindered) | Benzylamine | Fast | k₁ = 6.3 x 10⁻² M⁻¹s⁻¹ (with dibutyl squarate)[2] |
| Primary Amine (hindered) | tert-Butylamine | Slow | Qualitative observation of reduced reactivity due to steric bulk. |
| Secondary Amine (unhindered) | Diethylamine | Moderate to Fast | Generally reactive, but slower than primary amines.[6] |
| Secondary Amine (hindered) | Diisopropylamine | Very Slow to No Reaction | Significant steric hindrance impedes nucleophilic attack. |
| Aniline (unhindered) | Aniline | Moderate | Generally reactive. |
| Aniline (ortho-substituted) | 2-Chloroaniline | No Reaction Reported | Attributed to poor nucleophilicity and steric crowding.[4] |
| Tertiary Amine | Triethylamine | No Reaction (as nucleophile) | Acts as a non-nucleophilic base. |
Experimental Protocols
General Procedure for the Synthesis of a Mono-substituted Squaramide
This protocol is a general guideline and may require optimization based on the specific nucleophile used.
Materials:
-
Diethyl squarate
-
Amine nucleophile (1.0 equivalent)
-
Anhydrous solvent (e.g., acetonitrile, ethanol, or dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve diethyl squarate in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.0 equivalent) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. For sterically unhindered primary amines, the reaction is often complete within a few hours.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish or does not proceed (especially with sterically hindered nucleophiles), gradually increase the temperature and continue to monitor. Refluxing may be necessary.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired mono-substituted squaramide.
Visualizations
Caption: Impact of nucleophile steric bulk on diethyl squarate reactivity.
Caption: Troubleshooting workflow for low yield in squaramide synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04362F [pubs.rsc.org]
Validation & Comparative
Diethyl Squarate vs. Dimethyl Squarate: A Comparative Guide to Reactivity in Bioconjugation and Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, chemical probe development, and pharmaceutical synthesis, squaric acid esters serve as versatile building blocks. Their reactivity towards nucleophiles, particularly amines, allows for the construction of complex molecular architectures, including peptide stapling and the formation of squaramide-based linkers. Among the commonly utilized squarate esters, diethyl squarate and dimethyl squarate are two primary choices. This guide provides an objective comparison of their reactivity, supported by established chemical principles and representative experimental data, to aid researchers in selecting the optimal reagent for their specific application.
Core Reactivity Principles: Steric Hindrance as a Key Differentiator
The reactivity of squarate esters in nucleophilic substitution reactions is primarily governed by two factors: the electrophilicity of the cyclobutenedione ring and steric hindrance at the reaction centers. While the electronic effects of the methyl and ethyl groups in dimethyl squarate and diethyl squarate, respectively, are largely similar, the key distinction in their reactivity arises from steric effects. The ethyl groups of diethyl squarate present a greater steric bulk compared to the methyl groups of dimethyl squarate. This difference in size influences the ease with which a nucleophile can approach the electrophilic carbonyl carbons of the squarate ring.
Consequently, dimethyl squarate is generally expected to exhibit higher reactivity towards nucleophiles than diethyl squarate. The smaller methyl groups create a less hindered environment, facilitating a more rapid nucleophilic attack. This principle is particularly relevant in reactions where the approach of the nucleophile is the rate-determining step, such as in the formation of squaramides from primary or secondary amines.
Quantitative Reactivity Data
While direct side-by-side kinetic studies comparing diethyl squarate and dimethyl squarate with the same nucleophile under identical conditions are not extensively available in the peer-reviewed literature, data from related squarate esters provide valuable insights into the magnitude of these reactions. For instance, the reaction of dibutyl squarate with benzylamine (B48309) has been studied, offering a benchmark for the reactivity of dialkyl squarates.
| Squarate Ester | Nucleophile | Second-Order Rate Constant (k₁) [M⁻¹s⁻¹] |
| Dibutyl Squarate | Benzylamine | 6.3 x 10⁻² |
Table 1: Representative second-order rate constant for the reaction of a dialkyl squarate with an amine at room temperature. This data provides a general indication of the reactivity of squarate esters.
It is important to note that the reaction of a squarate ester with an amine proceeds in two steps. The first substitution results in a squaramide ester, which is significantly less electrophilic than the starting dialkyl squarate. As a result, the second substitution to form a symmetrical disubstituted squaramide is considerably slower. For example, the rate constant for the second reaction of benzylamine with the squaramide ester intermediate is approximately two orders of magnitude slower than the first reaction.[1]
Experimental Protocols
The following are general experimental protocols for the synthesis of a monosubstituted squaramide from diethyl squarate and dimethyl squarate, respectively. These protocols can be adapted for kinetic studies by monitoring the reaction progress over time using techniques such as NMR spectroscopy or UV-Vis spectroscopy.
Protocol 1: Synthesis of Ethyl 3-(benzylamino)-4-oxo-2-cyclobuten-1-olate from Diethyl Squarate
Materials:
-
Diethyl squarate
-
Benzylamine
-
Anhydrous ethanol (B145695)
-
Triethylamine (B128534) (optional, as a base)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for filtration
Procedure:
-
To a solution of diethyl squarate (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add benzylamine (1.0 mmol) dropwise at room temperature with stirring.[2]
-
If the amine salt is used, an equivalent of a non-nucleophilic base such as triethylamine can be added to liberate the free amine.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after several hours to overnight), the resulting solid product is collected by filtration.[2]
-
The collected solid is washed with cold ethanol and dried under vacuum to yield the desired monosubstituted squaramide.
Protocol 2: Synthesis of Methyl 3-(benzylamino)-4-oxo-2-cyclobuten-1-olate from Dimethyl Squarate
Materials:
-
Dimethyl squarate
-
Benzylamine
-
Anhydrous methanol (B129727)
-
Triethylamine (optional, as a base)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for filtration
Procedure:
-
To a solution of dimethyl squarate (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add benzylamine (1.0 mmol) dropwise at room temperature with stirring.[3][4]
-
If necessary, add an equivalent of a base like triethylamine if starting from an amine salt.
-
The reaction is stirred at room temperature and monitored by TLC. Given the expected higher reactivity of dimethyl squarate, the reaction time may be shorter compared to diethyl squarate.[3]
-
Once the reaction is complete, the precipitated product is isolated by filtration.
-
The product is washed with cold methanol and dried to afford the pure monosubstituted squaramide.
Visualizing the Reaction Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general reaction pathway for the formation of a squaramide and a typical experimental workflow for comparing the reactivity of the two squarate esters.
Caption: General reaction pathway for the nucleophilic substitution of a dialkyl squarate with an amine.
Caption: A logical workflow for conducting a comparative kinetic study of diethyl squarate and dimethyl squarate.
Conclusion
References
- 1. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ddg-pharmfac.net [ddg-pharmfac.net]
- 3. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]
- 4. Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Diethyl Squarate vs. NHS Esters for Bioconjugation
For researchers, scientists, and drug development professionals, the covalent attachment of molecules to proteins, antibodies, and other biomolecules is a cornerstone of innovation. The choice of conjugation chemistry is a critical decision that dictates the efficiency of the reaction, the stability of the resulting conjugate, and ultimately, the success of the application. This guide provides an objective, data-driven comparison of two amine-reactive chemistries: the well-established N-hydroxysuccinimide (NHS) esters and the versatile diethyl squarate.
Primary amines, readily available on the N-terminus of polypeptides and the side chain of lysine (B10760008) residues, are frequent targets for bioconjugation. Both NHS esters and diethyl squarate react with these primary amines, but their mechanisms, reaction kinetics, and the characteristics of the final conjugate differ significantly. This guide will delve into a detailed comparison of their performance, supported by quantitative data and experimental protocols, to empower you to make an informed decision for your specific research and development needs.
Performance Comparison at a Glance
The selection of an appropriate amine-reactive linker is governed by several factors, including the desired reaction rate, the stability of the resulting bond, and the specific requirements of the application. The following tables summarize the key performance metrics of diethyl squarate and NHS esters.
| Feature | Diethyl Squarate | NHS (N-Hydroxysuccinimide) Esters |
| Reactive Group | Squaric acid diethyl ester | Succinimidyl ester |
| Target Residues | Primary amines (e.g., N-terminus, Lysine) | Primary amines (e.g., N-terminus, Lysine)[1] |
| Resulting Bond | Squaramide | Amide[1] |
| Optimal pH Range | Step 1: ~7.0; Step 2: 8.5-9.0[2][3] | 7.2-8.5[4] |
| Reaction Time | Slower, can take several hours to days[2][5] | Fast, typically 30-120 minutes at room temperature[1] |
| Bond Stability | The resulting squaramide bond is stable. The intermediate monoester amide also exhibits good hydrolytic stability[3] | The resulting amide bond is highly stable under physiological conditions[6] |
| Key Side Reaction | Hydrolysis of the squarate ester | Hydrolysis of the NHS ester is a major competing reaction, especially at higher pH[1] |
Reaction Kinetics: A Quantitative Look
Kinetic studies reveal a significant difference in the reactivity of diethyl squarate and NHS esters. NHS esters are considerably more reactive, with reaction rates that can be several orders of magnitude faster than those of squarates.[7]
| Reagent | Second-Order Rate Constant (k) with Benzylamine |
| Dibutyl Squarate (first amidation) | 6.3 x 10⁻² M⁻¹s⁻¹ |
| Squaramide Ester (second amidation) | 5.6 x 10⁻⁴ M⁻¹s⁻¹ |
| Succinimidyl Ester | ~11.2 M⁻¹s⁻¹ (~20,000-fold faster than the squaramide ester) |
This data highlights the significantly faster reaction kinetics of NHS esters compared to squarates.[7]
Reaction Mechanisms
The chemical pathways for diethyl squarate and NHS esters dictate their specific reaction conditions and outcomes.
Diethyl Squarate Reaction Mechanism
NHS Ester Reaction Mechanism
Experimental Protocols
Protocol for Protein Conjugation with Diethyl Squarate
This protocol is a general guideline for a two-step conjugation of an amine-containing molecule (e.g., a synthetic oligosaccharide with an amino linker) to a protein using diethyl squarate.
Materials:
-
Amine-containing molecule (Molecule-NH2)
-
Diethyl squarate (DES)
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS)
-
Reaction Buffer 1: 0.5 M Phosphate buffer, pH 7.0
-
Reaction Buffer 2: 0.5 M Borate buffer, pH 9.0
-
Anhydrous solvent (e.g., DMF or DMSO) if needed to dissolve Molecule-NH2 or DES
-
Purification tools (e.g., dialysis, size-exclusion chromatography)
Procedure:
Step 1: Formation of the Squarate Monoamide Monoester
-
Dissolve the amine-containing molecule (Molecule-NH2) in Reaction Buffer 1.
-
Add a molar excess (e.g., 2 equivalents) of diethyl squarate to the solution.
-
Incubate the reaction at room temperature for 24 hours. This allows for the formation of the monoamide monoester and the hydrolysis of excess diethyl squarate.[5]
Step 2: Conjugation to the Protein
-
Add the protein solution to the reaction mixture from Step 1. A typical starting molar ratio of the squarate-activated molecule to protein is 15:1 to 20:1.[2][5]
-
Adjust the pH of the reaction mixture to 9.0 using Reaction Buffer 2 or by adding a solid base like potassium hydroxide.[5] Maintaining a pH between 8.5 and 9.0 is crucial for efficient conjugation.[2]
-
Incubate the reaction at room temperature, monitoring the progress if possible (e.g., by mass spectrometry). Reaction times can vary from hours to days.[2][5]
-
Monitor the pH of the reaction mixture periodically and adjust as necessary, as it may decrease during the reaction.[2]
-
Once the desired degree of labeling is achieved, or after a predetermined time, purify the conjugate using standard methods like dialysis or size-exclusion chromatography to remove unreacted molecules.
Protocol for Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a molecule activated with an NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
NHS ester of the desired label
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification tools (e.g., desalting column, dialysis)
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10-20 mM).
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution with gentle mixing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. If the label is light-sensitive, protect the reaction from light.
-
-
Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from excess, unreacted label and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate, typically using UV-Vis spectrophotometry.
Experimental and Logical Workflows
Experimental Workflow Comparison
Feature Comparison: A Logical Flow
Summary and Recommendations
Both diethyl squarate and NHS esters are effective reagents for the modification of primary amines in biomolecules. The choice between them depends heavily on the specific requirements of the application.
NHS esters are the go-to choice for rapid and straightforward conjugations. Their high reactivity allows for fast reaction times and efficient labeling, making them a workhorse in bioconjugation.[1] However, this high reactivity is a double-edged sword, as the competing hydrolysis reaction can reduce efficiency, particularly at higher pH and with dilute protein solutions.
Diethyl squarate , on the other hand, offers a more controlled, albeit slower, approach. The two-step reaction, with its distinct pH optima for each step, allows for a more deliberate conjugation process.[3] Its lower reactivity compared to NHS esters may translate to higher selectivity for more nucleophilic or accessible amines, and the intermediate is relatively stable to hydrolysis.[3][7] This makes it a valuable tool for applications where a slower, more controlled reaction is desirable, such as in the synthesis of well-defined glycoconjugates.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of glycoconjugates by dialkyl squarate chemistry revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAFT Polymer–Antibody Conjugation: Squaramide Ester Chemistry Leads to Conjugates with a Therapeutic Anti-EGFR Antibody with Full Retention of Activity and Increased Tumor Uptake In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl squarate synthesis - chemicalbook [chemicalbook.com]
- 5. Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl Squarate: A Superior Crosslinker for Stable and Selective Bioconjugation
In the landscape of bioconjugation, the choice of a crosslinking agent is paramount to the success of creating stable and functional protein conjugates, from antibody-drug conjugates (ADCs) to hydrogels for tissue engineering. While traditional crosslinkers like N-hydroxysuccinimide (NHS) esters and maleimides are widely used, diethyl squarate is emerging as a compelling alternative, offering distinct advantages in terms of selectivity and the stability of the resulting linkage. This guide provides an objective comparison of diethyl squarate with other common crosslinkers, supported by experimental data, to inform the selection of the optimal reagent for your research needs.
The Diethyl Squarate Advantage: Controlled Reactivity and Robust Linkages
Diethyl squarate is an electrophilic compound featuring a cyclobutenedione core with two vinylogous ester groups.[1] It reacts with primary and secondary amines, such as the side chain of lysine (B10760008) residues in proteins, in a sequential manner.[2][3] The initial reaction with an amine forms a mono-squaramide ester, which is significantly less electrophilic than the starting diethyl squarate.[2] This attenuated reactivity allows for a more controlled second reaction with another amine, resulting in a highly stable, asymmetric bis-squaramide linkage.[2]
The key advantages of using diethyl squarate as a crosslinker include:
-
Enhanced Selectivity: Compared to the highly reactive NHS esters, which can react promiscuously with various lysine residues, the more measured reactivity of diethyl squarate allows for greater selectivity towards specific, often more nucleophilic or accessible, lysine residues.[2][3] This can be crucial for preserving the biological activity of the protein.
-
Exceptional Stability of the Squaramide Bond: The final squaramide linkage is remarkably stable.[4] Unlike the thioether bond formed by maleimide (B117702) chemistry, which can be susceptible to a retro-Michael reaction, the squaramide bond is robust and resistant to degradation in biological media.[5]
-
Straightforward Reaction Conditions: The conjugation reaction with diethyl squarate is typically performed under mild conditions, often at room temperature and without the need for catalysts.[5]
Performance Comparison: Diethyl Squarate vs. Other Crosslinkers
The selection of a crosslinker is a critical decision that influences the specificity, stability, and overall performance of the resulting bioconjugate. The following tables provide a data-driven comparison of diethyl squarate with two of the most common crosslinking chemistries: NHS esters and maleimides.
Table 1: Comparison of Reaction Parameters and Specificity
| Feature | Diethyl Squarate | NHS Ester | Maleimide |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Resulting Bond | Squaramide | Amide | Thioether |
| Optimal Reaction pH | 8.5 - 9.5[3] | 7.2 - 8.5[6] | 6.5 - 7.5[7] |
| Reaction Speed | Slower, allowing for more control[1][2] | Very Fast (minutes to a few hours)[3][8] | Very Fast (minutes to a few hours)[8] |
| Specificity | High for primary amines, with selectivity for more nucleophilic sites[2] | Moderate to high for primary amines[8] | High for thiols within the optimal pH range[7] |
| Key Side Reaction | Hydrolysis of the squarate ester intermediate[2] | Hydrolysis of the NHS ester[6] | Hydrolysis of the maleimide, Retro-Michael reaction[5] |
Table 2: Comparison of Linkage Stability
| Linkage Type | Formed From | Stability Characteristics |
| Squaramide | Diethyl Squarate | Highly stable in complex biological mixtures and across a wide pH range.[2][5] |
| Amide | NHS Ester | Exceptionally stable and resistant to hydrolysis under physiological conditions.[9][10] |
| Thioether | Maleimide | Generally stable, but can be susceptible to a retro-Michael reaction (reversibility) in the presence of other thiols (e.g., glutathione (B108866) in plasma).[5] |
Visualizing the Chemistry and Workflow
To better understand the application of diethyl squarate, the following diagrams illustrate its reaction mechanism and a typical experimental workflow for creating an antibody-polymer conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of glycoconjugates by dialkyl squarate chemistry revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of a squaramide motif as a bioisostere of the amino-acid group of S-adenosyl-L-methionine and its functional impact on RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Squaramide Linkages: A Comparative Guide to Chemical Stability for Drug Development Professionals
In the landscape of bioconjugation and drug design, the stability of the chemical linker connecting a payload to a targeting moiety is of paramount importance. The squaramide linkage has emerged as a robust and versatile connector, offering distinct advantages over more conventional linkages such as amides and sulfonamides. This guide provides an objective comparison of the stability of squaramide linkages with these alternatives, supported by experimental data, to inform rational linker design in therapeutic development.
Comparative Stability of Linkages
The stability of a chemical linkage is critically dependent on its environment, including pH, temperature, and the presence of enzymes. Squaramides exhibit remarkable kinetic stability over a broad pH range, a feature that distinguishes them from many other linkages used in drug development.
Hydrolytic Stability
The resistance of a linkage to hydrolysis is a key determinant of its stability in biological fluids. Squaramides have been shown to be exceptionally stable under physiologically relevant pH conditions.
Key Findings:
-
Squaramides: Studies have demonstrated that squaramides are kinetically stable for extended periods, with one study reporting stability for over 100 days in the pH range of 3-10 at 37°C.[1][2] Hydrolysis of squaramides is significantly accelerated only at pH values greater than 10.[1][3] The mechanism of alkaline hydrolysis of squaramides shows a biphasic kinetic model, with the formation of a squaramate intermediate.[1][3]
-
Amides: Amide bonds are renowned for their high stability and are the gold standard in many bioconjugation applications due to resonance stabilization.[4] Their hydrolysis typically requires strong acidic or basic conditions and elevated temperatures.[5][6]
-
Sulfonamides: Sulfonamides are generally more susceptible to degradation under acidic conditions, while they exhibit greater stability in neutral to alkaline environments.[1] The electronic properties of the substituents on the aromatic ring of an aromatic sulfonyl chloride can influence the stability of the resulting sulfonamide bond.[1]
Table 1: Comparative Hydrolytic Stability
| Linkage Type | Acidic Conditions (pH < 4) | Neutral Conditions (pH 7.4) | Basic Conditions (pH > 9) |
| Squaramide | High Stability | Very High Stability (>100 days at 37°C)[1][2] | Decreased stability at pH > 10[1][3] |
| Amide | Requires strong acid and heat for cleavage[5] | Very High Stability[4] | Requires strong base and heat for cleavage[5] |
| Sulfonamide | Susceptible to degradation[1] | Generally Stable | Generally Stable[1] |
Enzymatic Stability
For many therapeutic applications, particularly in the context of antibody-drug conjugates (ADCs), stability in plasma is a critical parameter. Plasma contains a variety of enzymes that can potentially cleave linker-payload constructs.
Key Findings:
-
The inherent chemical stability of the squaramide linkage suggests a high resistance to enzymatic degradation, a crucial feature for maintaining the integrity of bioconjugates in circulation.
-
Amide bonds also exhibit good serum stability, though specific peptide sequences can be designed for cleavage by lysosomal proteases like cathepsin B.
-
Certain functional groups, including amides and sulfonamides, are generally more susceptible to hydrolysis by plasma enzymes.[7]
Table 2: Comparative Plasma Stability
| Linkage Type | General Plasma Stability | Notes |
| Squaramide | Expected to be High | High intrinsic chemical stability suggests resistance to enzymatic cleavage. |
| Amide | High | Generally stable, but can be engineered for enzymatic cleavage (e.g., Val-Cit linkers). |
| Sulfonamide | Variable | Can be susceptible to enzymatic hydrolysis.[7] |
Experimental Protocols
To rigorously assess and compare the stability of these linkages, standardized experimental protocols are essential. The following outlines key methodologies for determining hydrolytic and enzymatic stability.
Protocol 1: Hydrolytic Stability Assessment via UV/Vis Spectroscopy
This protocol is adapted from studies on squaramide hydrolysis and can be applied to other linkages.[1]
Objective: To determine the kinetic stability of a linkage across a range of pH values.
Materials:
-
Test compound with the linkage of interest
-
Buffered solutions at various pH values (e.g., pH 3, 5, 7.4, 9, 11)
-
UV/Vis spectrophotometer with temperature control (e.g., 37°C)
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the pre-warmed (37°C) buffered solutions to a final concentration that gives a measurable absorbance in the UV-Vis spectrum (e.g., 10⁻⁵ M).
-
Immediately after mixing, record the initial UV-Vis spectrum (200-400 nm).
-
Incubate the samples at 37°C.
-
At predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours and beyond), record the UV-Vis spectrum of each sample.
-
Monitor for changes in the absorbance spectrum, which indicate degradation of the parent compound and formation of degradation products.
-
Calculate the observed rate constants (k_obs) by fitting the absorbance change over time to an appropriate kinetic model (e.g., first-order decay).
-
The half-life (t½) can be calculated from the rate constant (t½ = 0.693 / k_obs).
Protocol 2: Plasma Stability Assay via LC-MS/MS
This is a standard in vitro assay to evaluate the stability of a compound in the presence of plasma enzymes.[2][7][8][9]
Objective: To determine the in vitro half-life of a compound in plasma.
Materials:
-
Test compound
-
Pooled plasma from relevant species (e.g., human, mouse, rat), anticoagulated (e.g., with heparin).
-
Incubator (37°C)
-
Acetonitrile (B52724) (ACN) containing an internal standard for quenching and protein precipitation.
-
LC-MS/MS system.
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution to an intermediate concentration.
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding the intermediate solution of the test compound to the pre-warmed plasma to achieve a final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., ≤ 0.25%).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[2][7]
-
Immediately quench the reaction and precipitate the plasma proteins by adding a volume of cold acetonitrile containing a suitable internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time and fitting the data to a first-order decay model.
Visualizing Workflows and Relationships
To provide a clearer understanding of the experimental processes and the factors influencing linkage stability, the following diagrams are provided.
Caption: Workflow for Hydrolytic Stability Assessment using UV/Vis Spectroscopy.
Caption: Workflow for the In Vitro Plasma Stability Assay.
Caption: Key Factors Influencing the Stability of a Chemical Linkage.
Conclusion
The selection of a chemical linker is a critical decision in the design of novel therapeutics. The squaramide linkage presents a highly stable option, demonstrating superior resistance to hydrolysis over a wide pH range compared to many other functionalities. Its inherent stability makes it an attractive choice for applications requiring the conjugate to remain intact in circulation, potentially leading to an improved therapeutic window and reduced off-target toxicity. While amide bonds also offer excellent stability, squaramides provide a valuable alternative with a distinct chemical nature. Sulfonamides, being more susceptible to acidic hydrolysis, may be less suitable for applications requiring prolonged stability in such environments. By understanding the comparative stability profiles and employing rigorous experimental evaluation, researchers can make informed decisions in the selection of linkers to optimize the performance of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. uregina.ca [uregina.ca]
- 6. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Plasma Stability Assay | Domainex [domainex.co.uk]
- 9. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Comparative Analysis of Dialkyl Squarates in Synthetic Chemistry: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Dialkyl squarates have emerged as versatile building blocks, particularly in the construction of squaramides and other complex molecular architectures. This guide provides a comparative analysis of different dialkyl squarates, focusing on their performance in key synthetic transformations, supported by experimental data and detailed protocols.
The reactivity of dialkyl squarates is significantly influenced by the nature of the alkyl group, primarily through steric and electronic effects. This analysis will focus on a comparison between commonly used dialkyl squarates, including diethyl squarate, di-n-butyl squarate, and the more sterically hindered di-tert-butyl squarate, to elucidate how the choice of the alkyl ester influences reaction outcomes.
Impact of Alkyl Substituents on Reactivity
The electrophilicity of the four-membered ring in dialkyl squarates makes them susceptible to nucleophilic attack. The size and electronic nature of the alkyl groups attached to the ester functionalities can modulate this reactivity.
Steric Effects: Larger, bulkier alkyl groups, such as tert-butyl, can sterically hinder the approach of nucleophiles to the electrophilic carbons of the cyclobutenedione core. This hindrance can lead to slower reaction rates and, in some cases, lower yields compared to less hindered analogues like diethyl or dimethyl squarate.
Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating. While the inductive effect of different alkyl groups is a subject of ongoing discussion in physical organic chemistry, it is generally accepted that any differences in their electronic contributions are subtle compared to the more pronounced steric effects.
Comparative Performance in Squaramide Synthesis
The synthesis of squaramides through the sequential reaction of dialkyl squarates with amines is a cornerstone of their application. The reaction proceeds via a mono-substituted intermediate, a squaramate ester, which is generally less reactive than the starting dialkyl squarate.
| Dialkyl Squarate | Nucleophile | Product | Yield (%) | Reference |
| Diethyl Squarate | Benzylamine (B48309) | N-benzyl-3-ethoxy-4-oxocyclobut-2-en-1-amide | 33 | |
| Diethyl Squarate | (-)-Cytisine | (-)-Cytisine-ethyl squarate | 80 | [1] |
| Dimethyl Squarate | L-glutamic acid diethyl ester hydrochloride | Diethyl 2-(2,3-dimethoxy-4-oxocyclobut-2-en-1-ylamino)pentanedioate | 95 | [2] |
| Diethyl Squarate | 3'-Amino-3'-deoxythymidine | 3'-(3-ethoxy-4-oxocyclobut-2-en-1-ylamino)-3'-deoxythymidine | High (not specified) | [3] |
| Dimethyl Squarate | Aniline (in EtOH/H2O) | N-phenyl-3-methoxy-4-oxocyclobut-2-en-1-amide | 95 | [4] |
Note: Yields are highly dependent on specific reaction conditions and the nature of the amine nucleophile.
As the table illustrates, yields for squaramide synthesis can be high with less sterically hindered dialkyl squarates like diethyl and dimethyl squarate. Specific quantitative data for the synthesis of squaramides from di-tert-butyl squarate is less prevalent in the literature, suggesting that its synthetic utility in this context may be limited by the steric bulk of the tert-butyl groups.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the synthesis of squaramides from dialkyl squarates.
Protocol 1: Synthesis of N-benzyl-3-ethoxy-4-oxocyclobut-2-en-1-amide from Diethyl Squarate[1]
Materials:
-
Diethyl squarate
-
Benzylamine
-
Methanol (MeOH)
Procedure:
-
Dissolve diethyl squarate in methanol.
-
Add an equimolar amount of benzylamine to the solution at room temperature.
-
Stir the reaction mixture for 1 hour.
-
Isolate the desired monosubstituted product, N-benzyl-3-ethoxy-4-oxocyclobut-2-en-1-amide, following purification.
Protocol 2: Synthesis of (-)-Cytisine-ethyl squarate from Diethyl Squarate[2]
Materials:
-
Diethyl squarate
-
(-)-Cytisine
-
Ethanol (EtOH)
Procedure:
-
Dissolve diethyl squarate and (-)-cytisine in ethanol.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, isolate the product, (-)-cytisine-ethyl squarate. Note: Performing the reaction at elevated temperatures (reflux) may lead to the formation of multiple by-products.
Protocol 3: Synthesis of Unsymmetrical Squaramide from Dimethyl Squarate[3]
Step 1: Synthesis of the Monoamine Intermediate
-
To a solution of L-glutamic acid diethyl ester hydrochloride in methanol, add one equivalent of triethylamine (B128534) (Et3N).
-
Add a slight excess (1.1 equivalents) of dimethyl squarate.
-
Stir the reaction at room temperature to yield the intermediate squarate monoamine.
Step 2: Synthesis of the Unsymmetrical Squaramide
-
To the intermediate squarate monoamine in methanol, add n-octadecylamine.
-
Stir the reaction at room temperature.
-
Isolate the unsymmetrical squaramide product after purification.
Visualizing Reaction Pathways and Workflows
To further clarify the synthetic processes and logical relationships, the following diagrams are provided.
Caption: General reaction pathway for squaramide synthesis.
Caption: A typical experimental workflow for squaramide synthesis.
Grignard Reactions and Cycloaddition Reactions
While the synthesis of squaramides is a major application, dialkyl squarates also participate in other important transformations.
Grignard Reactions: The reaction of dialkyl squarates with Grignard reagents can lead to the formation of substituted cyclobutenediones. The steric hindrance of the alkyl groups on the squarate ester can influence the accessibility of the carbonyl carbons to the bulky Grignard reagent. It is expected that diethyl squarate would be more reactive towards Grignard reagents than di-tert-butyl squarate, potentially leading to higher yields of the desired addition products.
Cycloaddition Reactions: Dialkyl squarates can act as dienophiles in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. The reactivity in these [4+2] cycloadditions is also expected to be sensitive to the steric bulk of the alkyl groups. Less hindered squarates like diethyl squarate are likely to be more efficient dienophiles compared to their more sterically encumbered counterparts.
Conclusion
The choice of dialkyl squarate has a significant impact on the outcome of synthetic reactions. Less sterically hindered esters, such as diethyl and dimethyl squarate, are generally more reactive and have been more extensively studied, particularly in the synthesis of squaramides. They often provide good to excellent yields under mild reaction conditions.
In contrast, the utility of sterically bulky dialkyl squarates like di-tert-butyl squarate appears to be more limited, as evidenced by the scarcity of its application in the literature for common transformations. The steric hindrance imposed by the tert-butyl groups likely impedes the approach of nucleophiles, leading to slower reactions and potentially lower yields.
For researchers and drug development professionals, this comparative analysis underscores the importance of considering the steric profile of the dialkyl squarate reagent in the design of synthetic routes. While diethyl and dimethyl squarates offer a reliable and efficient entry point into squarate chemistry, the exploration of more sterically demanding analogues may be warranted for specific applications where modulated reactivity is desired. Further systematic studies directly comparing a wider range of dialkyl squarates under identical conditions would be highly beneficial to the synthetic community for a more comprehensive understanding of their reactivity profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and supramolecular self-assembly of glutamic acid-based squaramides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of squaramide and thiosquaramide inhibitors of the DNA repair enzyme SNM1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]
Spectroscopic Roadmap: A Comparative Guide to Confirming Squaramide Formation
For researchers, scientists, and professionals in drug development, the precise confirmation of squaramide synthesis is a critical step. This guide provides a comparative analysis of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering experimental data and detailed protocols to definitively identify the formation of the squaramide moiety.
The synthesis of squaramides, typically from squaric acid esters like diethyl squarate, involves the substitution of one or both ethoxy groups with an amine. This transformation results in characteristic changes in the spectroscopic fingerprint of the molecule. Understanding these changes is paramount for reaction monitoring and final product characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic shifts observed when a starting material, such as diethyl squarate, is converted to a representative N-substituted squaramide. These values serve as a general guide; exact shifts will vary depending on the specific amine and solvent used.
Table 1: ¹H NMR Spectral Data Comparison (in DMSO-d₆)
| Proton | Diethyl Squarate (Starting Material) | N-Aryl Squaramide (Product) | Key Observation |
| Squaramide N-H | - | ~9.7 - 10.3 ppm (broad singlet)[1] | Appearance of a downfield signal characteristic of the acidic N-H proton. |
| Aromatic C-H | - | ~7.0 - 8.0 ppm | Appearance of signals corresponding to the newly introduced aryl group. |
| O-CH₂ -CH₃ | ~4.6 ppm (quartet) | May be present if mono-substituted | Disappearance or significant change in the chemical shift of the ethoxy protons upon substitution. |
| O-CH₂-C H₃ | ~1.4 ppm (triplet) | May be present if mono-substituted | Disappearance or significant change in the chemical shift of the ethoxy protons upon substitution. |
Table 2: ¹³C NMR Spectral Data Comparison (in DMSO-d₆)
| Carbon | Diethyl Squarate (Starting Material) | N-Aryl Squaramide (Product) | Key Observation |
| C=O | ~180 - 190 ppm | ~180 - 190 ppm | Carbonyl carbon signals remain in a similar region but may show slight shifts. |
| C-O/C-N | ~195 ppm | ~170 ppm | Significant upfield shift of the carbons attached to the heteroatom, indicating the change from an oxygen to a nitrogen substituent.[2] |
| Aromatic C | - | ~115 - 140 ppm | Appearance of new signals in the aromatic region. |
| O-C H₂-CH₃ | ~70 ppm | May be present if mono-substituted | Disappearance of the ethoxy carbon signal. |
Table 3: FT-IR Spectral Data Comparison (KBr Pellet or ATR)
| Vibrational Mode | Diethyl Squarate (Starting Material) | N-Aryl Squaramide (Product) | Key Observation |
| N-H Stretch | - | ~3200 - 3400 cm⁻¹ (broad)[2] | Appearance of a broad absorption band indicative of N-H stretching. |
| C=O Stretch | ~1750 - 1800 cm⁻¹ (strong) | ~1680 - 1810 cm⁻¹ (two strong bands)[2] | The carbonyl stretching region often resolves into two distinct, strong bands in the squaramide product. |
| C=C Stretch | ~1600 cm⁻¹ | ~1580 - 1600 cm⁻¹ | This band may overlap with aromatic C=C stretching in the product. |
| C-O Stretch | ~1100 - 1300 cm⁻¹ | - | Disappearance of the strong C-O stretching band of the ester. |
Table 4: Mass Spectrometry Data Comparison
| Analysis | Diethyl Squarate (Starting Material) | N-Aryl Squaramide (Product) | Key Observation |
| Molecular Ion (M⁺) | Expected m/z for C₈H₁₀O₄ | Expected m/z for the squaramide | A clear shift in the molecular ion peak corresponding to the mass of the added amine minus the mass of the leaving group (ethanol). |
| High-Resolution MS | Provides exact mass of C₈H₁₀O₄ | Provides exact mass of the squaramide | Confirms the elemental composition of the product with high accuracy.[1] |
| Fragmentation | Loss of ethoxy (-45 Da) and ethyl (-29 Da) groups. | Fragmentation patterns will be characteristic of the specific squaramide structure. | The fragmentation pattern will change significantly, providing structural information about the new substituent. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To observe the appearance of N-H protons and the disappearance of starting material signals.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the dried sample (starting material or product) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for squaramides as the acidic N-H protons are readily observed.
-
Instrument Setup:
-
Acquire a ¹H NMR spectrum. A standard acquisition protocol is usually sufficient.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Compare the spectra of the starting material and the product, looking for the key changes outlined in Tables 1 and 2.
-
Infrared (IR) Spectroscopy
Objective: To identify the formation of N-H bonds and changes in the carbonyl stretching frequencies.
Methodology:
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the dried sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Record the spectrum of the sample over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to the data in Table 3.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition of the squaramide product.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.
-
Ionization: Electrospray ionization (ESI) is a common technique for squaramides.
-
Analysis:
-
Data Analysis:
-
Determine the m/z value of the molecular ion and compare it to the expected molecular weight of the product.
-
Use the exact mass from HRMS to calculate the elemental formula.
-
Analyze the fragmentation pattern to support the proposed structure.
-
Visualization of the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis to confirm squaramide formation.
Caption: Experimental workflow for spectroscopic confirmation.
Caption: Logic diagram for data interpretation.
References
A Head-to-Head Comparison of Diethyl Squarate Alternatives for Amine-Reactive Crosslinking
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Amine-Reactive Crosslinking Chemistry
In the realm of bioconjugation, the covalent linkage of molecules to proteins and other biomolecules is a fundamental technique driving innovation in therapeutics, diagnostics, and basic research. Primary amines, readily available on the N-terminus of polypeptides and the side chains of lysine (B10760008) residues, are prime targets for such modifications. Diethyl squarate has been utilized as an amine-reactive crosslinker, but a diverse toolkit of alternative reagents exists, each with distinct performance characteristics. This guide provides an objective, data-driven comparison of common alternatives to diethyl squarate, empowering you to make informed decisions for your specific crosslinking needs.
Performance Comparison of Amine-Reactive Crosslinkers
The selection of an appropriate amine-reactive crosslinker is a critical decision that directly influences conjugation efficiency, the stability of the resulting bond, and the preservation of biomolecule function. The following table summarizes key performance metrics for diethyl squarate and its primary alternatives.
| Feature | Diethyl Squarate | N-Hydroxysuccinimide (NHS) Esters | Isothiocyanates | Reductive Amination (Aldehydes) |
| Reactive Group | Squarate Ester | Succinimidyl Ester | Isothiocyanate | Aldehyde/Ketone + Amine |
| Target Residues | Primary amines | Primary amines | Primary amines | Primary amines |
| Resulting Bond | Squaramide | Amide | Thiourea | Secondary Amine |
| Optimal pH | 8.5 - 9.5 | 7.2 - 8.5[1] | 9.0 - 10.0[2] | 6.0 - 8.0 (for Schiff base formation) |
| Reaction Speed | Slow to Moderate | Very Fast | Moderate | Slow |
| Second-Order Rate Constant | ~6.3 x 10⁻² M⁻¹s⁻¹ (Dibutyl squarate with benzylamine)[3] | Orders of magnitude faster than squarates[3] | Varies (pH-dependent) | Slow, multi-step process |
| Reagent Stability in Aqueous Solution | Moderate | Low (hydrolyzes) | Moderate to High | Generally stable |
| Hydrolytic Half-life of Reagent | Not readily available | 4-5 hours at pH 7, 10 minutes at pH 8.6[1] | Generally more stable than NHS esters[4] | Not applicable (reductant stability is key) |
| Bond Stability | High | Very High | Moderate | Very High |
| Key Advantages | Can react sequentially with two different amines.[3] | High reactivity, well-established chemistry. | Stable in solution. | Forms a very stable bond, "zero-length" crosslinking possible. |
| Key Disadvantages | Slower reaction kinetics compared to NHS esters.[5] | Susceptible to hydrolysis.[1] | Slower reaction rate, requires higher pH.[2] | Requires a reducing agent, potential for side reactions.[5] |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying chemistry of each crosslinker is crucial for optimizing reaction conditions and troubleshooting experiments. The following diagrams illustrate the reaction pathways and a general experimental workflow for amine-reactive crosslinking.
Signaling Pathways and Reaction Mechanisms
References
- 1. Kinetics of amine modification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized Squaramides
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity is a critical step in the synthesis of squaramides, particularly for their application in drug development and materials science, where impurities can significantly impact biological activity, efficacy, and material properties. This guide provides an objective comparison of the principal analytical techniques used for purity determination of squaramides, supported by illustrative experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity assessment depends on several factors, including the desired level of accuracy and precision, the nature of potential impurities, and the required sample throughput. The following table summarizes the key performance characteristics of the most common techniques employed for determining the purity of synthesized squaramides.
| Technique | Principle | Information Obtained | Sensitivity | Quantitative Capability | Key Advantages | Limitations |
| Quantitative ¹H NMR (qNMR) | The integral of a specific proton signal is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard of known purity. | Absolute purity (% w/w), structural confirmation of the main component and impurities. | Moderate (~0.1%) | Excellent, highly accurate and precise.[1][2][3] | Primary analytical method, does not require a reference standard of the analyte, non-destructive.[1][2] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[1] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase, leading to separation. | Relative purity (% area), retention time, detection of non-volatile organic impurities. | High (ng to µg/mL) | Excellent, with high precision and accuracy when using a reference standard. | Robust, reproducible, widely available, suitable for routine quality control and stability testing.[4] | Requires a reference standard for absolute quantification, potential for co-elution of impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Molecular weight confirmation, identification of impurities based on mass-to-charge ratio (m/z), and fragmentation patterns. | Very High (pg to ng/mL) | Good for quantification, especially with tandem MS (MS/MS).[5] | High sensitivity and selectivity, enables identification of unknown impurities.[6][7] | Ionization efficiency can vary between compounds, potentially affecting quantification without appropriate standards. |
| Elemental Analysis (CHNS) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then quantified. | Percentage composition of C, H, N, and S. | Low | Provides the elemental composition which can be compared to the theoretical values for a pure compound. | Provides fundamental information about the elemental composition. | Does not detect impurities with the same elemental composition (isomers), requires a relatively large amount of sample. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific squaramide derivatives.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of a synthesized squaramide using an internal standard.
Instrumentation: NMR Spectrometer (≥400 MHz).
Materials:
-
Synthesized squaramide sample
-
High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) with a known purity.[8]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the sample and internal standard are fully soluble.[9]
-
High-precision analytical balance.
-
Volumetric flasks and pipettes.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized squaramide and a precisely known amount of the internal standard into a clean, dry vial.[9] The molar ratio of the analyte to the internal standard should be close to 1:1.[9]
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.6 mL for a 5 mm NMR tube).[9] Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions, which includes:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest. A D1 of 30-60 seconds is often sufficient.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the squaramide and a signal from the internal standard.
-
Calculate the purity of the squaramide using the following formula:[10]
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = synthesized squaramide
-
IS = internal standard
-
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the relative purity of a synthesized squaramide by separating it from its impurities.
Instrumentation: HPLC system with a UV detector.
Materials:
-
Synthesized squaramide sample
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Buffer salts (e.g., ammonium (B1175870) acetate (B1210297), phosphate)
-
Acids/Bases for pH adjustment (e.g., formic acid, trifluoroacetic acid)
Procedure:
-
Chromatographic Conditions Development (Illustrative):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often used for impurity profiling. For example:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of Solvent B (e.g., 10%), and increase it over time (e.g., to 90% over 20 minutes) to elute compounds with a wide range of polarities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the squaramide (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized squaramide in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak area of the main squaramide peak and all impurity peaks in the chromatogram.
-
Calculate the relative purity using the area percent normalization method:
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify and confirm the molecular weight of the synthesized squaramide and its impurities.
Instrumentation: LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer).
Procedure:
-
LC Conditions: Develop an HPLC method as described above, ensuring that the mobile phase components are volatile and compatible with the mass spectrometer's ionization source (e.g., using formic acid or ammonium acetate instead of phosphate (B84403) buffers).
-
MS Conditions (Illustrative for Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative, depending on the squaramide structure.
-
Capillary Voltage: e.g., 3.5 kV.
-
Drying Gas Flow: e.g., 10 L/min.
-
Drying Gas Temperature: e.g., 350 °C.
-
Mass Range: Scan a range that includes the expected molecular weights of the squaramide and potential impurities (e.g., 100-1000 m/z).
-
-
Sample Preparation: Prepare the sample as for HPLC analysis, but at a lower concentration (e.g., 0.1 mg/mL).[11]
-
Data Analysis:
-
Confirm the identity of the main peak by comparing its mass spectrum with the expected molecular weight of the squaramide.
-
Analyze the mass spectra of the impurity peaks to propose their structures based on their mass-to-charge ratios and fragmentation patterns (if MS/MS data is acquired).
-
Visualization of Workflows and Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and the logical relationships between the different analytical techniques for a comprehensive purity assessment of synthesized squaramides.
Caption: Workflow for the comprehensive purity assessment of a synthesized squaramide.
Caption: Logical relationships between different analytical techniques for squaramide purity assessment.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. benchchem.com [benchchem.com]
- 5. ijper.org [ijper.org]
- 6. hpst.cz [hpst.cz]
- 7. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. pubsapp.acs.org [pubsapp.acs.org]
Safety Operating Guide
Proper Disposal of 3,4-Diethoxy-3-cyclobutene-1,2-dione: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat 3,4-Diethoxy-3-cyclobutene-1,2-dione as a hazardous chemical waste. Due to its classification as a skin and respiratory sensitizer, as well as an irritant, direct disposal into standard waste streams or drains is strictly prohibited. Adherence to the following protocols is essential for ensuring laboratory safety and regulatory compliance.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, also known as diethyl squarate. The information is intended for researchers, scientists, and drug development professionals to facilitate safe laboratory operations and proper waste management.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value |
| Molecular Formula | C₈H₁₀O₄ |
| Molecular Weight | 170.16 g/mol |
| Appearance | Colorless to light yellow or green liquid/powder |
| Boiling Point | 95 °C at 0.1 mmHg |
| Density | 1.15 g/mL at 25 °C |
| Flash Point | 110 °C (230 °F) - closed cup |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound requires careful handling and adherence to hazardous waste regulations. The following step-by-step protocol outlines the recommended procedure.
1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling the chemical for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of vapors.
2. Waste Collection and Segregation:
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting the this compound waste. The container should be clearly labeled.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It should be kept separate from incompatible materials such as strong oxidizing agents and acids.
3. Chemical Deactivation (Optional and for Experienced Personnel Only): While not always required before disposal by a licensed contractor, hydrolysis can be a method to deactivate the ester. This should only be performed by personnel experienced with handling such reactions.
-
Hydrolysis: this compound can be hydrolyzed, particularly under alkaline conditions. A suggested method involves slowly adding the waste to a stirred, dilute solution of sodium hydroxide. The reaction should be performed in a fume hood, and appropriate measures should be taken to control any potential heat generation. The resulting solution may still be considered hazardous waste and should be collected and disposed of according to institutional guidelines. Consult with your institution's Environmental Health and Safety (EHS) office before attempting any chemical deactivation.
4. Storage of Chemical Waste:
-
Location: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to prevent spills.
5. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling 3,4-Diethoxy-3-cyclobutene-1,2-dione
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 3,4-Diethoxy-3-cyclobutene-1,2-dione, a versatile building block in organic synthesis. Adherence to these protocols is critical for minimizing risks and ensuring the well-being of all laboratory personnel.
Hazard Identification and Classification
Understanding the potential hazards associated with this compound is the first step in safe handling. This compound is classified with several hazard statements, indicating its potential to cause skin and eye irritation, as well as respiratory issues.[1] The signal word for this chemical is "Danger".[1]
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation.[1] |
| Skin Sensitization | H317: May cause an allergic skin reaction.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Protection | Specification |
| Eyes/Face | Safety Goggles/Faceshield | Must conform to European standard EN 166 or OSHA regulations.[1][2] |
| Hands | Chemical-resistant gloves | Inspect gloves for integrity before use. Follow manufacturer's instructions regarding permeability and breakthrough time.[1][2] |
| Respiratory | Respirator | For small-scale laboratory use, a half mask with an organic gases and vapors filter (Type A Brown, conforming to EN140 or EN405) is recommended.[1] In case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3] For larger scale or emergency use, a self-contained breathing apparatus is necessary.[2][4] |
| Body | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible substances.[1][2]
-
The container should be kept tightly closed.[1] For long-term storage, refrigeration is recommended.[1]
2. Handling and Use:
-
All handling of this compound must be conducted in a chemical fume hood.[1]
-
Avoid all contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[3][5]
-
Wash hands thoroughly after handling, and before breaks.[1]
-
Contaminated work clothing should not be allowed out of the laboratory.[3]
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
For small spills, absorb the chemical with an inert material such as sand, earth, or vermiculite.[4][5]
-
Place the absorbed material into a suitable, labeled, and closed container for disposal.[4][5]
-
Ensure the cleanup area is well-ventilated.
Emergency First Aid Protocols
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][4] Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing and shoes.[2] Seek medical attention if irritation or a rash develops.[3][5] |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person is not breathing, administer artificial respiration.[2][5] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water if the person is conscious.[2] Seek medical attention.[2][5] |
Disposal Plan
All waste containing this compound is classified as hazardous waste and must be disposed of accordingly.
-
Unused Product and Residues: Dispose of in accordance with local, state, and federal regulations for hazardous waste.[1]
-
Contaminated Packaging: The container should be disposed of at a hazardous or special waste collection point.[1]
Safety Workflow
The following diagram illustrates the key safety procedures for handling this compound from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
